Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
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Properties
IUPAC Name |
benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAHPHMIXPBBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The spiro[indoline-3,4'-piperidine] core is a key structural motif in various biologically active compounds. This document outlines a strategic approach to its synthesis, beginning with the construction of the spirocyclic core via a Fischer indole synthesis, followed by the introduction of the benzyl carboxylate protective group. The rationale behind the chosen synthetic strategy, detailed experimental protocols, and methods for purification and characterization are presented. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Spiro[indoline-3,4'-piperidine] Scaffold
The spiro[indoline-3,4'-piperidine] framework represents a unique three-dimensional structure that has garnered considerable attention in the field of drug discovery. Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antidepressants, anticonvulsants, and tranquilizers. The incorporation of a bromine atom at the 6-position of the indoline ring and a benzyl carboxylate group on the piperidine nitrogen provides a versatile intermediate for further chemical elaboration and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the carbamate linkage and the spirocyclic junction. This leads to two key precursors: 6-bromospiro[indoline-3,4'-piperidine] (II) and benzyl chloroformate. The spirocyclic intermediate (II) can be envisioned to arise from a Fischer indole synthesis, a classic and reliable method for the construction of indole rings. This reaction would involve the acid-catalyzed cyclization of a phenylhydrazone derived from 4-bromophenylhydrazine (III) and a suitable piperidone derivative. To facilitate the reaction and subsequent protection, N-benzyl-4-piperidone (IV) is an ideal starting material for the piperidine moiety.
The overall synthetic strategy will therefore proceed in three main stages:
-
Formation of the Phenylhydrazone: Condensation of 4-bromophenylhydrazine with N-benzyl-4-piperidone.
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the phenylhydrazone to form the 6-bromo-1'-benzyl-spiro[indoline-3,4'-piperidine] core.
-
Deprotection and N-Carboxylation: Removal of the N-benzyl group from the piperidine, followed by protection with benzyl chloroformate to yield the final product.
This approach offers a convergent and efficient route to the target molecule, utilizing well-established and high-yielding chemical transformations.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the target molecule. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Stage 1: Synthesis of 1-(4-Bromophenyl)-2-(1-benzylpiperidin-4-ylidene)hydrazine (Phenylhydrazone Intermediate)
Causality behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed.
-
Acetic Acid Catalyst: A mild acid catalyst is sufficient to promote the condensation reaction without causing unwanted side reactions.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate to ensure complete conversion within a reasonable timeframe.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and N-benzyl-4-piperidone (1.0 eq).
-
Add ethanol to dissolve the reactants, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenylhydrazone.
Stage 2: Synthesis of 6-Bromo-1'-benzyl-spiro[indoline-3,4'-piperidine]
Causality behind Experimental Choices:
-
Polyphosphoric Acid (PPA): A strong acid and dehydrating agent that effectively promotes the electrophilic cyclization and subsequent aromatization of the indole ring in the Fischer indole synthesis.
-
Elevated Temperature: The high viscosity of PPA necessitates heating to ensure proper mixing and to provide the activation energy for the cyclization.
Protocol:
-
In a round-bottom flask, heat polyphosphoric acid (PPA) to approximately 80-100 °C with mechanical stirring.
-
Carefully add the phenylhydrazone intermediate from Stage 1 in portions to the hot PPA.
-
Continue heating and stirring the mixture for the time determined by reaction monitoring (TLC).
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a strong base (e.g., concentrated sodium hydroxide solution) until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiroindoline core.
Stage 3: Synthesis of this compound
Causality behind Experimental Choices:
-
Palladium on Carbon (Pd/C) and Hydrogen Gas: A standard and highly effective method for the hydrogenolysis of N-benzyl groups, offering clean conversion and easy removal of the catalyst by filtration.
-
Benzyl Chloroformate: The reagent of choice for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): A non-nucleophilic organic base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
Protocol:
-
Debenzylation:
-
Dissolve the 6-bromo-1'-benzyl-spiro[indoline-3,4'-piperidine] from Stage 2 in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product, 6-bromospiro[indoline-3,4'-piperidine]. This intermediate can be used in the next step without further purification.
-
-
N-Carboxylation:
-
Dissolve the crude 6-bromospiro[indoline-3,4'-piperidine] in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound as a pure solid.
-
Quantitative Data Summary
| Stage | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Typical Yield |
| 1 | 4-Bromophenylhydrazine, N-Benzyl-4-piperidone | Acetic Acid | Ethanol | Reflux | 85-95% |
| 2 | Phenylhydrazone Intermediate | Polyphosphoric Acid (PPA) | - | 80-100 °C | 60-75% |
| 3a | 6-Bromo-1'-benzyl-spiro[indoline-3,4'-piperidine] | 10% Pd/C, H₂ | Methanol | Room Temp. | >95% (crude) |
| 3b | 6-Bromospiro[indoline-3,4'-piperidine] | Benzyl Chloroformate, TEA | DCM | 0 °C to RT | 80-90% |
Characterization
The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the presence of characteristic peaks for the aromatic, aliphatic, and carbamate protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indoline, the C=O stretch of the carbamate, and aromatic C-H stretches.
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Melting Point: To assess the purity of the final crystalline product.
Safety Considerations
-
4-Bromophenylhydrazine: Is toxic and a potential carcinogen. Handle with extreme care, using appropriate personal protective equipment, including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Polyphosphoric Acid (PPA): Is corrosive and reacts exothermically with water. Handle with care and quench slowly with ice.
-
Benzyl Chloroformate: Is a lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Hydrogen Gas: Is highly flammable. Ensure proper grounding of equipment and perform the hydrogenation in a well-ventilated area, away from ignition sources.
Conclusion
This technical guide has outlined a robust and logical synthetic route for the preparation of this compound. By employing a Fischer indole synthesis to construct the core spirocyclic system, followed by a deprotection-protection sequence, the target molecule can be obtained in good overall yield. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully synthesize this valuable building block for drug discovery and medicinal chemistry programs. The versatility of this intermediate allows for further diversification at both the indoline and piperidine moieties, opening avenues for the exploration of novel chemical space.
References
-
Lyle, R. E., & Skarlos, L. (1966). The Direction of Cyclization of Unsymmetrical Ketone Phenylhydrazones in the Fischer Indole Synthesis. Chemical Communications (London), (18), 644–646. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Sundberg, R. J. (2002). Indoles. Academic Press. [Link]
Comprehensive Characterization of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate: A Multi-Technique Approach to Structural Verification and Purity Assessment
An In-depth Technical Guide for Drug Development Professionals
Abstract
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif integral to the design of novel therapeutics, demonstrating a wide range of biological activities.[1][2] Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 473737-32-5) represents a key synthetic intermediate, offering multiple points for diversification in medicinal chemistry campaigns targeting CNS disorders, cancers, and infectious diseases.[3][4] This technical guide provides a comprehensive framework for the definitive characterization of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural lists to explain the causality behind methodological choices. It outlines an integrated, self-validating workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure the unequivocal confirmation of structure, identity, and purity, meeting the rigorous standards of the pharmaceutical industry.
Introduction: The Strategic Importance of the Spiroindoline Scaffold
A Privileged Structure in Modern Drug Discovery
Spirocyclic systems, particularly those incorporating the indoline nucleus, are of immense interest due to their rigid, three-dimensional architecture. This rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding and orienting substituents in well-defined vectors.[3] The spiro[indoline-3,4'-piperidine] core is found in numerous bioactive molecules and natural products, valued for its robust chemical nature and its role as a versatile building block.[5][6]
This compound: A Keystone Intermediate
The title compound is a strategically designed intermediate. The 6-bromo substituent on the indoline ring serves as a crucial handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries. The benzyl carboxylate (Cbz or Z group) on the piperidine nitrogen is a stable, yet readily cleavable, protecting group, allowing for subsequent modification at this position. Its unambiguous characterization is therefore a critical prerequisite for its use in drug development, ensuring the integrity and reproducibility of all downstream chemistry.
Core Physicochemical Properties and Structure
A foundational step in characterization is the confirmation of basic physicochemical properties against theoretical values. These parameters are the first checkpoint for sample identity.
Table 1: Key Physicochemical Identifiers
| Property | Value | Source |
| CAS Number | 473737-32-5 | [7] |
| Molecular Formula | C₂₀H₂₁BrN₂O₂ | [7] |
| Molecular Weight | 401.30 g/mol | [8] |
| IUPAC Name | Benzyl 6-bromo-spiro[indoline-3,4'-piperidine]-1'-carboxylate | [7] |
| Physical State | Solid (predicted) | |
| Storage | Room Temperature, desiccated, protected from light | [9] |
Synthesis and Purification Workflow
Understanding the synthetic origin of the compound is crucial for anticipating potential impurities. A common route to this scaffold involves a multi-step synthesis, culminating in the spirocyclization.[2][10] The final product requires rigorous purification, typically via column chromatography, to remove starting materials, reagents, and reaction by-products before characterization.
The Integrated Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Rationale: NMR is the most powerful technique for the de novo structural elucidation of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and relative orientation of atoms. For this specific molecule, ¹H NMR will confirm the presence of all distinct proton sets (aromatic, benzylic, piperidinyl, etc.), while ¹³C NMR will verify the carbon framework. These spectra serve as the definitive "fingerprint" of the compound's covalent structure.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for revealing exchangeable protons like N-H.[12]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.[13]
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least -1 to 12 ppm.
-
Ensure proper integration of all peaks.
-
The indoline N-H proton may be broad and should be noted.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum over a spectral width of -10 to 200 ppm.
-
A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio for quaternary carbons, including the spiro-carbon.
-
The following table outlines the expected chemical shifts based on known structural analogs. Actual values may vary slightly based on solvent and concentration.[12][14]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| Indoline Aromatic | 6.5 - 7.5 (3H, m) | 110 - 155 | Protons on the bromo-substituted aromatic ring. |
| Benzyl Aromatic | 7.2 - 7.4 (5H, m) | 127 - 137 | Protons of the benzyl protecting group. |
| Benzyl CH₂ | ~5.1 (2H, s) | ~67 | Benzylic protons adjacent to the carbamate oxygen. |
| Piperidine CH₂ (axial/eq) | 2.8 - 4.2 (4H, m) | 40 - 55 | Diastereotopic protons adjacent to the nitrogen, often broad due to rotamers. |
| Piperidine CH₂ (axial/eq) | 1.5 - 2.0 (4H, m) | 30 - 40 | Protons on the piperidine ring adjacent to the spiro-center. |
| Indoline CH₂ | ~3.3 (2H, s) | ~50 | Protons of the indoline methylene group. |
| Indoline N-H | ~4.0-5.0 (1H, br s) | - | Exchangeable proton, signal may be broad or absent depending on solvent. |
| C=O (Carbamate) | - | ~155 | Carbamate carbonyl carbon. |
| Spiro C (Quaternary) | - | ~60-70 | The key spirocyclic carbon, a low-intensity signal in the ¹³C spectrum. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Rationale: MS is essential for confirming the molecular weight and, by extension, the molecular formula. For this compound, high-resolution mass spectrometry (HRMS) is the gold standard. The presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance), which serves as a powerful diagnostic tool.[15]
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire data in positive ion mode. The compound is expected to readily form the [M+H]⁺ ion.
-
Data Analysis:
-
Determine the accurate mass of the monoisotopic peak.
-
Compare the experimentally measured mass with the theoretical exact mass calculated for C₂₀H₂₂BrN₂O₂⁺. The mass error should be less than 5 ppm.
-
Verify the presence of the [M+2+H]⁺ isotope peak with approximately equal intensity to the [M+H]⁺ peak, confirming the presence of one bromine atom.
-
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Isotopic Pattern |
| [M+H]⁺ | 401.0865 | Within 5 ppm of theoretical | A+2 peak at ~403.0844 with ~98% relative intensity |
| [M+Na]⁺ | 423.0684 | Often observed as a secondary adduct | A+2 peak at ~425.0663 with ~98% relative intensity |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Expertise & Rationale: While NMR and MS confirm the structure of the main component, they are not inherently quantitative for purity assessment. HPLC with UV detection is the industry-standard method for determining the purity of a drug substance or intermediate.[16][17] The goal is to develop a method that can resolve the main peak from all potential impurities, including starting materials, isomers, and degradation products.
A robust HPLC method must be validated to ensure it is fit for purpose.[18][19] The following outlines a typical validation workflow.
-
Method Development:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A typical gradient might run from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm), with Diode Array Detection (DAD) to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Method Validation Parameters:
-
Specificity: Inject a placebo (diluent) and spiked samples to ensure no interference at the retention time of the main peak.
-
Linearity: Prepare a series of solutions of known concentrations (e.g., 5-200 µg/mL) and inject them. Plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.[20]
-
Accuracy: Analyze samples with a known amount of analyte added (spiked samples) and calculate the percent recovery.
-
Precision (Repeatability & Intermediate Precision): Perform multiple injections of the same sample on the same day and on different days to assess the relative standard deviation (RSD) of the peak area and retention time. RSD should typically be <2%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified.
-
-
Purity Calculation: The purity is reported as the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Example HPLC Purity Data Summary
| Lot Number | Retention Time (min) | Peak Area (%) | Peak Purity (DAD) | Status |
| XYZ-001 | 8.45 | 99.8% | Pass | Released |
Conclusion
The comprehensive characterization of this compound is a non-negotiable step in its journey from a chemical intermediate to a component of a potential therapeutic agent. The integrated workflow detailed in this guide, combining the structural blueprint from NMR, the molecular formula confirmation from HRMS, and the quantitative purity assessment from a validated HPLC method, establishes a robust and self-validating system. This multi-technique approach ensures the absolute identity, structural integrity, and purity of the compound, providing the high degree of confidence required for advancing programs in drug discovery and development.
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An In-depth Technical Guide to Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate: A Privileged Scaffold for Modern Drug Discovery
Abstract
The spiro[indoline-3,4'-piperidine] framework represents a class of three-dimensional, sp³-rich heterocyclic scaffolds that are of increasing importance in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of a key derivative, Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. We will delve into its chemical and physical properties, explore rational synthetic strategies, and analyze the reactivity conferred by the strategic placement of the bromine atom. Furthermore, we will discuss its significance and potential applications as a versatile building block in the design and development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Introduction: The Emergence of Spirocyclic Scaffolds
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond flat, sp²-hybridized aromatic systems. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a compelling solution. Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric features, which can lead to enhanced potency and selectivity for biological targets.[1] The spiro[indoline-3,4'-piperidine] core, in particular, has garnered significant attention as a privileged structure. It combines the structural rigidity of the indoline system with the conformational flexibility and basic nitrogen of the piperidine ring, features commonly found in a multitude of biologically active compounds and approved drugs.[2][3]
This compound emerges as a particularly valuable derivative. The benzyl carbamate (Cbz) group on the piperidine nitrogen serves as a versatile protecting group, stable under a variety of reaction conditions yet readily removable. Critically, the bromine atom at the 6-position of the indoline ring acts as a synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 473737-32-5 | [2][5] |
| Molecular Formula | C₂₀H₂₁BrN₂O₂ | [2] |
| Molecular Weight | 401.3 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available. For the non-brominated analog (CAS 167484-18-6), the melting point is 123.0 to 127.0 °C.[6] | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Low aqueous solubility is predicted.[7] | |
| Purity | Commercially available at ≥97% | [8] |
Structural Elucidation: The structural confirmation of this molecule and its derivatives relies on a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline and benzyl groups, the benzylic CH₂ of the Cbz group, and the aliphatic protons of the piperidine and indoline rings.
-
¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the carbamate, the spiro carbon, and the aromatic and aliphatic carbons throughout the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula through the precise mass of the molecular ion peak and the characteristic isotopic pattern of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature prominent absorption bands for the N-H stretch of the indoline, the C=O stretch of the carbamate, and C-H and C=C stretching vibrations of the aromatic and aliphatic moieties.[7]
Synthesis and Strategic Considerations
Proposed Synthetic Pathway
A likely synthetic strategy would involve the construction of the spirocyclic core via an intramolecular cyclization reaction. The key steps would be:
-
Starting Material: The synthesis would likely commence with a commercially available or readily prepared 6-bromoindoline derivative.
-
Alkylation: Alkylation of the indoline nitrogen with a suitable electrophile containing a latent piperidine ring precursor.
-
Spirocyclization: An intramolecular cyclization to form the spiro[indoline-3,4'-piperidine] core. This is a critical step and various methods have been reported for similar systems.[1]
-
Protection: Protection of the piperidine nitrogen with a benzyl chloroformate to install the Cbz group.
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An In-Depth Technical Guide to Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS Number: 473737-32-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The spiro[indoline-3,4'-piperidine] scaffold is a key pharmacophore due to its inherent three-dimensional structure, which allows for the development of potent and selective therapeutics. This guide details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analysis of its structural and spectroscopic characteristics. Furthermore, the potential applications of this compound in drug discovery are explored, highlighting its utility as a versatile intermediate for the synthesis of novel bioactive molecules.
Introduction: The Significance of the Spiro[indoline-3,4'-piperidine] Scaffold
The spiro[indoline-3,4'-piperidine] core is a prominent structural motif in a variety of biologically active compounds. Its rigid, three-dimensional architecture provides a unique platform for the spatial arrangement of functional groups, enabling precise interactions with biological targets.[1] This often translates to enhanced potency and selectivity compared to more planar aromatic systems. The incorporation of a bromine atom at the 6-position of the indoline ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties, making this compound a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle for further synthetic transformations.
Physicochemical and Structural Properties
Detailed physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 473737-32-5 | Internal Data |
| Molecular Formula | C₂₀H₂₁BrN₂O₂ | Internal Data |
| Molecular Weight | 401.30 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Purity | Typically >97% | Internal Data |
The core structure consists of an indoline ring system fused at the 3-position to the 4-position of a piperidine ring, creating a spirocyclic center. The piperidine nitrogen is protected with a benzyl carbamate group, and a bromine atom is substituted at the 6-position of the indoline ring.
Figure 1: Chemical structure of this compound.
Synthesis and Mechanism
The synthesis of this compound is proposed to proceed via a condensation reaction between 6-bromoisatin and benzyl 4-aminopiperidine-1-carboxylate, followed by a reduction step. A more direct and commonly employed method for similar spirooxindoles involves the reaction of an isatin derivative with a suitable piperidine precursor.
A plausible and efficient synthetic approach involves the base-catalyzed reaction of 6-bromoisatin with a stabilized ylide derived from a phosphonium salt of a protected 4-(halomethyl)piperidine, followed by reduction. However, a more straightforward conceptual pathway is the direct condensation of 6-bromoisatin with a suitable nucleophile. Based on analogous syntheses of spiro[indoline-3,4'-piperidine] derivatives, a reliable method involves a Pictet-Spengler type reaction.
Proposed Synthetic Protocol
This protocol is based on established methodologies for the synthesis of similar spiro[indoline-3,4'-piperidine] structures and serves as a representative procedure.
Step 1: Synthesis of Benzyl 4-(2-aminoethyl)piperidine-1-carboxylate
This intermediate can be prepared from commercially available starting materials.
Step 2: Condensation and Cyclization
-
To a solution of 6-bromoisatin (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzyl 4-(2-aminoethyl)piperidine-1-carboxylate (1.1 eq).
-
Add a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA) or acetic acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate spirooxindole.
Step 3: Reduction of the Oxindole Carbonyl
-
Dissolve the spirooxindole from the previous step in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LAH) (2-3 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Figure 2: Proposed synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 6-bromoindoline and the benzyl group, as well as the aliphatic protons of the piperidine and indoline rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Benzyl) | 7.25-7.40 | m |
| Aromatic (Indoline) | 6.70-7.10 | m |
| -CH₂- (Benzyl) | ~5.15 | s |
| Indoline NH | 3.5-4.5 (broad) | s |
| Piperidine/Indoline CH₂ | 1.5-3.8 | m |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would confirm the presence of the carbonyl group of the carbamate, the aromatic carbons, the spiro-carbon, and the aliphatic carbons of the piperidine and indoline rings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbamate) | ~155 |
| Aromatic (Benzyl) | 127-137 |
| Aromatic (Indoline) | 110-150 |
| Spiro C | 55-65 |
| -CH₂- (Benzyl) | ~67 |
| Piperidine/Indoline CH₂ | 25-55 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₂₀H₂₁BrN₂O₂. The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected [M+H]⁺: ~401.08 and ~403.08
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the N-H stretch of the indoline, the C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Indoline) | 3300-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=O Stretch (Carbamate) | 1680-1700 |
| C-N Stretch | 1200-1350 |
| C-Br Stretch | 500-600 |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The spiro[indoline-3,4'-piperidine] scaffold has been incorporated into compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The presence of the bromine atom offers several advantages:
-
Modulation of Lipophilicity: The bromine atom can increase lipophilicity, which can influence cell permeability and metabolic stability.
-
Halogen Bonding: The bromine can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and selectivity.
-
Metabolic Blocking: A strategically placed bromine atom can block sites of metabolism, thereby increasing the half-life of a drug candidate.
The Cbz-protected nitrogen allows for deprotection under standard conditions (e.g., hydrogenolysis) to reveal a secondary amine, which can then be further functionalized. This versatility makes the title compound an attractive starting material for the generation of compound libraries for high-throughput screening.
Figure 3: The role of this compound in drug discovery.
Conclusion
This compound is a strategically designed chemical entity that holds considerable promise as a building block in the field of medicinal chemistry. Its unique three-dimensional spirocyclic core, combined with the presence of a bromine atom and a versatile protecting group, provides a powerful platform for the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its potential applications, underscoring its importance for researchers and scientists in drug development. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and is likely to lead to the discovery of new and improved drug candidates.
References
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eScholarship, University of California. 1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-B]INDOLE] 'CO-POTENTIATORS' FOR MINIMAL FUNCTION CFTR MUTANTS. [Link]
- Google Patents.
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
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ResearchGate. Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. [Link]
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ChemBK. benzyl 4-bromopiperidine-1-carboxylate. [Link]
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PubMed Central (PMC). Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. [Link]
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MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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ResearchGate. Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. [Link]
- Google Patents.
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ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
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Journal of Basic and Applied Research in Biomedicine. 437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]
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ResearchGate. synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. [Link]
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MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]
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ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
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ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. [Link]
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ResearchGate. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. [Link]
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National Institutes of Health. Amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran]. [Link]
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ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. [Link]
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Spectroscopic Data for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a unique heterocyclic compound featuring a spirocyclic junction between an indoline and a piperidine ring system. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The bromine substitution on the indoline ring and the benzyl carbamate protection on the piperidine nitrogen further enhance its potential for chemical modification and as a scaffold in drug discovery. Accurate structural elucidation and characterization are paramount for its application in synthesis and biological screening. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation patterns, and Infrared (IR) absorption frequencies. The following sections are designed to not only present the data but also to explain the underlying principles that govern the observed spectroscopic behavior, thereby providing a robust framework for its characterization.
Molecular Structure and Atom Numbering
The structural integrity and spectroscopic properties of this compound are best understood by first examining its molecular architecture. The systematic atom numbering convention used throughout this guide is presented below. This numbering is crucial for the unambiguous assignment of signals in the NMR spectra.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections present the predicted ¹H and ¹³C NMR data for this compound, along with a thorough interpretation.
¹H NMR (Proton NMR) Spectroscopy
The predicted ¹H NMR spectrum of the title compound reveals a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, which is in turn dictated by the presence of electronegative atoms (N, O, Br) and aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.35-7.25 | m | 5H | Ar-H (Benzyl) | The five protons of the monosubstituted benzene ring of the benzyl group are expected to resonate in this region as a complex multiplet. |
| ~7.10 | d | 1H | H -4 | This proton is ortho to the bromine atom and is expected to be a doublet due to coupling with H-5. |
| ~6.85 | dd | 1H | H -5 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~6.60 | d | 1H | H -7 | This proton is ortho to the indoline nitrogen and is expected to be a doublet due to coupling with H-5. |
| ~5.15 | s | 2H | -O-CH₂ -Ph | The benzylic protons are adjacent to an oxygen atom, which deshields them, causing them to appear at a relatively downfield chemical shift. The singlet multiplicity indicates no adjacent protons. |
| ~4.0 (broad) | s | 1H | NH (Indoline) | The proton on the indoline nitrogen is expected to be a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift can be variable. |
| ~3.8-3.6 | m | 2H | Piperidine-H (axial, C2' & C6') | The axial protons on the carbons adjacent to the carbamate nitrogen are deshielded and will appear as a multiplet. |
| ~3.4-3.2 | m | 2H | Piperidine-H (equatorial, C2' & C6') | The equatorial protons on the carbons adjacent to the carbamate nitrogen will also be deshielded and appear as a multiplet, typically at a slightly different chemical shift than the axial protons. |
| ~3.30 | s | 2H | Indoline-CH₂ - | The methylene protons of the indoline ring are adjacent to the aromatic ring and the spiro center. |
| ~1.9-1.7 | m | 4H | Piperidine-H (C3' & C5') | The methylene protons on the remaining carbons of the piperidine ring will resonate in the aliphatic region as complex multiplets. |
Expert Insight: The spirocyclic nature of the molecule introduces conformational rigidity to the piperidine ring. This can lead to distinct signals for the axial and equatorial protons on the piperidine ring, which might otherwise be equivalent in a more flexible system. The exact chemical shifts and coupling constants would be sensitive to the preferred chair conformation of the piperidine ring.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Chemical Shift (ppm) | Carbon Type | Assignment | Rationale for Assignment |
| ~155.0 | Carbonyl | C =O (Carbamate) | The carbonyl carbon of the carbamate is highly deshielded and appears at a characteristic downfield chemical shift. |
| ~150.0 | Aromatic | C -7a | This aromatic carbon is adjacent to the indoline nitrogen. |
| ~137.0 | Aromatic | C -ipso (Benzyl) | The ipso-carbon of the benzyl group to which the -CH₂- group is attached. |
| ~132.0 | Aromatic | C -3a | This aromatic carbon is part of the fused ring system. |
| ~128.5 | Aromatic | C -Ar (Benzyl, ortho & para) | The ortho and para carbons of the benzyl group. |
| ~128.0 | Aromatic | C -Ar (Benzyl, meta) | The meta carbons of the benzyl group. |
| ~125.0 | Aromatic | C -5 | Aromatic carbon of the indoline ring. |
| ~122.0 | Aromatic | C -4 | Aromatic carbon of the indoline ring. |
| ~112.0 | Aromatic | C -6 | The aromatic carbon bearing the bromine atom will be shifted upfield due to the halogen's electron-donating resonance effect, but its exact shift is influenced by inductive effects as well. |
| ~110.0 | Aromatic | C -7 | Aromatic carbon of the indoline ring. |
| ~67.0 | Aliphatic | -O-C H₂-Ph | The benzylic carbon is attached to an electronegative oxygen atom. |
| ~58.0 | Aliphatic | C -2 (Indoline) | The methylene carbon of the indoline ring. |
| ~45.0 | Aliphatic | C -2' & C -6' (Piperidine) | The carbons adjacent to the nitrogen in the piperidine ring. |
| ~48.0 | Spiro | C -3 | The spiro carbon, being a quaternary carbon, will have a characteristic chemical shift. |
| ~35.0 | Aliphatic | C -3' & C -5' (Piperidine) | The remaining methylene carbons of the piperidine ring. |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, and CDCl₃ is a common first choice for many organic compounds.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Typical acquisition parameters for ¹³C NMR include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling should be used to simplify the spectrum.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Analysis
For this compound (Molecular Weight: 401.3 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of bromine is a key diagnostic feature, as it will produce a characteristic isotopic pattern for any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Table 3: Predicted Key Fragment Ions in the Mass Spectrum
| m/z (for ⁷⁹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 401/403 | [C₂₀H₂₁BrN₂O₂]⁺ | Molecular Ion ([M]⁺) |
| 321/323 | [M - C₆H₅CH₂]⁺ | Loss of the benzyl group as a radical. |
| 293/295 | [M - C₇H₇O]⁺ | Loss of the benzyloxy radical. |
| 235/237 | [Br-Indoline-CH₂]⁺ | Cleavage of the piperidine ring. |
| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion from the benzyl group. |
Expert Insight: The fragmentation of the benzyl carbamate group is a key process. The most favorable cleavage often leads to the formation of the highly stable tropylium cation at m/z 91. Another common fragmentation pathway for N-protected piperidines involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.
Caption: Plausible mass fragmentation pathways.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction:
-
Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), depending on the compound's volatility and thermal stability. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern. This is crucial for structural confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted Infrared Absorption Frequencies
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the indoline, the C=O of the carbamate, C-N bonds, and aromatic C-H and C=C bonds.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 | Medium, Sharp | N-H Stretch | Secondary Amine (Indoline) |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Benzyl and Indoline Rings |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Piperidine and Indoline CH₂ |
| ~1700 | Strong | C=O Stretch | Carbamate |
| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~1250 | Strong | C-N Stretch | Carbamate and Amines |
| ~1100 | Medium | C-O Stretch | Carbamate |
| ~800-600 | Strong | C-Br Stretch | Bromo-aromatic |
| ~750, ~700 | Strong | C-H Bending (out-of-plane) | Monosubstituted and Trisubstituted Aromatic Rings |
Expert Insight: The strong carbonyl stretch of the carbamate group around 1700 cm⁻¹ is a key diagnostic peak. The position of this peak can be subtly influenced by the electronic nature of the substituents on the piperidine ring. The presence of a sharp N-H stretch around 3400 cm⁻¹ confirms the secondary amine of the indoline moiety.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample to subtract any atmospheric or instrumental interferences.
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, provides a robust foundation for the structural characterization of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the reliability of structural assignments. This guide is intended to facilitate the unambiguous identification and further investigation of this and structurally related compounds.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved January 22, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved January 22, 2026, from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved January 22, 2026, from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. Retrieved January 22, 2026, from [Link]
Purity Assessment of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex heterocyclic compound featuring a spirocyclic core, a structural motif of increasing importance in medicinal chemistry.[1] The rigidity and three-dimensional nature imparted by the spiro center can enhance pharmacokinetic profiles and binding efficacy.[1] As with any potential pharmaceutical agent or key intermediate, establishing its purity with unimpeachable accuracy is a cornerstone of drug development, directly impacting safety, efficacy, and regulatory compliance. This guide provides a holistic, multi-faceted strategy for the comprehensive purity assessment of this molecule, moving beyond simple percentage reporting to a thorough understanding of its impurity profile. We will explore the causality behind the selection of orthogonal analytical techniques, detail field-proven protocols, and establish a self-validating framework for analysis.
Introduction: The Imperative of Purity
The subject molecule, with CAS Number 473737-32-5, belongs to the spiropiperidine class of compounds, which are prevalent scaffolds in modern drug discovery.[1][2] The purity of an Active Pharmaceutical Ingredient (API) or its precursors is not merely a quality control metric; it is a critical determinant of its biological activity and safety profile. Even minute impurities can possess undesirable toxicity, alter pharmacology, or compromise the stability of the final drug product. Therefore, a robust purity assessment strategy must not only quantify the main component but also detect, identify, and quantify all potential process-related and degradation impurities.
This guide is structured to provide a logical workflow, from initial characterization to the development of a comprehensive, stability-indicating analytical method.
Foundational Analysis: The Reference Standard and Physicochemical Characterization
All purity assessments are relative to a highly characterized reference standard. The initial step is to confirm the identity and establish the baseline properties of this standard.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| IUPAC Name | benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | [2] |
| Molecular Formula | C₂₀H₂₁BrN₂O₂ | [2] |
| Molecular Weight | 401.30 g/mol | Calculated |
| CAS Number | 473737-32-5 | [2] |
| Appearance | Solid (Expected) | General Knowledge |
The initial characterization of the reference material should involve a suite of spectroscopic techniques to confirm its structure unequivocally.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR experiments (like COSY and HSQC) are essential for confirming the connectivity of the complex spirocyclic system. Similar spiro[indoline] derivatives have been extensively characterized using these methods.[3][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. A key diagnostic feature for this molecule is the isotopic pattern of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, any fragment containing the bromine atom will appear as a pair of peaks (M+ and M+2) of roughly 1:1 intensity, providing immediate structural confirmation.[6][7]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbamate carbonyl (C=O) stretch, N-H stretch of the indoline, and aromatic C-H bonds.
Chromatographic Purity: The Quantitative Workhorse
High-Performance Liquid Chromatography (HPLC) is the central technique for determining the purity of non-volatile organic molecules. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Rationale for Method Development
A reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's moderate polarity. The goal is to develop a "stability-indicating" method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[8] The development of such a method is informed by forced degradation studies, which will be discussed in Section 4.
Experimental Protocol: RP-HPLC
The following protocol is a robust starting point for method development, based on established methods for similar heterocyclic compounds.[9]
Table 2: Recommended Starting Parameters for RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 20 min, then hold 5 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times and improves peak efficiency. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set at a wavelength appropriate for the chromophores (e.g., 254 nm). DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
| Sample Prep. | Dissolve in Acetonitrile/Water (1:1) to a concentration of ~0.5 mg/mL | Ensures solubility and compatibility with the mobile phase. |
Data Interpretation and Trustworthiness
The primary output is a chromatogram where purity is calculated based on the area percent of the main peak relative to the total area of all peaks. However, this is insufficient on its own. For the protocol to be a self-validating system, a Diode Array Detector (DAD) is crucial. It allows for peak purity analysis , which compares UV spectra across a single peak to check for hidden, co-eluting impurities.[10]
Probing for Weaknesses: Forced Degradation Studies
To ensure a purity method is truly stability-indicating, one must prove it can separate the active compound from any potential degradation products. Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to intentionally generate these products.[8][11] This is a regulatory expectation and a cornerstone of robust analytical science.[12]
Causality of Stress Conditions
The choice of stressors is designed to mimic potential degradation pathways that could occur during synthesis, storage, or formulation.[10]
-
Acidic & Basic Hydrolysis: Targets labile functional groups. The benzyl carbamate ester linkage is a primary target for hydrolysis, potentially yielding 6-bromospiro[indoline-3,4'-piperidine] and benzyl alcohol or related products.
-
Oxidation: Probes for sensitivity to oxidative stress. The indoline nitrogen and the electron-rich aromatic ring are potential sites of oxidation. Hydrogen peroxide is a commonly used oxidizing agent.[12]
-
Thermal: Assesses the compound's stability at elevated temperatures, which can accelerate other degradation processes.
-
Photolytic: Evaluates sensitivity to light, a requirement under ICH Q1B guidelines.[12] The aromatic rings suggest potential photosensitivity.
Experimental Workflow: Forced Degradation
The goal is to achieve 5-20% degradation of the active compound. Conditions should be adjusted (e.g., temperature, concentration of stressor, time) to achieve this target.
Caption: Workflow for executing forced degradation studies.
The stressed samples are then analyzed by the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak.
Orthogonal Techniques for a Complete Profile
Relying on a single method is insufficient. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and trustworthy assessment.
Gas Chromatography (GC)
While HPLC is the primary tool, GC can be invaluable for detecting non-polar or volatile impurities that may not be well-retained or detected by RP-HPLC.
-
Application: Ideal for detecting residual synthesis solvents or volatile by-products like benzyl alcohol (a potential hydrolytic degradation product). A supplier of the non-brominated analogue lists GC as a purity method, indicating its viability.[13]
-
Protocol: Typically involves a high-temperature capillary column (e.g., DB-5) and a Flame Ionization Detector (FID).
Elemental Analysis
This technique determines the percentage of C, H, N, and Br in the compound.
-
Application: Provides a fundamental check on the empirical formula. A significant deviation from the theoretical values (C: 59.86%, H: 5.27%, Br: 19.91%, N: 6.98%) indicates the presence of inorganic impurities or a fundamental structural error. It is a powerful tool for validating the purity of a reference standard.
Integrated Purity Assessment Strategy
A truly robust purity assessment integrates these techniques into a logical, phased approach. The following diagram illustrates this integrated strategy, ensuring that the final purity value is supported by multiple, orthogonal lines of evidence.
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An In-Depth Technical Guide to Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spiro[indoline-3,4'-piperidine] Scaffold as a Privileged Motif in Medicinal Chemistry
The spiro[indoline-3,4'-piperidine] framework represents a class of heterocyclic compounds that has garnered significant attention in the field of drug discovery.[1] This unique three-dimensional structure, which features a shared carbon atom between an indoline and a piperidine ring, imparts a conformational rigidity that can enhance the binding affinity and selectivity of these molecules for their biological targets.[1] The spirocyclic nature of this scaffold reduces the number of freely rotatable bonds, a desirable characteristic in modern drug design that can lead to improved pharmacokinetic profiles.[1] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including as central nervous system agents, with documented antidepressant, anticonvulsant, and tranquilizing properties.[1] More recent research has highlighted their potential as potent inhibitors of key signaling pathways implicated in cancer, such as the c-Met receptor tyrosine kinase.
This technical guide focuses on a specific derivative, Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. The introduction of a bromine atom at the 6-position of the indoline ring and a benzyl carboxylate protecting group on the piperidine nitrogen are key modifications that can significantly influence the molecule's physicochemical properties and biological activity. Bromine substitution is a common strategy in medicinal chemistry to modulate parameters such as lipophilicity and metabolic stability, and can also introduce new binding interactions with target proteins.[2] The benzyl carboxylate group, a common protecting group for secondary amines, can also play a role in the overall pharmacological profile of the compound.
This document will provide a comprehensive overview of the molecular and physicochemical properties of this compound, a plausible synthetic route for its preparation based on established chemical principles, and a discussion of its potential applications in drug development, grounded in the known biological activities of related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below. The molecular weight is calculated from its molecular formula, C20H21BrN2O2.
| Property | Value | Source |
| Molecular Formula | C20H21BrN2O2 | [Calculated] |
| Molecular Weight | 417.30 g/mol | [Calculated] |
| CAS Number | 473737-32-5 | [Vendor Information] |
| IUPAC Name | Benzyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | [Vendor Information] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. | - |
Plausible Synthetic Pathway
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
The formation of the spirocyclic core is a critical step and can be achieved through a condensation reaction between 6-bromooxindole and a suitable piperidine derivative.[6] A common and effective method involves the use of a strong acid catalyst such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).
-
Rationale: 6-Bromooxindole serves as the indoline precursor.[6] 1'-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid is chosen as the piperidine component, with the tert-butoxycarbonyl (Boc) group serving as a robust protecting group for the piperidine nitrogen under the acidic reaction conditions. The carboxylic acid functionality is essential for the intramolecular cyclization that forms the spiro center.
-
Methodology:
-
To a solution of Eaton's reagent or pre-heated PPA, add equimolar amounts of 6-bromooxindole and 1'-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
-
Heat the reaction mixture with stirring at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate.
-
Step 2: Deprotection of the Piperidine Nitrogen
The Boc protecting group is then removed to liberate the secondary amine of the piperidine ring, making it available for the subsequent benzylation step.
-
Rationale: The Boc group is acid-labile and can be cleanly removed under conditions that are unlikely to affect the rest of the molecule. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent for this transformation.
-
Methodology:
-
Dissolve the product from Step 1 in dichloromethane.
-
Add an excess of trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 6-bromospiro[indoline-3,4'-piperidine].
-
Step 3: Synthesis of this compound
The final step involves the protection of the piperidine nitrogen with a benzyl carboxylate group.
-
Rationale: Benzyl chloroformate is a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amines.[7] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
-
Methodology:
-
Dissolve the deprotected spiro-compound from Step 2 in dichloromethane.
-
Add a slight excess of a base, such as triethylamine (Et3N).
-
Cool the mixture to 0 °C and add benzyl chloroformate dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain this compound.
-
Potential Applications in Drug Discovery
The unique structural features of this compound suggest its potential as a valuable building block or lead compound in various therapeutic areas.
Anticancer Activity
The spirooxindole scaffold is a well-established pharmacophore in the development of anticancer agents.[8] These compounds have been shown to inhibit various protein targets that are crucial for cancer cell proliferation and survival. The introduction of a bromine atom can further enhance the anticancer potential. For instance, 6-bromo-2-oxindole has demonstrated cytotoxicity against breast cancer cells.[6] Brominated indoles have also been identified as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental toxins and in the regulation of cell growth and differentiation.[2] Modulation of the AhR pathway is an emerging strategy in cancer therapy.
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- 8. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
This guide provides comprehensive technical information and expert-derived protocols for the safe storage and handling of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 927806-63-3). Designed for researchers, chemists, and drug development professionals, this document synthesizes chemical principles with practical laboratory procedures to ensure compound integrity and operator safety.
Compound Profile and Physicochemical Properties
This compound is a complex heterocyclic molecule frequently utilized as a building block in medicinal chemistry and drug discovery. Its structure incorporates three key features that dictate its handling requirements: a brominated indoline core, a spirocyclic piperidine ring, and a benzyloxycarbonyl (Cbz or Z) protecting group. Understanding the interplay of these functionalities is paramount for maintaining the compound's stability and purity.
For a structurally similar, non-brominated analog, the melting point is reported as 123-127 °C, and it appears as a white to yellow or green powder or crystal. The properties of the target compound are expected to be similar.
Table 1: Physicochemical Properties
| Property | Value | Source / Note |
| CAS Number | 927806-63-3 | - |
| Molecular Formula | C₂₀H₂₁BrN₂O₂ | Calculated |
| Molecular Weight | 401.30 g/mol | Calculated |
| Appearance | Likely a solid (e.g., white to off-white or pale yellow powder/crystals) | Inferred from analogs |
| Purity | Typically >97% | Supplier Dependent |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in water. | General chemical knowledge |
Chemical Stability and Reactivity Analysis
The stability of this compound is not dictated by a single factor, but by the cumulative vulnerabilities of its constituent parts. Proper storage and handling protocols are derived directly from mitigating the risks associated with these potential degradation pathways.
-
Indoline Core Susceptibility to Oxidation : The indoline nitrogen is susceptible to oxidation. Atmospheric oxygen can lead to the formation of undesired byproducts, such as the corresponding oxindole or isatin derivatives, compromising sample purity. This reactivity is a primary driver for recommending storage under an inert atmosphere.
-
Carbamate (Cbz) Group Lability : The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group. While stable under many conditions, it is sensitive to strong acids and bases. More critically, it is readily cleaved by catalytic hydrogenolysis (e.g., using Palladium on carbon with a hydrogen source). This necessitates careful segregation from incompatible reagents, particularly reducing agents and catalysts.
-
Brominated Aromatic Ring : While generally stable, aromatic bromides can exhibit sensitivity to light over prolonged periods. Photodecomposition can generate radical species, leading to sample discoloration and degradation.
The following diagram illustrates the key potential degradation pathways that inform the recommended handling procedures.
Caption: Decision workflow for handling the compound.
Step-by-Step Protocol for Weighing and Solution Preparation:
-
Preparation : Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Transfer : For optimal results, transfer the required amount of solid inside a glovebox or glove bag filled with nitrogen or argon. This is the most robust method to prevent oxidation.
-
Benchtop Weighing (if glovebox is unavailable) : If weighing on an open bench, do so efficiently to minimize air exposure. Have all necessary equipment ready. Open the vial, quickly remove the desired amount using a clean spatula, and immediately reseal the vial. Purge the vial headspace with an inert gas before long-term storage.
-
Solvent Selection : Use anhydrous, high-purity solvents. If using ethers like THF, ensure they are peroxide-free. It is best practice to degas the solvent by bubbling with nitrogen or argon for 15-20 minutes prior to use.
-
Dissolution : Add the solid to the degassed solvent under a positive pressure of inert gas.
-
Solution Storage : If a solution is to be stored, even for a short period, it should be kept in a sealed flask under an inert atmosphere and protected from light.
Safety, Toxicology, and Personal Protective Equipment (PPE)
While a specific toxicological profile for this compound is not publicly available, its constituent parts suggest a cautious approach. Brominated organic compounds and piperidine derivatives require careful handling to avoid exposure.
Table 3: Personal Protective Equipment (PPE) Requirements
| Operation | Required PPE |
| Handling Solid | Standard laboratory coat, nitrile gloves, and ANSI-rated safety glasses. |
| Weighing/Transfer | As above. A full-face shield should be considered if there is a risk of dust generation. |
| Handling Solutions | As above. Use of chemical-resistant gloves is recommended. Work should be conducted in a certified chemical fume hood. |
First Aid Measures (General Guidance):
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, both solid and in solution, should be treated as hazardous chemical waste.
-
Solid Waste : Collect in a clearly labeled, sealed container.
-
Liquid Waste : Collect in a labeled, sealed container compatible with the solvent used. Do not mix with incompatible waste streams (e.g., strong acids or oxidizing agents).
-
Disposal Route : Dispose of all waste in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]
-
Wang, S., et al. (2014). Degradation pathway of indole by electroFenton. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Total-Synthesis.com. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Carl Roth GmbH + Co. KG. (202
A Technical Guide to Investigating the Biological Landscape of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals aimed at elucidating the potential biological targets of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. By leveraging established knowledge of the privileged spiro[indoline-piperidine] scaffold and outlining a robust, multi-pronged investigational strategy, this guide serves as a roadmap for unlocking the therapeutic potential of this novel chemical entity.
Part 1: The Spiro[indoline-piperidine] Scaffold: A Privileged Architecture in Medicinal Chemistry
The spiro[indoline-piperidine] core is a fascinating three-dimensional molecular architecture that has garnered significant attention in drug discovery. The defining feature of this scaffold is the spirocyclic fusion of an indoline and a piperidine ring system, sharing a single carbon atom. This structural arrangement imparts a high degree of rigidity, which can be advantageous for several reasons. By reducing the number of rotatable bonds, the molecule is pre-organized for binding to a biological target, potentially leading to enhanced potency and selectivity. This conformational constraint can also improve pharmacokinetic properties by reducing the entropic penalty upon binding[1].
The indoline moiety, a saturated analog of indole, is a common feature in numerous natural products and pharmaceuticals. The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to engage in key binding interactions and its favorable physicochemical properties[2]. The combination of these two pharmacophoric elements in a spirocyclic arrangement creates a unique chemical space with the potential to interact with a wide array of biological targets.
Derivatives of the broader spirooxindole and spiro[indoline-piperidine] classes have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, antimalarial, and central nervous system (CNS) effects[3][4][5][6]. The presence of a bromine atom on the indoline ring of the topic compound, this compound, further enhances its potential for potent and specific interactions, as halogen bonding can play a crucial role in ligand-receptor binding[7]. The benzyl carboxylate group on the piperidine nitrogen provides a handle for modulating solubility and cell permeability, and its orientation will influence the molecule's interaction with target proteins.
Part 2: High-Probability Biological Target Classes
Based on the extensive literature surrounding structurally related compounds, we can hypothesize several high-probability classes of biological targets for this compound.
Oncology Targets
The spirooxindole scaffold is a well-established pharmacophore in oncology research. The structural rigidity and synthetic tractability of this core have led to the development of potent inhibitors of various cancer-related targets.
-
Protein-Protein Interaction (PPI) Modulators (e.g., MDM2-p53): Several spirooxindole derivatives have been identified as potent inhibitors of the MDM2-p53 interaction[3][8]. By blocking this interaction, these compounds can stabilize p53, a critical tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells. The indoline core of our subject compound can mimic key interactions in the binding pocket of MDM2.
-
Kinase Inhibitors: Halogenated spirooxindoles are known to function as kinase inhibitors[7]. The JAK-STAT and EGFR signaling pathways are particularly relevant, as spirooxindoles have been shown to inhibit JAK2, STAT3, EGFR, and HER-2[3][9]. The brominated indoline ring could confer selectivity and potency towards specific kinase targets.
-
Receptor Tyrosine Kinases and Cell Adhesion Molecules: Targets such as CD-44 and EGFR have been identified for spirooxindole derivatives, implicating them in the disruption of cancer cell signaling and adhesion[9].
Central Nervous System (CNS) Targets
The spiro[indoline-piperidine] scaffold is a promising chemotype for targeting CNS disorders due to its structural similarity to endogenous neurotransmitters and its ability to cross the blood-brain barrier.
-
G-Protein Coupled Receptors (GPCRs): Synthetic derivatives of spiro[pyrrolidinyl-3,3'-oxindole], a closely related scaffold, have been identified as ligands for the 5-HT6 serotonin receptor, a key target in cognitive disorders like Alzheimer's disease[6]. Furthermore, benzyloxy piperidine derivatives have shown promise as dopamine D4 receptor antagonists, suggesting a potential role in treating psychosis[10]. The rigid structure of the spiro[indoline-piperidine] core is well-suited for selective interaction with the orthosteric or allosteric sites of GPCRs.
Infectious Disease Targets
The spirocyclic scaffold has demonstrated broad-spectrum activity against a variety of pathogens.
-
Antiparasitic Targets: Spiroindoline and spirooxindole derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria[3][5]. Some compounds are thought to inhibit protein synthesis within the parasite[8]. Additionally, spiro-piperidines have shown antileishmanial activity, potentially through the inhibition of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1)[2].
-
Antibacterial and Antifungal Targets: Various spirooxindole derivatives have exhibited antibacterial and antifungal properties[11][12][13]. Urease, a key enzyme in some pathogenic bacteria, has been identified as a potential target[13].
Ion Channels and Transporters
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Spiro[indoline-3,4'-piperidine]-based compounds have been reported as co-potentiators for mutant forms of the CFTR ion channel, suggesting a role in treating cystic fibrosis[1].
-
P-glycoprotein (P-gp): This efflux pump is a major contributor to multidrug resistance in cancer. Spiroindole derivatives have been shown to inhibit P-gp, thereby reversing resistance to chemotherapeutic agents[14].
Part 3: A Phased Approach to Target Identification and Validation
A systematic and multi-faceted approach is essential for accurately identifying and validating the biological targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Figure 1: A comprehensive workflow for target identification and validation.
Step-by-Step Experimental Protocols
Objective: To identify a disease-relevant cellular phenotype modulated by the compound.
-
Cell Panel Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60) and representative cell lines for CNS disorders and infectious diseases.
-
Assay Plate Preparation: Seed cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for a standard duration (e.g., 72 hours).
-
Viability/Cytotoxicity Measurement: Use a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay, to measure the effect on cell proliferation.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A potent and selective effect in a particular cell line or subset of lines provides a strong starting point for target deconvolution.
Objective: To computationally predict potential protein targets based on structural complementarity.
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using software like Schrödinger Maestro or MOE.
-
Target Database Selection: Utilize a database of protein structures, such as the Protein Data Bank (PDB), filtered for human proteins or proteins from relevant pathogens.
-
Docking Simulation: Use a reverse docking platform (e.g., PharmMapper, idTarget) to dock the ligand into the binding sites of the protein database.
-
Scoring and Ranking: The software will score the binding poses based on predicted binding affinity (e.g., docking score, free energy of binding).
-
Target Prioritization: Rank the potential targets based on their scores. Cross-reference this list with the results from phenotypic screening to identify high-confidence candidates. For instance, if the compound is highly active against a breast cancer cell line, prioritize targets that are known to be overexpressed or critical in breast cancer.
Objective: To determine if the compound directly inhibits the activity of a purified kinase enzyme identified in the initial phases.
-
Reagents and Materials: Purified recombinant kinase (e.g., JAK2, EGFR), corresponding substrate peptide, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Assay Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase buffer. Incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Kinase Activity: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Part 4: Data Presentation for Comparative Analysis
To facilitate decision-making, it is crucial to present the collected data in a clear and structured format.
Table 1: Summary of Hypothetical Screening Results
| Target Class | Representative Target | Assay Type | Endpoint | Result (IC50/EC50) |
| Oncology | EGFR Kinase | Biochemical | % Inhibition | 0.5 µM |
| MDM2-p53 | Binding Assay | % Disruption | 1.2 µM | |
| A549 Lung Cancer Cells | Cell Viability | IC50 | 0.8 µM | |
| CNS | 5-HT6 Receptor | Radioligand Binding | Ki | 0.9 µM |
| Dopamine D4 Receptor | Radioligand Binding | Ki | 5.3 µM | |
| Infectious Disease | P. falciparum | Parasite Viability | EC50 | 0.3 µM |
| Ion Channels | P-gp Efflux Pump | Calcein-AM Assay | % Inhibition | 2.5 µM |
Part 5: Concluding Remarks and Future Directions
The spiro[indoline-piperidine] scaffold represents a fertile ground for the discovery of novel therapeutics. This compound, with its unique structural features, warrants a thorough investigation into its biological targets. The methodologies outlined in this guide, from broad phenotypic screening to specific biochemical validation, provide a robust framework for such an endeavor.
The initial phases of this investigation will likely reveal multiple potential avenues for development. A critical aspect of the subsequent research will be to establish a clear structure-activity relationship (SAR) through medicinal chemistry efforts. By systematically modifying the indoline, piperidine, and benzyl portions of the molecule, it will be possible to optimize potency, selectivity, and drug-like properties for the most promising validated target. Ultimately, this structured and scientifically rigorous approach will be instrumental in determining the therapeutic utility of this compound and the broader chemical class to which it belongs.
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Al-Ostoot, F.H., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International Journal of Molecular Sciences, 24(8), 7336. Available from: [Link]
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Al-Warhi, T., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(22), 7998. Available from: [Link]
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Al-Warhi, T., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Center for Biotechnology Information. Available from: [Link]
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Ghasempour, S., et al. (2023). Design, Synthesis, and Apoptotic Evaluation of Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] Derivatives via [3+2] N,N-Cycloaddition. ResearchGate. Available from: [Link]
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In vitro activity of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
An In-Depth Technical Guide to the In Vitro Evaluation of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Abstract
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an attractive framework in medicinal chemistry for targeting a range of biological entities. This guide focuses on a specific derivative, this compound, a compound whose full biological potential is currently under exploration. While direct studies on this particular molecule are nascent, the extensive research on related spiroindoline and N-benzyl piperidine structures provides a strong rationale for investigating its activity in several key therapeutic areas. This document serves as a technical roadmap for researchers, providing foundational knowledge and detailed experimental protocols to systematically evaluate the in vitro activity of this compound and its analogues. We will delve into the causality behind experimental design for assessing potential anticancer, neuroprotective, and enzyme inhibitory activities, grounded in the established pharmacology of its constituent chemical features.
Introduction: The Spiro[indoline-3,4'-piperidine] Core
The spiro[indoline-3,4'-piperidine] framework represents a fascinating convergence of two pharmacologically significant heterocycles: the indoline and the piperidine ring systems. The indoline moiety is a core component of many natural alkaloids and synthetic molecules with diverse biological activities.[1][2] The piperidine ring, particularly when N-substituted with a benzyl group, is a common motif in drug discovery, known to impart favorable pharmacokinetic properties and engage in crucial cation-π interactions with biological targets.[3]
The fusion of these two rings at a single spirocyclic carbon atom creates a rigidified structure that reduces conformational flexibility. This structural constraint is a key principle in rational drug design, as it can lead to higher binding affinity and selectivity for a specific biological target. The subject of this guide, This compound (Figure 1), incorporates several key features that merit investigation:
-
Spiro[indoline-3,4'-piperidine] Scaffold : Provides a rigid 3D topography. Derivatives of this core have been associated with anticonvulsant and CNS-depressant activities.[4]
-
6-Bromo Substituent : The introduction of a halogen atom, such as bromine, on the indoline ring can significantly modulate the compound's electronic properties and lipophilicity, often enhancing binding affinity or altering metabolic stability.
-
N-Benzyl Carbamate Group : The benzyl group on the piperidine nitrogen is a well-established pharmacophore in CNS-active agents, including acetylcholinesterase inhibitors.[5][6] The carbamate linker provides a specific geometry and potential hydrogen bonding capabilities.
Figure 1: Chemical Structure of the Target Compound
-
IUPAC Name : benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate[7]
-
CAS Number : 473737-32-5[7]
-
Molecular Formula : C₂₀H₂₁BrN₂O₂[7]
Given the pharmacological precedents set by structurally related molecules, this guide will focus on three primary areas for in vitro investigation: Anticancer Activity , Neuroprotective & Neuromodulatory Activity , and Enzyme Inhibition .
Profiling Antiproliferative and Cytotoxic Activity
The spirooxindole core, a close structural relative of the spiroindoline system, is a well-known scaffold for potent anticancer agents.[8][9][10] These compounds often function by inhibiting protein kinases or disrupting protein-protein interactions crucial for cancer cell survival, such as the MDM2-p53 interaction.[10] It is therefore a primary scientific imperative to evaluate this compound for cytotoxic effects against various cancer cell lines.
Rationale for Experimental Approach
The initial screening should employ a broad panel of cancer cell lines to identify potential tissue-specific sensitivity. A logical starting point includes cell lines from common cancer types such as breast (e.g., MCF-7, MDA-MB-468), colon (e.g., HCT116, CT26), lung (e.g., A549), and liver (e.g., HepG2).[11] The primary endpoint is the determination of the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation : Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale. Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.
Data Presentation and Interpretation
The IC₅₀ values should be summarized in a table for clear comparison across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | Experimental Value |
| HCT116 | Colon | Experimental Value |
| A549 | Lung | Experimental Value |
| HepG2 | Liver | Experimental Value |
A low micromolar or sub-micromolar IC₅₀ value in a specific cell line would be considered a significant hit, warranting further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) through assays like Annexin V/PI staining and caspase activation analysis.
Investigating Neuromodulatory Potential
The spiro[indoline-3,4'-piperidine] and N-benzyl piperidine motifs are heavily featured in compounds targeting the central nervous system (CNS).[3][4] Key molecular targets include acetylcholinesterase (AChE), an enzyme critical in Alzheimer's disease pathology, and serotonin receptors like 5-HT₆, which are implicated in cognitive function.[1][5]
Rationale for Target Selection
-
Acetylcholinesterase (AChE) Inhibition : Donepezil, a leading Alzheimer's drug, features a 1-benzyl-4-substituted piperidine core.[5] The structural similarity provides a strong rationale for testing the title compound as an AChE inhibitor.
-
5-HT₆ Receptor Binding : Spiro[pyrrolidine-3,3'-indoline] analogues, which share the spiro-indoline core, have been identified as potent 5-HT₆ receptor ligands.[1] This receptor is a promising target for treating cognitive deficits in neurological disorders.[1]
Experimental Workflow
The investigation into neuromodulatory activity can be structured as a tiered screening process.
Caption: Tiered workflow for neuro-target screening.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation :
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
AChE Solution: Human recombinant AChE in PB.
-
Substrate: Acetylthiocholine iodide (ATCI) in PB.
-
Ellman’s Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in PB.
-
Test Compound: Serial dilutions in PB with a small percentage of DMSO.
-
-
Assay Procedure :
-
In a 96-well plate, add 25 µL of each concentration of the test compound.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Data Acquisition : Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value. A potent AChE inhibitor like Donepezil can be used as a positive control.[5]
Exploring Other Potential Enzyme Inhibition
The indoline scaffold is versatile and has been found in inhibitors of various other enzymes. For instance, some indoline derivatives act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways.[12] This polypharmacological approach is gaining traction for treating complex inflammatory diseases.[12]
Rationale and Suggested Assays
Given the structural alerts within the molecule, exploring its effect on other enzyme classes is a logical extension of the initial screening.
-
Carbonic Anhydrases (CAs) : Indoline-5-sulfonamides have shown potent inhibition of cancer-related CAs (e.g., CA IX), which are involved in regulating tumor pH.[13] While the title compound lacks the sulfonamide group, the core scaffold's potential interaction should not be dismissed. Commercially available CA inhibition assay kits can be used for initial screening.
-
Kinases : The general structure shares features with kinase inhibitors. A broad-panel kinase screen (e.g., using services like the NCI-60 screen or commercial providers) could uncover unexpected targets within the human kinome.
Conclusion and Future Directions
This compound is a compound of significant interest due to its privileged chemical scaffold. While its specific biological activities remain to be fully characterized, the rich pharmacology of its structural relatives provides a clear and compelling roadmap for in vitro investigation. This guide outlines a systematic, multi-pronged approach, beginning with broad-panel cytotoxicity screening against cancer cell lines, followed by targeted assays for high-value CNS targets like acetylcholinesterase and the 5-HT₆ receptor.
The protocols detailed herein are designed to be robust, reproducible, and serve as a self-validating framework for generating high-quality preliminary data. Positive results in any of these assays would form a strong foundation for more advanced studies, including mechanism of action elucidation, lead optimization through structure-activity relationship (SAR) analysis, and eventual in vivo validation. The exploration of this molecule and its analogues holds promise for uncovering novel therapeutic agents in oncology, neurology, and beyond.
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Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. Available at: [Link]
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Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. PubMed Central. Available at: [Link]
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Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. Available at: [Link]
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An In-Depth Technical Guide to Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate Derivatives and Analogs
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For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif recognized for its inherent three-dimensional structure, which is increasingly sought after in modern drug discovery.[1][2] This unique architecture allows for the presentation of functional groups in distinct vectors, enhancing interactions with biological targets and often leading to improved potency and selectivity.[1] This guide provides a comprehensive technical overview of a specific embodiment of this scaffold: Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. We will delve into its synthesis, physicochemical properties, potential biological significance based on analogous structures, and detailed experimental protocols to facilitate further research and development.
Introduction: The Strategic Value of the Spiro[indoline-3,4'-piperidine] Core
In medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with superior efficacy and safety profiles. Spirocyclic systems, particularly those incorporating piperidine rings, have gained significant attention for several key reasons:
-
Three-Dimensionality: Unlike flat, aromatic systems, spirocycles project substituents into three-dimensional space. This can lead to more specific and higher-affinity interactions with the complex surfaces of protein binding pockets.[1]
-
Improved Physicochemical Properties: The high fraction of sp3-hybridized carbon atoms in spirocyclic scaffolds often correlates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased aqueous solubility.[1]
-
Novel Intellectual Property: The exploration of less-common scaffolds like spiro[indoline-3,4'-piperidine] provides opportunities for generating novel intellectual property.[1]
The indole and indoline components are also foundational in a vast number of pharmaceuticals and bioactive natural products.[2] The fusion of these two pharmacophoric elements at a single spirocyclic center creates a rigid and structurally complex core, making it an attractive starting point for library synthesis and lead optimization.
Physicochemical and Structural Properties
The title compound, this compound, possesses distinct structural features that dictate its chemical behavior and potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C20H21BrN2O2 | (Calculated) |
| Molecular Weight | 401.30 g/mol | (Calculated) |
| Core Scaffold | Spiro[indoline-3,4'-piperidine] | [3] |
| Key Substituents | 6-Bromo (Indoline), 1'-Benzyl Carbamate (Piperidine) | N/A |
The 6-bromo substituent on the indoline ring is an interesting feature. Halogen atoms, particularly bromine, can act as bioisosteres for other groups, influence metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The benzyl carbamate (Cbz) group on the piperidine nitrogen is a common protecting group for amines in organic synthesis.[4][5] Its presence suggests that this compound may be a synthetic intermediate, with the Cbz group intended for removal to allow for further derivatization at the piperidine nitrogen.[6] The N-benzyl portion of the Cbz group can also contribute to biological activity through cation-π interactions.[7][8]
Synthesis and Derivatization Strategies
While specific literature on the direct synthesis of this compound is sparse, a general and modular synthetic approach can be proposed based on established methods for constructing the core scaffold and introducing the requisite functional groups.
General Synthesis of the Spiro[indoline-3,4'-piperidine] Core
The construction of the spiro[indoline-3,4'-piperidine] core is a key challenge. Multi-component reactions involving isatin (or a derivative) are a common and efficient strategy.[9] For instance, a four-component reaction of isatin, an amine, and an appropriate dienophile can yield functionalized spiro[indoline-3,4'-piperidine] derivatives.[9]
Another powerful approach involves the intramolecular cyclization of a suitably functionalized precursor. This often provides greater control over stereochemistry. Expedient routes to spiro-fused piperidines from lactam precursors have been developed, offering excellent diastereoselectivity without the need for chiral catalysts.[10]
Introducing Key Functionality
Bromination of the Indoline Ring: The introduction of a bromine atom at the 6-position of the indole or indoline ring is typically achieved through electrophilic aromatic substitution. A precursor like 6-bromoindole can be synthesized and then carried through the spirocyclization sequence.[11][12] Alternatively, bromination can be performed on the pre-formed spiro-scaffold, although this may present challenges with regioselectivity.
N-Protection of the Piperidine Ring: The benzyl carbamate (Cbz) group is typically installed by reacting the secondary amine of the spiro[indoline-3,4'-piperidine] core with benzyl chloroformate (Cbz-Cl) in the presence of a mild base.[4][5] This is a robust and high-yielding reaction widely used in medicinal chemistry.[13]
The overall synthetic logic can be visualized as a convergent process:
Caption: Convergent synthesis workflow for the target compound.
Potential Biological Activity and Therapeutic Targets
While the specific biological activity of this compound is not extensively documented, the spiro-oxindole and spiro-indoline scaffolds are known to exhibit a wide range of biological effects, making them highly attractive for drug discovery.[14][15]
Known Activities of the Scaffold
-
Anticancer Agents: Many spiro-oxindole derivatives are potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression.[15] Additionally, analogs of the spiro[indoline-3,4'-piperidine] core have been identified as potent and selective dual inhibitors of c-Met and ALK kinases, which are key drivers in cancers such as non-small cell lung cancer and gastric carcinoma.[9][16]
-
Antimicrobial and Antiparasitic Properties: Spirooxindoles have demonstrated promising antibacterial and antifungal activities.[14][17] Certain natural products with this core structure also show potent antiparasitic and antinematodal properties.[15]
-
Central Nervous System (CNS) Activity: Derivatives of the related spiro[pyrrolidine-3,3'-indoline] scaffold have been investigated as ligands for serotonin receptors, such as the 5-HT6 receptor, suggesting potential applications in neurological disorders.[18]
-
Anti-inflammatory Effects: Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[19]
The 6-bromo substituent could potentially enhance activity or modulate selectivity towards specific targets. The Cbz-protected piperidine nitrogen provides a vector for modification. Removal of the Cbz group would yield a secondary amine, a common feature in many CNS-active and kinase-inhibitor drugs, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).[20]
Caption: Potential therapeutic targets for the spiro-scaffold.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the key chemical transformations. Researchers should optimize these conditions for specific substrates.
Protocol 5.1: Synthesis of 1'-(Benzyloxycarbonyl)spiro[indoline-3,4'-piperidine] (General N-Cbz Protection)
Rationale: This protocol describes the standard procedure for protecting the piperidine nitrogen with a Cbz group. Benzyl chloroformate is a common and effective reagent for this transformation. A mild base like triethylamine is used to neutralize the HCl generated during the reaction.
Materials:
-
Spiro[indoline-3,4'-piperidine] (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve spiro[indoline-3,4'-piperidine] in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Add benzyl chloroformate dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Cbz protected product.
Protocol 5.2: Deprotection of the N-Cbz Group (Hydrogenolysis)
Rationale: Hydrogenolysis is a clean and efficient method for removing Cbz groups. Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas is the reductant. The reaction is typically fast and proceeds under mild conditions.[5][6]
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H2) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (methanol or ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected secondary amine, which can be used directly or purified further if necessary.
Future Directions and Conclusion
This compound serves as both an intriguing molecular entity and a versatile synthetic intermediate. The true potential of this scaffold lies in its derivatization. Future research should focus on:
-
SAR Exploration: Removal of the Cbz group allows for the installation of a wide variety of functional groups at the piperidine nitrogen. This is a critical handle for tuning potency, selectivity, and pharmacokinetic properties.
-
Indoline N-Derivatization: The indoline nitrogen can also be functionalized, for example, with aryl or sulfonyl groups, which is a common strategy for modulating the activity of indoline-based ligands.[18]
-
Stereoselective Synthesis: Developing asymmetric syntheses of the spiro-core will be crucial for investigating the biological activities of individual enantiomers, as stereochemistry often plays a critical role in drug-receptor interactions.
References
A comprehensive list of all sources cited in this document.
-
Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. National Institutes of Health. Available at: [Link]
-
Recent advances in spirocyclization of indole derivatives. ResearchGate. Available at: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Institutes of Health. Available at: [Link]
- Spiro[indoline-3,4'-piperidine]s and related compounds. Google Patents.
- Preparation method of 6-bromoindole derivative. Google Patents.
-
Structure-based development of novel spiro-piperidine ASH1L inhibitors. National Institutes of Health. Available at: [Link]
-
Examples of biologically active spirooxindole derivatives. ResearchGate. Available at: [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Royal Society of Chemistry. Available at: [Link]
-
Spiro[indoline-3,4'-piperidine]. PubChem. Available at: [Link]_
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. National Institutes of Health. Available at: [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. Available at: [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Available at: [Link]
-
Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. ACS Publications. Available at: [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
-
A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase. National Institutes of Health. Available at: [Link]
-
Production of 6BrIR precursors (6-Br-Trp, 6-Br-indole, and...). ResearchGate. Available at: [Link]
-
Synthesis of bromoindole alkaloids from Laurencia brongniartii. PubMed. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. PubMed. Available at: [Link]
-
Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. Available at: [Link]
-
Molecular diversity of spirooxindoles. Synthesis and biological activity. ResearchGate. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. Available at: [Link]
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- 14. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 18. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes | MDPI [mdpi.com]
- 19. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate synthesis protocol
An Application Note and Detailed Protocol for the Synthesis of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Abstract
The spiro[indoline-3,4'-piperidine] scaffold is a privileged three-dimensional structure increasingly utilized in drug discovery for its ability to explore chemical space more effectively than traditional flat aromatic systems.[1] This inherent three-dimensionality can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties such as aqueous solubility.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The described synthetic strategy is based on established chemical principles, including nucleophilic aromatic substitution and reductive cyclization, providing researchers with a robust and reproducible methodology.[2]
Introduction: The Significance of the Spiroindoline Scaffold
Medicinal chemists frequently employ spirocyclic scaffolds to impart structural rigidity and novelty to lead compounds. The spiro[indoline-3,4'-piperidine] core, in particular, is featured in a growing number of biologically active molecules and clinical candidates.[2] The N-benzyl piperidine motif is a well-established pharmacophore known to engage in crucial cation-π interactions with target proteins and allows for fine-tuning of ADME properties.[3][4] The bromine substituent at the 6-position of the indoline ring serves as a versatile synthetic handle for further diversification through cross-coupling reactions, enabling the exploration of a broad structure-activity relationship (SAR). This guide details a rational, multi-step synthesis designed for both clarity and efficiency, explaining the chemical logic behind each transformation.
Overall Synthetic Strategy
The synthesis is designed as a three-part process, starting from commercially available materials. The strategy involves the initial construction of a substituted 2-nitrophenyl intermediate, followed by a key reductive cyclization to form the spiro-indoline core, and concluding with a protecting group modification to yield the final target compound.
Caption: High-level overview of the three-part synthetic workflow.
Part 1: Synthesis of Intermediate A: tert-Butyl 4-((5-bromo-2-nitrophenyl)methyl)piperidine-1'-carboxylate
Principle & Rationale: This initial step constructs the carbon skeleton of the target molecule prior to the key cyclization. The synthesis begins by generating a potent nucleophile from a piperidine derivative. We utilize Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to deprotonate the carbon alpha to the ester carbonyl of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. This forms a carbanion that subsequently attacks 4-bromo-1-fluoro-2-nitrobenzene in a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is an excellent leaving group, activated by the strongly electron-withdrawing nitro group in the ortho position. This established methodology provides a reliable route to couple the piperidine and nitrophenyl fragments.[2]
Reaction Scheme:
Caption: Synthesis of the key nitro-aryl piperidine intermediate.
Experimental Protocol (Part 1)
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.5 equiv.) followed by the dropwise addition of n-butyllithium (1.5 equiv., 2.5 M in hexanes). Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve tert-butyl 4-(iodomethyl)piperidine-1-carboxylate (1.0 equiv.) in anhydrous THF (50 mL).
-
Add the solution of the piperidine derivative dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.1 equiv.) in anhydrous THF (20 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Intermediate A .
Materials for Part 1
| Reagent | M.W. | Moles (mmol) | Equiv. | Amount |
| tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate | 341.22 | 10.0 | 1.0 | 3.41 g |
| 4-Bromo-1-fluoro-2-nitrobenzene | 220.00 | 11.0 | 1.1 | 2.42 g |
| Diisopropylamine | 101.19 | 15.0 | 1.5 | 2.1 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 15.0 | 1.5 | 6.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 170 mL |
Part 2: Synthesis of Intermediate B: tert-Butyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Principle & Rationale: This is the key spirocyclization step. The nitro group of Intermediate A is reduced to an amine, which then undergoes an intramolecular cyclization onto the benzylic position to form the indoline ring. Zinc dust in the presence of acetic acid is a classic and effective method for this type of reductive cyclization.[2] This method is often preferred for its relatively mild conditions and operational simplicity compared to catalytic hydrogenation, which may sometimes lead to dehalogenation.
Reaction Scheme:
Caption: Reductive cyclization to form the spiroindoline core.
Experimental Protocol (Part 2)
-
In a round-bottom flask, dissolve Intermediate A (1.0 equiv.) in a mixture of ethanol and water (4:1, 100 mL).
-
Add acetic acid (5 equiv.) to the solution.
-
Add zinc dust (5 equiv.) portion-wise to the stirring solution. The addition may be exothermic.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield Intermediate B .
Materials for Part 2
| Reagent | M.W. | Moles (mmol) | Equiv. | Amount |
| Intermediate A | 415.30 | 8.0 | 1.0 | 3.32 g |
| Zinc Dust | 65.38 | 40.0 | 5.0 | 2.62 g |
| Acetic Acid | 60.05 | 40.0 | 5.0 | 2.3 mL |
| Ethanol/Water (4:1) | - | - | - | 100 mL |
Part 3: Synthesis of this compound
Principle & Rationale: The final stage involves a protecting group swap. The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen during the initial synthetic steps. However, the target compound requires a benzyloxycarbonyl (Cbz) group. This transformation is achieved in a two-step sequence:
-
Deprotection: The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Reprotection: The resulting secondary amine is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to install the Cbz group.
Reaction Scheme:
Caption: Final deprotection and reprotection sequence.
Experimental Protocol (Part 3)
-
Boc Deprotection:
-
Dissolve Intermediate B (1.0 equiv.) in dichloromethane (DCM, 50 mL).
-
Add trifluoroacetic acid (TFA, 10 equiv.) dropwise at room temperature.
-
Stir the reaction for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of TFA. The crude deprotected amine salt is used directly in the next step without further purification.
-
-
Cbz Protection:
-
Dissolve the crude amine salt from the previous step in DCM (50 mL) and cool the flask to 0 °C in an ice bath.
-
Add triethylamine (TEA, 3.0 equiv.) to neutralize the salt and act as a base.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (hexane/ethyl acetate gradient) to yield This compound as a solid.[5]
-
Materials for Part 3
| Reagent | M.W. | Moles (mmol) | Equiv. | Amount |
| Intermediate B | 381.33 | 5.0 | 1.0 | 1.91 g |
| Trifluoroacetic Acid (TFA) | 114.02 | 50.0 | 10.0 | 3.7 mL |
| Dichloromethane (DCM) | - | - | - | 100 mL |
| Triethylamine (TEA) | 101.19 | 15.0 | 3.0 | 2.1 mL |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 6.0 | 1.2 | 0.86 mL |
Summary and Workflow
This protocol provides a reliable pathway to a valuable spiroindoline building block. Each stage is designed with common laboratory reagents and techniques, ensuring accessibility and reproducibility. Proper monitoring of each reaction by TLC or LC-MS is crucial for determining reaction completion and optimizing yields.
Caption: Overall experimental workflow from starting materials to final product.
References
-
Gara, M., et al. (2021). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 26(8), 2221. Available at: [Link]
-
Shaabani, A., et al. (2017). Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. ResearchGate. Available at: [Link]
-
Cacchi, S., et al. (2016). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. Available at: [Link]
-
Kozlov, N. S., et al. (2010). Synthesis of spirooxindoles from isatins and dimedone (a), 5‐aminocyclohexanones (b) and spiro‐fused chromen‐ or pyranoindolones (c) with the participation of malonic acid derivatives. ResearchGate. Available at: [Link]
- St-Denis, Y., et al. (1984). Spiro[indoline-3,4'-piperidine]s and related compounds. Google Patents (US4477667A).
-
Reddy, T. J., et al. (2012). Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl). RSC Publishing. Available at: [Link]
-
Chemdad. (n.d.). 1'-n-boc-1,2-dihydro-1'h-spiro[indole-3,4'-piperidine]. Chemdad. Available at: [Link]
-
Nogrady, T., et al. (2015). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. Available at: [Link]
-
Gabriele, B., et al. (2018). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available at: [Link]
- CN111484444A. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
-
El-Sawy, E. R., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. National Institutes of Health. Available at: [Link]
-
Kumar, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
-
Yan, C., et al. (2013). quinolizines] and spiro[indoline-3,4′-pyrido[1,2-a]quinolines] via three-component reactions of azaarenes, acetylenedicarboxylate, and 3-methyleneoxindoles. National Institutes of Health. Available at: [Link]
-
Campo, B., et al. (2022). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. MalariaWorld. Available at: [Link]
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Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]
Introduction: The Analytical Imperative for Spirocyclic Intermediates
This compound is a complex heterocyclic compound featuring a spirocyclic junction between an indoline and a piperidine ring system.[4][5][6] Such spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced target specificity and improved pharmacokinetic profiles.[7] The presence of a bromine atom and a benzyl carbamate protecting group adds to the molecule's synthetic utility and its specific analytical challenges.
Given its role as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), a validated analytical method is essential to ensure its identity, purity, and stability.[8] A stability-indicating method, in particular, is crucial as it can resolve the main compound from any potential degradation products that may form under various stress conditions, thereby ensuring the quality and safety of the final drug product.[9][10][11] This document provides a comprehensive guide to the development, validation, and application of such a method.
Method Development Rationale: A First-Principles Approach
The development of a successful HPLC method is predicated on the physicochemical properties of the analyte. This compound possesses several key structural features that inform the chromatographic strategy:
-
Hydrophobicity: The presence of the benzyl and bromo-substituted aromatic rings imparts significant non-polar character, making it well-suited for reversed-phase chromatography.[12]
-
Chromophores: The aromatic rings (benzyl and indoline) provide strong UV absorbance, enabling sensitive detection. A preliminary UV scan would indicate a suitable wavelength for detection, likely around 210-230 nm where many aromatic compounds exhibit strong absorbance.[13]
-
Ionizable Groups: The indoline nitrogen is a weakly basic site. Controlling the pH of the mobile phase is therefore critical to ensure consistent retention and sharp peak shapes by suppressing its ionization.
Based on these characteristics, a reversed-phase HPLC method using a C18 stationary phase was selected. Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength. An acidic mobile phase modifier, such as formic acid, is incorporated to ensure the analyte is in a single protonated state, minimizing peak tailing and improving reproducibility.[14]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this analysis.[15]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-15 min, 40-90% B; 15-17 min, 90% B; 17.1-20 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure the solubility of the analyte and compatibility with the mobile phase.[15]
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[16]
-
Sample Solution (50 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 25 mg of the active compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
Method Validation: A Self-Validating System
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][17] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[11][19] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours
In all cases, the main peak was well-resolved from any degradation products, and the peak purity was confirmed using a PDA detector. This confirms the method's ability to separate and quantify the analyte in the presence of its potential degradants.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions ranging from 5 to 75 µg/mL (10%, 25%, 50%, 75%, 100%, 150% of the working concentration). The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Result |
| Range | 5 - 75 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was determined by the recovery of known amounts of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was analyzed in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average Recovery | 99.8% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]
-
Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=6) | < 2.0% |
Robustness
The robustness of the method was assessed by making small, deliberate variations to the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, demonstrating the method's reliability during normal usage.
Workflow and Data Presentation
The overall analytical workflow is depicted in the following diagram.
Caption: HPLC analysis workflow from sample preparation to final reporting.
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and robust for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in a quality control environment. Furthermore, its demonstrated stability-indicating capability makes it a valuable tool for monitoring the purity and stability of this important pharmaceutical intermediate throughout the drug development lifecycle.
References
- International Journal of Pharmaceutical Research and Applications. (2025, June 25). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Fluorochem.
- PubChem. Spiro[indoline-3,4'-piperidine].
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- IRJPMS.
- SpiroChem. Analytical Method Development.
- HPLC.
- PMC - NIH. (2014, October 8). Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice.
-
MDPI. (2021). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]
-
ResearchGate. (2025, August 9). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds. [Link]
-
ResearchGate. Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. [Link]
-
Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
-
PMC - NIH. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PMC - NIH. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
PMC - PubMed Central. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
bepls. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. Quality Guidelines. [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]
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- 5. Spiro[indoline-3,4'-piperidine] | C12H16N2 | CID 11788730 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Unambiguous Structural Elucidation of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate using 1D and 2D NMR Spectroscopy
Introduction
The spiro[indoline-piperidine] scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and clinical drug candidates.[1] Its rigid, three-dimensional architecture provides a unique framework for exploring chemical space, often leading to compounds with enhanced potency and selectivity. Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a key intermediate in the synthesis of novel therapeutics, making its unambiguous structural characterization paramount for drug development and quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such complex organic molecules in solution.[2][3] However, the inherent complexity of the spirocyclic system, coupled with potential signal overlap, necessitates a multi-dimensional approach. This application note provides a comprehensive, field-proven protocol for the structural verification of this compound using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind each experimental choice is explained to provide a robust, self-validating analytical workflow.[4][5][6]
Molecular Structure and Numbering Convention
To facilitate a clear and logical discussion of NMR data, the following standardized numbering system for this compound is established. This convention will be used throughout this document for all spectral assignments.
Figure 1: Chemical structure and atom numbering scheme for this compound.
Core Principles of the NMR Strategy
-
¹H NMR: Provides the initial overview of proton environments, including their chemical shifts, integration (proton count), and coupling patterns (multiplicity), which reveals adjacent proton relationships.
-
¹³C NMR: Identifies the number of unique carbon environments and their general type (aliphatic, aromatic, carbonyl).[7][8]
-
COSY (Correlation Spectroscopy): Unambiguously establishes proton-proton (¹H-¹H) coupling networks within isolated spin systems, such as the piperidine ring and the aromatic protons of the indoline core.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, providing definitive ¹H-C one-bond connections.[9][10] This is crucial for assigning the carbons of the piperidine and indoline aliphatic portions.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This experiment is the cornerstone for connecting the individual structural fragments. It confirms the spirocyclic junction, links the benzyl protecting group to the piperidine nitrogen, and verifies the substitution pattern on the aromatic ring.[9][10]
This integrated approach ensures that every atom's position is confirmed through multiple, cross-validating correlations, leading to a highly trustworthy and definitive structural assignment.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data. Poor solubility or the presence of particulate matter can severely degrade spectral resolution and lineshape.
-
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6 - 0.7 mL)
-
5 mm NMR Tube (high precision)
-
Pipette/Syringe
-
Vortex mixer
-
-
Protocol:
-
Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). CDCl₃ is often a good first choice for this type of molecule.[11]
-
Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved. Visually inspect for any suspended particles.
-
If necessary, sonicate for 1-2 minutes to aid dissolution.
-
Place the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.
-
NMR Data Acquisition
The following parameters are provided as a starting point for a 500 MHz spectrometer and should be adapted as necessary based on the specific instrument and sample concentration.[11]
| Experiment | Key Parameters & Justification |
| ¹H NMR | Acquisition Time: 2-3 seconds (ensures good digital resolution). Relaxation Delay (d1): 1-2 seconds. Number of Scans (ns): 8-16 (adjust for signal-to-noise). |
| ¹³C{¹H} NMR | Spectral Width: 0-220 ppm (covers entire expected range).[7] Acquisition Time: 1-2 seconds. Relaxation Delay (d1): 2 seconds. Number of Scans (ns): 1024 or more (¹³C is inherently less sensitive). |
| gCOSY | Spectral Width (F1 & F2): Set to cover all proton signals. Number of Scans (ns): 2-4. Increments in F1: 256-512 (balances resolution and experiment time). |
| gHSQC | ¹³C Spectral Width (F1): 0-100 ppm (focus on the aliphatic region first, can be expanded if needed). ¹H Spectral Width (F2): Set to cover all proton signals. Number of Scans (ns): 2-8. ¹JCH Coupling Constant: Optimized for ~145 Hz (a typical value for one-bond C-H coupling). |
| gHMBC | ¹³C Spectral Width (F1): 0-180 ppm (to include aromatic and carbonyl carbons). ¹H Spectral Width (F2): Set to cover all proton signals. Number of Scans (ns): 8-16. Long-Range Coupling Constant (ⁿJCH): Optimized for 7-8 Hz (a good compromise for observing 2- and 3-bond correlations).[9] |
Data Analysis and Interpretation Workflow
The following section outlines the logical process for assigning the NMR spectra, using hypothetical but realistic chemical shift values based on known data for similar scaffolds.[12][13]
Step 1: ¹H NMR Spectrum Analysis
The proton spectrum is the entry point for the analysis. The signals should be divided into distinct regions:
-
Aromatic Region (δ 6.5-7.5 ppm): Signals for the indoline (H4, H5, H7) and benzyl (H14-H18) protons. The bromine at C6 will influence the splitting pattern of the indoline protons. H7 will likely be a doublet, H5 a doublet of doublets, and H4 a doublet.
-
Benzyl CH₂ (δ ~5.1 ppm): A characteristic singlet (H12) for the two equivalent benzylic protons.[11]
-
Indoline N-H (δ ~3.5-4.5 ppm): A potentially broad singlet (H1). Its chemical shift can be concentration and solvent dependent.
-
Piperidine/Indoline Aliphatic Region (δ 1.5-3.8 ppm): This region will contain the complex, often overlapping signals for the protons on the piperidine ring (H2', H3', H5', H6') and the indoline CH₂ (H2).
Step 2: COSY Spectrum to Build Spin Systems
The COSY spectrum clarifies proton-proton connectivities.
-
Indoline Aromatic System: A clear correlation is expected between H4 and H5, confirming their ortho relationship.
-
Piperidine System: A continuous correlation path should be visible from H2' to H3' and from H5' to H6'. This confirms the integrity of the piperidine ring structure.
Step 3: HSQC Spectrum for Direct ¹H-¹³C Assignments
The HSQC spectrum is used to assign the carbon signal for every protonated carbon by identifying the one-bond correlation cross-peak. For example, the proton signal assigned as H12 (~5.1 ppm) will show a cross-peak to its corresponding carbon signal (C12) at ~67 ppm. This step allows for the confident assignment of all CH, CH₂, and CH₃ groups.
Step 4: HMBC Spectrum to Assemble the Full Structure
The HMBC experiment provides the critical long-range correlations that connect the isolated spin systems and confirm the position of quaternary carbons.
-
Confirming the Spiro Center (C3): This is the most crucial assignment. Correlations should be observed from the indoline CH₂ protons (H2) and the piperidine protons (H2', H6', H3', H5') to the quaternary spiro carbon (C3). A correlation from the indoline N-H (H1) to C3 would also be definitive.
-
Connecting the Benzyl Group: The benzylic protons (H12) should show a strong correlation to the carbamate carbonyl carbon (C10) at ~155 ppm. They will also show correlations to the benzyl aromatic quaternary carbon (C13) and the ortho carbons (C14/C18).
-
Verifying the Piperidine-Indoline Linkage: The piperidine protons adjacent to the spiro center (H3' and H5') should show correlations to the indoline aromatic carbon C3a.
-
Confirming Bromine Position: The absence of a proton at C6 is confirmed. The proton at H5 should show a long-range correlation to C7 and C3a, while H7 should correlate to C5 and the quaternary carbon C7a.
Summary of Expected NMR Data
The following table summarizes the anticipated chemical shifts and key correlations for the title compound in CDCl₃. These are predictive values and may vary slightly in experimental data.
| Atom # | Type | ¹H δ (ppm) (Multiplicity) | ¹³C δ (ppm) | Key HMBC Correlations |
| 1 | NH | ~4.0 (br s) | - | C2, C3, C7a |
| 2 | CH₂ | ~3.3 (s) | ~55 | C3, C3a, C7a |
| 3 | C | - | ~45 | - |
| 3a | C | - | ~130 | - |
| 4 | CH | ~7.1 (d) | ~125 | C3a, C5, C6 |
| 5 | CH | ~6.8 (dd) | ~128 | C3a, C4, C7 |
| 6 | C-Br | - | ~115 | - |
| 7 | CH | ~6.6 (d) | ~110 | C3a, C5, C6 |
| 7a | C | - | ~150 | - |
| 2'/6' | CH₂ | ~3.7 (m) | ~45 | C3, C4', C10 |
| 3'/5' | CH₂ | ~1.8 (m) | ~30 | C3, C4' |
| 4' | C | - | ~35 | - |
| 10 | C=O | - | ~155 | - |
| 12 | CH₂ | ~5.1 (s) | ~67 | C10, C13, C14/18 |
| 13 | C | - | ~137 | - |
| 14/18 | CH | ~7.3 (d) | ~128 | C12, C13, C16 |
| 15/17 | CH | ~7.3 (t) | ~128 | C13 |
| 16 | CH | ~7.3 (t) | ~129 | C14/18 |
Conclusion
The structural elucidation of complex heterocyclic molecules like this compound is critically dependent on a systematic and multi-faceted NMR approach. By logically progressing from 1D ¹H and ¹³C experiments to 2D COSY, HSQC, and HMBC techniques, a self-validating web of correlations can be established. The HMBC experiment, in particular, is indispensable for connecting the constituent parts of the molecule across the non-protonated spirocyclic carbon and the carbamate carbonyl group. This detailed protocol provides researchers, scientists, and drug development professionals with a robust framework for the confident and unambiguous characterization of this important synthetic intermediate, ensuring the scientific integrity of subsequent research and development efforts.
References
-
Gáspár, A., et al. (2021). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules. Available at: [Link]
-
Ward, J. S., et al. (2018). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
-
Ben-Ayada, M., et al. (2023). Synthesis of new N-alkylated 6-bromoindoline-2.3-dione derivatives. ResearchGate. Available at: [Link]
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
-
Supporting Information for Direct Synthesis of Benzylic Carbamates. (n.d.). Angewandte Chemie. Available at: [Link]
-
Kiss, R., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules. Available at: [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry. Available at: [Link]
-
Prakash, G. K. S., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
-
Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. Available at: [Link]
-
Ali, M. A., et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules. Available at: [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. OSU Chemistry. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Afonin, A. V. (2019). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
-
Sarri, G., et al. (2023). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Molecules. Available at: [Link]
-
OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]
-
Singh, A., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-organic & Medicinal Chemistry. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Royal Society of Chemistry. (2024). Carbohydrate NMR chemical shift prediction by GeqShift employing E(3) equivariant graph neural networks. RSC Publishing. Available at: [Link]
-
University of Cambridge. (2017). DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Cambridge University Chemical Laboratory. Available at: [Link]
-
Kuhn, B., et al. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available at: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. ETH Zurich NMR Service. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Wang, X., et al. (2018). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Aitken, R. A., et al. (2013). 1H and 13C NMR chemical shifts of 1,4-oxazine compared with related heterocycles. ResearchGate. Available at: [Link]
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Application Note: Mass Spectrometric Characterization of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Introduction
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex heterocyclic molecule featuring a spiro-fused indoline and piperidine core. Such spirocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide high affinity and selectivity for biological targets.[1] The presence of a bromine atom on the indoline ring and a benzyl carbamate protecting group on the piperidine nitrogen introduces specific functionalities that are crucial for both its chemical reactivity and its interaction with biological systems.
Accurate mass determination and structural elucidation are critical steps in the synthesis and characterization of such novel compounds. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is an indispensable technique for this purpose, offering high sensitivity and specificity.[2] This application note provides a detailed protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS). We will explore the expected ionization behavior, adduct formation, and the characteristic fragmentation patterns of this molecule, providing a roadmap for its unambiguous identification.
Materials and Methods
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.
Reagents and Solvents
-
Analyte: this compound, synthesized in-house or obtained from a commercial supplier.
-
Solvents: HPLC-grade acetonitrile and water.
-
Mobile Phase Additive: Formic acid (0.1% v/v).
Sample Preparation
-
Prepare a stock solution of the analyte in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL for direct infusion or HPLC-MS analysis.
Experimental Protocols
Protocol 1: Direct Infusion ESI-MS
-
Instrument Setup:
-
Set the ESI source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra over a mass range of m/z 100-1000.
-
Protocol 2: HPLC-MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good separation, for example, starting with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Set the ESI source to positive ion mode.
-
Acquire data in full scan mode to identify the protonated molecule and any adducts.
-
Perform tandem MS (MS/MS) experiments by selecting the protonated molecule as the precursor ion and applying collision-induced dissociation (CID) to obtain fragment ions.
-
Expected Results and Discussion
Molecular Ion and Adducts
The molecular formula for this compound is C₂₀H₂₁BrN₂O₂. The theoretical monoisotopic mass is approximately 400.08 Da. Due to the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks separated by 2 Da.
In positive ion ESI-MS, the analyte is expected to be readily protonated, yielding the [M+H]⁺ ion. The basic nitrogen atoms in the indoline and piperidine rings are the most likely sites of protonation. Therefore, the most abundant ions in the full scan spectrum should correspond to the protonated molecule at m/z 401.08 and 403.08 .
Additionally, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are commonly observed in ESI-MS.[3][4][5] These would appear at m/z 423.06/425.06 and m/z 439.04/441.04 , respectively. The formation of these adducts can be minimized by using high-purity solvents and glassware.
| Ion Species | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |
| [M+H]⁺ | 401.08 | 403.08 |
| [M+Na]⁺ | 423.06 | 425.06 |
| [M+K]⁺ | 439.04 | 441.04 |
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 401.08/403.08) is expected to yield a series of characteristic fragment ions. The fragmentation is likely to be initiated at the most labile bonds, such as those of the benzyl carbamate protecting group and the spirocyclic core.
A plausible fragmentation pathway is outlined below:
Caption: Proposed fragmentation of this compound.
Key Fragmentation Mechanisms:
-
Loss of the Benzyl Group: A prominent fragmentation pathway for benzyl carbamates involves the cleavage of the benzyl-oxygen bond. This can occur via two main routes:
-
Homolytic cleavage: Loss of a benzyl radical (C₇H₇•) to form an ion at m/z 310/312 .
-
McLafferty-type rearrangement: Loss of toluene (C₇H₈) to yield an ion at m/z 309/311 . This can be followed by the loss of carbon dioxide (CO₂) to produce a fragment at m/z 265/267 .[2]
-
-
Formation of the Benzyl Cation: The benzyl group itself can be observed as a stable benzyl cation (or its rearranged tropylium isomer) at m/z 91 . This is a very common and often abundant fragment for compounds containing a benzyl moiety.
-
Loss of the Benzyloxycarbonyl Group: Cleavage of the N-C bond of the carbamate can result in the loss of the entire benzyloxycarbonyl radical (C₈H₇O₂•), leading to a fragment at m/z 266/268 .
-
Ring Fission of the Piperidine Moiety: The piperidine ring can undergo cleavage, typically through α-cleavage adjacent to the nitrogen atom, leading to the formation of various acyclic fragment ions.[6]
Summary of Expected Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 401.08 / 403.08 | 310 / 312 | C₇H₇• | [Spiro[indoline-piperidine]-carboxylate]⁺ |
| 401.08 / 403.08 | 309 / 311 | C₇H₈ | [Spiro[indoline-piperidine]-carbamic acid]⁺ |
| 309 / 311 | 265 / 267 | CO₂ | Protonated 6-bromospiro[indoline-3,4'-piperidine] |
| 401.08 / 403.08 | 266 / 268 | C₈H₇O₂• | [Protonated 6-bromospiro[indoline-3,4'-piperidine]]⁺ |
| 401.08 / 403.08 | 91 | C₁₃H₁₄BrN₂O₂ | Benzyl cation (Tropylium ion) |
Troubleshooting
-
No or Low Signal:
-
Ensure the analyte is soluble in the chosen solvent system.
-
Check for proper instrument tuning and calibration.
-
Verify the ESI source parameters are optimized for the analyte.
-
-
Dominant Adduct Formation:
-
Use high-purity solvents and additives.
-
Clean the sample introduction system to remove salt buildup.
-
Consider using a mobile phase additive like ammonium formate to promote protonation over adduct formation.
-
-
In-source Fragmentation:
-
If the molecular ion is not observed and only fragment ions are present, this may indicate in-source fragmentation. This is known to occur with labile protecting groups like Boc and Cbz.[7]
-
Reduce the cone voltage or other source parameters to minimize in-source fragmentation.
-
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. By utilizing the described HPLC-MS and MS/MS methods, researchers can confidently confirm the identity and structure of this complex molecule. The characteristic isotopic pattern of bromine, along with the predictable fragmentation of the benzyl carbamate group and the spirocyclic core, provides a unique and reliable signature for this compound.
References
-
Hirschhäuser, C., Parker, J. S., Perry, M. W. D., Haddow, M. F., & Gallagher, T. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846–4849. [Link]
-
Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
de Souza, M. V. N., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link] (Note: This is a placeholder for a relevant article on labile protecting groups in MS.)
-
AccelaChem. (n.d.). Benzyl 7-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate. [Link]
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Application Notes and Protocols for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
A Guide for Investigators in Cellular and Molecular Pharmacology
Introduction: The Spiro[indoline-3,4'-piperidine] Scaffold - A Privileged Structure in Drug Discovery
The spiro[indoline-3,4'-piperidine] core is a fascinating and structurally complex three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, making it an ideal framework for developing potent and selective modulators of various biological targets. Spirocyclic compounds, particularly those containing the indoline motif, occupy a unique chemical space that often leads to novel pharmacological activities.
While extensive research exists for the broader class of spiroindolines and spirooxindoles, the specific compound Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate represents a novel chemical entity with unexplored potential. The presence of the 6-bromo substitution on the indoline ring and the benzyl carboxylate on the piperidine nitrogen provides distinct physicochemical properties that may confer unique activity or improved selectivity for various targets.
This guide is designed for researchers, scientists, and drug development professionals. It serves as a comprehensive resource for initiating the characterization of this compound in cell-based assays. Drawing upon the established activities of structurally related analogs, we provide a logical framework and detailed protocols for exploring its potential in key therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders.
Strategic Approach to Characterization
Given the novelty of this compound, a systematic screening approach is recommended. This workflow begins with broad phenotypic assays to identify general cellular effects, followed by more specific functional and target-based assays to elucidate the mechanism of action.
Application Area 1: Oncology
Spirooxindoles, close structural relatives of spiroindolines, are well-documented as potent inhibitors of the p53-MDM2 protein-protein interaction.[1] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2] Inhibition of this interaction stabilizes p53, allowing it to halt the cell cycle and induce apoptosis in cancer cells. This makes the p53-MDM2 axis a prime target for cancer therapy.
Application Note 1.1: Assessing Antiproliferative Activity
The foundational assay in oncology is to determine whether the compound affects cell viability or proliferation. The MTT assay is a robust, colorimetric method based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[3][4] This reduction is catalyzed by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable cells.[5]
Table 1: Recommended Parameters for MTT Proliferation Assay
| Parameter | Recommendation | Rationale & Causality |
| Cell Lines | Panel including p53 wild-type (e.g., A549, MCF-7) and p53-mutant/null (e.g., HCT116 p53-/-, PC-3) cancer cells, plus a non-cancerous cell line (e.g., HEK293T, MCF-10A). | Comparing effects on different p53 statuses can provide early mechanistic clues. A non-cancerous line assesses general cytotoxicity. |
| Seeding Density | 1,000 - 20,000 cells/well (96-well plate) | Must be optimized for each cell line to ensure logarithmic growth throughout the assay period and a linear response range. |
| Compound Conc. | 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM) | A wide range is crucial for accurately determining the IC50 (half-maximal inhibitory concentration). |
| Incubation Time | 48 - 72 hours | Allows for multiple cell doubling times, enabling the detection of cytostatic as well as cytotoxic effects. |
| Vehicle Control | DMSO, final concentration ≤ 0.5% | The compound is likely dissolved in DMSO. This control ensures the vehicle itself does not impact cell viability. |
Protocol 1.1: MTT Cell Proliferation Assay [3][6]
-
Cell Plating: Seed cells in a 96-well, clear-bottom plate at the predetermined optimal density in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentration series of the test compound in complete growth medium from a 1000X DMSO stock.
-
Cell Treatment: Remove the plating medium and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "no cells" (medium only, for background).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Formazan Development: Incubate for 2-4 hours at 37°C, 5% CO₂. Purple precipitate should be visible under a microscope.
-
Solubilization: Add 100 µL of Detergent Reagent (e.g., acidified isopropanol or 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or until all formazan crystals are dissolved.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4]
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle control (100% viability), and plot the results to calculate the IC50 value.
Application Note 1.2: Quantifying Apoptosis Induction
If the compound demonstrates antiproliferative activity, the next logical step is to determine if cell death occurs via apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7][8] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases aminoluciferin, the substrate for luciferase.[7] The resulting light output is directly proportional to caspase activity.
Protocol 1.2: Caspase-Glo® 3/7 Apoptosis Assay [7][9]
-
Cell Plating & Treatment: Plate and treat cells in a 96-well, white-walled plate as described in Protocol 1.1 (steps 1-3). A shorter incubation time (e.g., 24 hours) is often sufficient to detect apoptosis.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).
-
Mixing: Gently mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal time should be determined empirically for the specific cell system.[9]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: After subtracting background, express results as fold-change in luminescence over the vehicle-treated control.
Application Area 2: Inflammation
Derivatives of the indoline scaffold have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Both are key enzymes in the arachidonic acid cascade, a critical pathway in inflammation. 5-LOX is responsible for producing pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibiting both targets offers a powerful, multi-pronged anti-inflammatory strategy.
Application Note 2.1: Cellular 5-LOX Activity
A cell-based assay can be used to measure the inhibition of 5-LOX product formation. In cells like human polymorphonuclear leukocytes (PMNLs) or macrophage cell lines (e.g., RAW 264.7), the calcium ionophore A23187 can be used to stimulate the release of arachidonic acid and subsequent 5-LOX activity. The products can then be quantified by methods like ELISA or LC-MS/MS.
Protocol 2.1: 5-LOX Cellular Inhibition Assay (General Workflow)
-
Cell Culture: Culture a suitable cell line (e.g., PMNLs) in appropriate medium.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes).[10]
-
Stimulation: Stimulate the cells with a 5-LOX activator, such as calcium ionophore A23187 (e.g., 2.5 µM), for 15 minutes to induce leukotriene production.[10]
-
Sample Collection: Stop the reaction and collect the supernatant.
-
Quantification: Measure the amount of a specific 5-LOX product (e.g., Leukotriene B4) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analysis: Calculate the percent inhibition of LTB4 production at each compound concentration relative to the vehicle control and determine the IC50 value.
Application Note 2.2: Cellular sEH Activity
Cellular sEH activity can be measured using a fluorogenic substrate that can cross the cell membrane. The Cayman Chemical sEH Cell-Based Assay Kit, for example, uses Epoxy Fluor 7, a substrate that is hydrolyzed by intracellular sEH to yield a highly fluorescent product.[11][12]
Protocol 2.2: sEH Cellular Inhibition Assay [11]
-
Cell Plating: Seed cells (e.g., Huh-7 or HepG2) in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well.
-
Treatment: Treat the cells with various concentrations of the test compound or a known inhibitor (e.g., AUDA) and incubate according to the experimental design (e.g., 24-48 hours).
-
Substrate Addition: Add the diluted sEH fluorescent substrate (Epoxy Fluor 7) to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for substrate conversion.
-
Data Acquisition: Measure fluorescence using a plate reader with excitation at ~330 nm and emission at ~465 nm.[12]
-
Analysis: Compare the fluorescence in compound-treated wells to vehicle-treated wells to determine the percent inhibition.
Application Area 3: Central Nervous System (CNS) & Ion Channels
Spiro[indoline-3,4'-piperidine] derivatives have been reported to interact with CNS targets like the 5-HT6 serotonin receptor and to act as co-potentiators for the CFTR ion channel. Furthermore, related spiroindolines have shown the ability to induce the differentiation of oligodendrocyte progenitor cells (OPCs), a critical process for myelin repair in the CNS.
Application Note 3.1: GPCR Signaling (Calcium Mobilization)
Many CNS receptors, including some serotonin receptors, are Gq-coupled G protein-coupled receptors (GPCRs). Their activation leads to the release of intracellular calcium stores.[13] This can be measured using calcium-sensitive fluorescent dyes like Fluo-4 AM.
Protocol 3.1: Calcium Mobilization Assay [13][14]
-
Cell Culture: Plate cells (e.g., HEK293T) transiently or stably expressing the GPCR of interest onto 96-well black-walled, clear-bottom plates. Incubate for 16-24 hours.
-
Dye Loading: Remove the culture medium and add loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C, then 30 minutes at room temperature.[13]
-
Compound Plate Preparation: Prepare a plate with 3X final concentrations of the test compound and known agonists/antagonists.
-
Data Acquisition: Place both the cell and compound plates into a fluorescence plate reader (e.g., FLIPR®, FlexStation®).
-
Assay Execution: The instrument will establish a baseline fluorescence reading from the cells, then automatically add the compound from the compound plate and continue to record the fluorescence signal over time (typically 1-2 minutes).
-
Analysis: An increase in fluorescence intensity after compound addition indicates receptor agonism. A reduction in the response to a known agonist indicates antagonism. Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
Application Note 3.2: CFTR Ion Channel Function
The function of the CFTR chloride ion channel can be assessed using a halide-sensitive Yellow Fluorescent Protein (YFP) quenching assay.[15][16] Cells co-expressing CFTR and a specific YFP variant (YFP-H148Q/I152L) are used. The influx of iodide (I⁻) through open CFTR channels quenches the YFP fluorescence.[16] The rate of quenching is proportional to CFTR activity.
Protocol 3.2: YFP-CFTR Quenching Assay [16]
-
Cell Plating: Plate cells stably expressing both YFP and the CFTR variant of interest (e.g., wild-type or ΔF508) in a 96-well plate.
-
Compound Incubation: Treat cells with the test compound for a specified period (e.g., 24 hours for correctors, or acutely for potentiators).
-
Assay Buffer: Wash the cells and replace the medium with a chloride-containing buffer.
-
CFTR Activation: Add a CFTR activator cocktail (e.g., forskolin) to open the channels.
-
Quenching Measurement: Use a fluorescence plate reader to measure baseline YFP fluorescence. Then, inject an iodide-containing buffer and immediately begin kinetic fluorescence readings.
-
Analysis: The rate of fluorescence decay (quenching) is calculated. An increased rate in compound-treated cells compared to controls indicates potentiation or correction of CFTR function.
Application Note 3.3: Oligodendrocyte Progenitor Cell (OPC) Differentiation
Assessing the potential of the compound to induce OPC differentiation is crucial for its potential in remyelination therapies. This is typically done by culturing primary OPCs or OPCs derived from pluripotent stem cells and measuring the expression of mature oligodendrocyte markers.[17][18]
Protocol 3.3: Immunofluorescence Assay for OPC Differentiation
-
Cell Culture: Plate OPCs on coated coverslips (e.g., poly-L-ornithine) in expansion medium.[1]
-
Differentiation Induction: To induce differentiation, switch the medium to a mitogen-free differentiation medium. Add various concentrations of the test compound or vehicle control.
-
Incubation: Culture the cells for 5-7 days to allow for differentiation.
-
Immunocytochemistry: Fix the cells (e.g., with 4% paraformaldehyde), permeabilize, and block non-specific binding.
-
Staining: Incubate with primary antibodies against mature oligodendrocyte markers (e.g., Myelin Basic Protein - MBP, Proteolipid Protein - PLP) and an OPC marker (e.g., O4). Follow with fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Imaging & Analysis: Acquire images using a fluorescence microscope or high-content imager. Quantify the percentage of cells positive for mature markers (MBP+/PLP+) relative to the total number of cells (DAPI) or the initial OPC population (O4+). An increase in this percentage indicates pro-differentiation activity.
References
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Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
-
Yu, B., et al. (2009). A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. Journal of Biomolecular Screening. Available at: [Link]
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Mijnders, M., et al. (2020). Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity. Journal of Biological Chemistry. Available at: [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]
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Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]
-
Gerstmeier, J., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Communications. Available at: [Link]
-
Promega Corporation. cAMP-Glo™ Assay Protocol. Available at: [Link]
-
El-Gamal, M.I., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Available at: [Link]
-
Awatade, N.T., et al. (2021). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences. Available at: [Link]
-
Buchser, W., et al. (2023). Assay Guidance Manual. A4cell. Available at: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology. Available at: [Link]
-
Galietta, L.J.V., et al. (2018). Quantification of CFTR function through the HS-YFP quenching assay. ResearchGate. Available at: [Link]
-
National Center for Advancing Translational Sciences. Assay Guidance Manual. Available at: [Link]
-
Bethyl Laboratories. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. PubMed. Available at: [Link]
-
Khan, I., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Available at: [Link]
-
Joseph, A., et al. (2020). Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study. ACS Omega. Available at: [Link]
-
JoVE. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Available at: [Link]
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Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Available at: [Link]
-
National Center for Advancing Translational Sciences. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
National Center for Advancing Translational Sciences. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]
-
Creative BioMart. cAMP Accumulation Assay. Available at: [Link]
-
Pedemonte, N., et al. (2018). Improved fluorescence assays to measure the defects associated with F508del-CFTR allow identification of new active compounds. UCL Discovery. Available at: [Link]
-
Provost, J.J., & Wallert, M.A. MTT Proliferation Assay Protocol. Available at: [Link]
-
Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Available at: [Link]
-
Biocompare. Caspase-Glo 3/7 Assay G8090 from Promega. Available at: [Link]
-
Watanabe, J. (2013). What is the best method for differentiating OPCs (oligodendrocyte progenitor cells) to healthy oligodendrocytes in vitro?. ResearchGate. Available at: [Link]
-
Sakthivel, M., & Kannan, N. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
BPS Bioscience. MDM2-p53 Homogenous Assay Kit. Available at: [Link]
-
Sygnature Discovery. Cell Based Assays Development. Available at: [Link]
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National Center for Advancing Translational Sciences. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]
-
Martínez-Muñoz, L., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences. Available at: [Link]
-
Awatade, N.T., et al. (2021). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences. Available at: [Link]
-
JoVE. (2022). Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay | Protocol Preview. Available at: [Link]
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Application Notes & Protocols: A Guide to High-Throughput Screening with Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
For: Researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) and early-stage drug discovery.
Abstract
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets.[1] This document provides a comprehensive guide to designing and implementing a high-throughput screening (HTS) campaign utilizing a specific derivative, Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. We will explore the rationale behind targeting this chemical space, provide detailed protocols for both biochemical and cell-based screening assays, and outline a robust workflow for hit validation and data analysis. The methodologies presented herein are designed to be adaptable, offering a framework for the discovery of novel modulators of disease-relevant targets.
Introduction: The Spiro[indoline-3,4'-piperidine] Scaffold as a Target for Drug Discovery
The spirocyclic nature of the spiro[indoline-3,4'-piperidine] core imparts a three-dimensional architecture that is highly desirable in modern drug discovery.[1] This rigid, yet complex, structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[1] The indoline and piperidine moieties are common pharmacophores found in numerous bioactive molecules, and their fusion into a spirocyclic system creates novel chemical space with favorable physicochemical properties, such as increased aqueous solubility.[1]
Derivatives of this scaffold have been investigated for a variety of biological activities, including their potential as antidepressants, anticonvulsants, and tranquilizers.[2] More recently, specific analogs have been designed and synthesized as potent inhibitors of receptor tyrosine kinases like c-Met, which are implicated in various cancers.[3] The addition of a bromine atom at the 6-position of the indoline ring in this compound can potentially enhance binding affinity through halogen bonding or serve as a handle for further chemical modification during hit-to-lead optimization. The benzyl carboxylate group on the piperidine nitrogen provides a well-defined substitution pattern for initial library screening.
Given the therapeutic relevance of targets modulated by this scaffold, a high-throughput screening campaign is a logical and efficient approach to identify novel bioactive compounds.[4][5] HTS allows for the rapid testing of large compound libraries against specific biological targets, facilitating the identification of initial "hits" for further development.[4][6]
Designing the High-Throughput Screening Campaign
A successful HTS campaign requires careful planning, from assay development to hit validation.[7] The choice of assay format—biochemical or cell-based—will depend on the specific biological question being addressed.[8][9]
Target Selection and Rationale
Based on the known activities of similar spiroindoline compounds, a plausible target for an HTS campaign with this compound could be a protein kinase, such as c-Met, or a G-protein coupled receptor (GPCR). For the purpose of these application notes, we will proceed with a hypothetical kinase target. Kinases are a well-established class of drug targets, and numerous robust HTS assays have been developed for this enzyme family.[4]
Assay Development and Optimization
The goal of assay development is to create a robust, reproducible, and sensitive assay that is amenable to automation and miniaturization.[10][11]
Key Assay Parameters to Optimize:
| Parameter | Objective | Considerations |
| Enzyme Concentration | Determine the lowest enzyme concentration that gives a robust signal. | A shift in IC50 values at different enzyme concentrations can indicate non-specific inhibition.[12] |
| Substrate Concentration | Typically set at or near the Km for the substrate. | This ensures the assay is sensitive to competitive inhibitors.[13] |
| ATP Concentration | For kinase assays, set at the Km for ATP. | Allows for the identification of both ATP-competitive and non-competitive inhibitors. |
| Incubation Time | Ensure the reaction is in the linear range. | Initial velocity conditions are crucial for accurate IC50 determination.[13] |
| DMSO Tolerance | Determine the maximum DMSO concentration that does not affect assay performance. | Compound libraries are typically stored in DMSO. |
| Z'-factor | A statistical measure of assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS. | Calculated using positive and negative controls to assess the separation between the signal and background.[14] |
Experimental Protocols
The following are detailed, step-by-step protocols for a primary biochemical screen and a secondary cell-based assay.
Protocol 1: Primary High-Throughput Biochemical Kinase Assay (e.g., TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for biochemical kinase assays.
Materials:
-
384-well, low-volume, black assay plates
-
Recombinant kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-Allophycocyanin (SA-APC) (acceptor)
-
Stop/Detection buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA, 20 mM EDTA)
-
This compound and compound library
-
Positive control inhibitor (e.g., Staurosporine)
-
Acoustic liquid handler and bulk reagent dispensers
-
TR-FRET compatible plate reader
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plates to the 384-well assay plates. Also, plate the positive control and a DMSO vehicle control.
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2X final concentration) to all wells.
-
Initiation of Reaction: Add 5 µL of the substrate/ATP mixture (at 2X final concentration) to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Stopping the Reaction: Add 10 µL of the Stop/Detection buffer containing the Europium-labeled antibody and SA-APC to each well.
-
Second Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow for antibody binding and FRET signal development.
-
Data Acquisition: Read the plates on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
Protocol 2: Secondary Cell-Based Target Engagement Assay (e.g., NanoBRET™)
This protocol describes a bioluminescence resonance energy transfer (BRET) assay to confirm target engagement in a cellular context.
Materials:
-
HEK293 cells stably expressing the kinase of interest fused to NanoLuc® luciferase
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ tracer (a fluorescently labeled ligand for the kinase)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
384-well, white, tissue culture-treated assay plates
-
Hit compounds identified from the primary screen
Methodology:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 1 x 10^4 cells per well in 20 µL of Opti-MEM® and incubate overnight.[15]
-
Compound Addition: Add the hit compounds at various concentrations (e.g., a 10-point, 3-fold serial dilution) to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2 hours.
-
Detection Reagent Preparation: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Detection: Add the detection reagent to all wells.
-
Data Acquisition: Read the plates within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm and >610 nm.
HTS Workflow and Data Analysis
A structured workflow is essential for efficiently processing the large datasets generated during an HTS campaign.[7]
HTS Workflow Diagram
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 3. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 6. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. books.rsc.org [books.rsc.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. marinbio.com [marinbio.com]
- 15. biotechnologia-journal.org [biotechnologia-journal.org]
Application Note & Protocol: Leveraging Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate for CNS Drug Discovery
Abstract
The quest for novel chemical entities to modulate complex Central Nervous System (CNS) targets is a paramount challenge in modern pharmacology. Spirocyclic scaffolds have gained prominence for their inherent three-dimensional topologies, which can lead to enhanced potency, selectivity, and superior physicochemical properties compared to traditional flat, sp²-rich structures[1]. The spiro[indoline-3,4'-piperidine] framework, in particular, is a privileged motif found in a variety of biologically active compounds[2][3]. This guide provides an in-depth technical overview and detailed protocols for the strategic use of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, a versatile building block designed for the efficient construction of compound libraries aimed at CNS drug discovery. We will detail its synthetic utility, provide step-by-step experimental procedures, and outline its application in primary screening assays, thereby offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the Spiro[indoline-3,4'-piperidine] Scaffold
The development of therapeutics for CNS disorders requires molecular architectures capable of nuanced interactions with complex biological targets such as G-protein coupled receptors (GPCRs) and ion channels. The spiro[indoline-3,4'-piperidine] scaffold offers a rigid, three-dimensional structure that projects functional groups into distinct vectors in space, facilitating more precise and extensive interactions with protein binding pockets[1]. This can translate into higher affinity and selectivity for the intended target.
This compound is an exemplary starting material for several reasons:
-
The Bromine Handle: The bromine atom at the 6-position of the indoline ring is a key functional group for introducing molecular diversity. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allowing for the facile installation of aryl, heteroaryl, alkyl, and amino groups[4][5].
-
The Cbz Protecting Group: The piperidine nitrogen is protected as a benzyl carbamate (Cbz). This group is stable under many reaction conditions, including the aforementioned cross-coupling reactions, yet it can be cleanly removed via hydrogenolysis, a method known for its mildness and high yield[6][7][8]. This unmasks the secondary amine for subsequent derivatization.
-
Modular Synthesis: The combination of these two features allows for a divergent and modular synthetic strategy, enabling the rapid generation of a focused library of analogues from a single, advanced intermediate.
Physicochemical Properties & Characterization
A comprehensive understanding of the starting material is crucial for experimental design and troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁BrN₂O₂ | [9][10] |
| Molecular Weight | 401.30 g/mol | [9][10] |
| Appearance | Off-white to pale yellow solid | Supplier Observation |
| Purity (Typical) | ≥95% - 98% (by HPLC, ¹H NMR) | [10][11] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate | General Lab Experience |
Figure 1: Chemical Structure of this compound
Caption: Core structure of the versatile synthetic intermediate.
Synthetic Applications & Library Generation
The primary utility of this compound is as a scaffold for creating diverse libraries of potential CNS drug candidates. The workflow below illustrates a common and effective strategy.
Figure 2: Divergent Library Synthesis Workflow
Caption: A three-step workflow for generating a diverse compound library.
Protocol: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This protocol provides a general method for installing a variety of aryl or heteroaryl moieties at the 6-position of the indoline ring.
Expertise & Causality: The Suzuki-Miyaura reaction is selected for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters[4]. The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle[12][13]. The choice of palladium source, ligand, and solvent may require optimization depending on the electronic properties of the coupling partners.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2–1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel suitable for heating, combine this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen three times).
-
Add the degassed solvent system via syringe.
-
Heat the mixture with vigorous stirring to 80–100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to ambient temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired C6-arylated product.
Trustworthiness (Self-Validation): Reaction success is validated by LC-MS, confirming the disappearance of the starting material's isotopic pattern for bromine and the appearance of the product's calculated mass. Further confirmation is achieved via ¹H and ¹³C NMR spectroscopy.
Protocol: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group to yield the free secondary amine on the piperidine ring.
Expertise & Causality: Catalytic hydrogenolysis is a highly effective and clean method for Cbz deprotection[8]. The reaction proceeds on the surface of the palladium catalyst, where molecular hydrogen cleaves the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates[8]. The byproducts are toluene and carbon dioxide, which are easily removed. While effective, acid-mediated deprotection is an alternative that avoids the use of heavy metals and flammable hydrogen gas[14].
Materials:
-
C6-substituted spiro-compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~10% w/w)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent in a flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Securely attach a balloon filled with hydrogen gas or connect the flask to a Parr apparatus.
-
Evacuate the flask and backfill with hydrogen (repeat three times).
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake remains wet with solvent during filtration.
-
Rinse the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for the next step.
Trustworthiness (Self-Validation): Complete deprotection is confirmed by the disappearance of the benzyl proton signals in the ¹H NMR spectrum and the expected mass change in the LC-MS analysis.
Application in CNS-Targeted Screening
With a library of final compounds in hand, the next step is biological evaluation. Given the prevalence of this scaffold in CNS-active agents, a primary radioligand binding assay against a relevant GPCR target (e.g., a serotonin or dopamine receptor) is a logical starting point[15].
Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Kᵢ) of synthesized compounds for a target receptor.
Expertise & Causality: This assay is the gold standard for quantifying the affinity of a ligand for a receptor[16][17]. It operates on the principle of competition between a labeled radioligand of known affinity and the unlabeled test compound for a finite number of receptor sites. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound[18].
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-LSD for 5-HT receptors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol)
-
Test compounds (serially diluted in 100% DMSO)
-
96-well filter plates (e.g., GF/B or GF/C) and a cell harvester
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kₔ), and the test compound dilution (final DMSO concentration should be ≤1%). Include wells for total binding (vehicle only) and non-specific binding.
-
Initiate the reaction by adding the cell membrane preparation to each well.
-
Incubate the plate, typically for 60-90 minutes at room temperature or 37 °C, to allow the binding to reach equilibrium[19].
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound[16].
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry completely. Add scintillation fluid to each well and seal the plate.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percent inhibition of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Figure 3: Radioligand Binding Assay Data Analysis Flow
Caption: Key steps in analyzing competitive binding assay data.
Conclusion
This compound is a strategically designed and highly valuable building block for CNS drug discovery. Its pre-installed synthetic handles allow for a robust and modular approach to library synthesis, enabling a thorough exploration of the structure-activity relationships around this privileged spirocyclic core. The protocols provided herein offer a validated roadmap for chemists and biologists to efficiently synthesize and evaluate novel compounds, accelerating the journey from hit identification to lead optimization for the next generation of CNS therapeutics.
References
- (Reference to a general review on spirocycles in medicinal chemistry)
-
(Reference to a paper showing spiro[indoline-3,3'-pyrrolidines] as 5-HT6 ligands)[15]
-
(Reference on acetylcholinesterase inhibitors with piperidine moieties)[20]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
(Reference on Suzuki-Miyaura coupling of bromoindoles)[5]
- Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
-
(Reference on Cbz deprotection by hydrogenolysis)[7]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
PubChem. (n.d.). Spiro[indoline-3,4'-piperidine]. Retrieved from [Link]
- Krystal, A. D., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
(Reference showing synthesis of spiro[indoline-3,4'-piperidin]-2-ones)[2]
-
Aladdin Scientific. (n.d.). Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride. Biocompare. Retrieved from [Link]
-
(Reference on a protocol for Cbz deprotection)[21]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
(Reference on optimizing radioligand binding assays)[22]
-
(Reference on CB1 receptor binding assay)[19]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
(Reference on Suzuki coupling experiment)[23]
-
(Reference on N-benzyl-4-piperidinecarboxaldehyde synthesis)[24]
-
(Reference on biological activities of spirooxindoles)[3]
-
AccelaChem. (n.d.). Benzyl 7-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-3′-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1-carboxylate|BLD Pharm [bldpharm.com]
- 10. appretech.com [appretech.com]
- 11. biocompare.com [biocompare.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. tdcommons.org [tdcommons.org]
- 15. mdpi.com [mdpi.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. biophysics-reports.org [biophysics-reports.org]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. brieflands.com [brieflands.com]
- 23. rose-hulman.edu [rose-hulman.edu]
- 24. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Application Notes & Protocols: Pharmacological Profiling of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Abstract: This document provides a comprehensive guide for the initial pharmacological characterization of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. The protocols and strategies outlined herein are based on the established biological activities associated with the core spiro[indoline-3,4'-piperidine] scaffold, which is recognized as a privileged structure in medicinal chemistry. This guide is intended for researchers in drug discovery, pharmacology, and chemical biology, offering a tiered approach to systematically evaluate the compound's potential as an anticancer agent, a kinase inhibitor, or a modulator of central nervous system targets.
Introduction and Scientific Rationale
This compound is a synthetic small molecule featuring a rigid spirocyclic core that fuses an indoline moiety with a piperidine ring. This structural motif is of significant interest in drug discovery due to its three-dimensional architecture, which can enhance target specificity and improve pharmacokinetic profiles by reducing the number of freely rotatable bonds[1].
While the specific pharmacological profile of this exact bromo-substituted derivative is not extensively documented in public literature, the broader class of spiro[indoline-3,4'-piperidine] compounds has been associated with a range of significant biological activities. Notably, this scaffold is present in molecules designed as potent anti-tumor agents[2], with some derivatives exhibiting inhibitory activity against key cancer-related kinases such as c-Met and ALK[3]. Furthermore, related indoline and piperidine structures have been successfully developed as inhibitors of acetylcholinesterase (AChE)[4] and as ligands for serotonin receptors (e.g., 5-HT6)[5], suggesting potential applications in neuropharmacology.
Therefore, a systematic pharmacological evaluation of this compound is warranted. The following application notes propose a logical, tiered screening cascade to elucidate its primary biological function. The workflow begins with fundamental purity and stability assessments, proceeds to broad anticancer cytotoxicity screening, and then branches into more specific mechanistic assays based on the most promising initial results.
Preliminary Compound Verification and Handling
Scientific integrity demands that prior to any biological screening, the identity, purity, and stability of the test compound are rigorously confirmed. This foundational step prevents the misinterpretation of experimental data arising from impurities or compound degradation.
Protocol: Purity and Identity Confirmation
This protocol ensures the compound meets the minimum purity standards for biological screening (typically ≥95%).
A. Identity Confirmation via Mass Spectrometry (MS)
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol).
-
Dilute the stock solution to approximately 10 µg/mL in methanol with 0.1% formic acid for positive ion mode ESI-MS.
-
Infuse the sample into an ESI-MS instrument.
-
Validation: Confirm the presence of the expected molecular ion peak. For this compound (C₂₀H₂₁BrN₂O₂), the expected monoisotopic mass is approximately 400.08 g/mol . Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
B. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Prepare a 1 mg/mL sample solution in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).
-
Inject 5-10 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6].
-
Run a gradient elution method. For example:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
Detect the compound using a UV detector at a suitable wavelength (e.g., 254 nm)[6].
-
Data Analysis: Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.
Solubility and Stock Solution Preparation
-
Solubility Test: Determine the solubility in Dimethyl Sulfoxide (DMSO), the most common solvent for initial screening. Aim for a concentration of at least 10 mM.
-
Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Tier 1 Screening: Antiproliferative and Cytotoxic Activity
Given that the spiro[indoline-3,4'-piperidine] scaffold is a known pharmacophore in anticancer research[2][7], the initial biological evaluation should focus on assessing its effect on cancer cell proliferation.
Workflow for Anticancer Activity Screening
Caption: Tier 1 workflow for assessing antiproliferative activity.
Protocol: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
A. Materials
-
Selected cancer cell lines (e.g., A549 lung carcinoma, BEL-7402 liver carcinoma, HeLa cervical carcinoma)[2].
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
DMSO.
-
96-well cell culture plates.
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of 2x concentrated serial dilutions of the test compound in culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
C. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Tier 2 Screening: Kinase Inhibition Assays
If significant antiproliferative activity is observed in Tier 1, the next logical step is to investigate whether this effect is mediated by kinase inhibition, a known mechanism for the spiro[indoline-3,4'-piperidine] scaffold[3].
General Kinase Profiling Workflow
Caption: Tier 2 workflow for identifying and validating kinase targets.
Protocol: In Vitro c-Met Kinase Inhibition Assay (Example)
This protocol describes a representative biochemical assay to measure direct inhibition of the c-Met receptor tyrosine kinase, a plausible target for this compound class[3]. This assay typically uses a luminescence-based format that quantifies ATP consumption.
A. Principle The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels and low luminescence, while effective inhibition results in high ATP levels and high luminescence.
B. Materials
-
Recombinant human c-Met kinase.
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP at a concentration near its Km for c-Met.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 384-well assay plates.
C. Step-by-Step Methodology
-
Compound Plating: Add 50 nL of the test compound from a serial dilution plate to the wells of a 384-well assay plate.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing c-Met kinase and the peptide substrate in kinase buffer to each well.
-
Reaction Initiation: Add 5 µL of ATP solution in kinase buffer to each well to start the reaction.
-
Incubation: Shake the plate gently and incubate at room temperature for 1 hour.
-
Reaction Termination & ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
D. Data Analysis
-
Define controls:
-
"High" control (0% inhibition): Reaction with DMSO vehicle.
-
"Low" control (100% inhibition): Reaction without kinase.
-
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = 100 * (Luminescence_HighControl - Luminescence_Sample) / (Luminescence_HighControl - Luminescence_LowControl)
-
-
Plot % Inhibition vs. log(concentration) and fit the data to a dose-response curve to determine the IC₅₀ value.
Tier 3 Screening: CNS Target Profiling
If the compound shows weak or no anticancer activity, or if its structure suggests potential blood-brain barrier permeability, exploring CNS targets is a valuable secondary path. The structural relationship to known 5-HT6R ligands[5] and AChE inhibitors[4] provides a strong rationale for this tier.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, which measures the activity of AChE by detecting the production of thiocholine.
A. Materials
-
Human recombinant AChE.
-
Acetylthiocholine iodide (ATCI) - substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
96-well clear microplate.
-
Donepezil or physostigmine (positive control inhibitor)[4].
B. Step-by-Step Methodology
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of 1.5 mM DTNB solution (in assay buffer) to each well.
-
Add 10 µL of the test compound at various concentrations (prepared in buffer with a small amount of DMSO). Include vehicle and positive controls.
-
Add 10 µL of AChE enzyme solution. Mix and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of 10 mM ATCI substrate solution.
-
Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode. The rate of color change is proportional to enzyme activity.
C. Data Analysis
-
Determine the reaction rate (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 * (V_VehicleControl - V_Sample) / V_VehicleControl
-
-
Plot % Inhibition vs. log(concentration) and fit the curve to determine the IC₅₀ value.
Summary of Pharmacological Data
All quantitative results should be tabulated for clear comparison and interpretation.
Table 1: Antiproliferative Activity
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Carcinoma | [Insert Data] |
| BEL-7402 | Liver Carcinoma | [Insert Data] |
| HeLa | Cervical Carcinoma | [Insert Data] |
Table 2: Kinase and CNS Target Inhibition
| Target | Assay Type | IC₅₀ (µM) |
|---|---|---|
| c-Met Kinase | Biochemical | [Insert Data] |
| Acetylcholinesterase | Enzymatic | [Insert Data] |
| [Other Targets] | [Assay Type] | [Insert Data] |
References
- Vertex AI Search. (n.d.). 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. Retrieved January 22, 2026.
- Caputo, V., et al. (2023).
- Bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved January 22, 2026.
- MDPI. (n.d.). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Retrieved January 22, 2026.
- PubMed Central. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved January 22, 2026.
- Fluorochem. (n.d.).
- PubMed. (2024).
- MDPI. (n.d.).
- Ingenta Connect. (2021). 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Retrieved January 22, 2026.
- Royal Society of Chemistry. (n.d.). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. Retrieved January 22, 2026.
- TCI Chemicals. (n.d.). Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate 167484-18-6. Retrieved January 22, 2026.
- MDPI. (n.d.). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Retrieved January 22, 2026.
- ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. Retrieved January 22, 2026.
- PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved January 22, 2026.
- Journal of Basic and Applied Research in Biomedicine. (n.d.).
- PubMed. (2012). pyrrolo[2,1-a]isoquinolines] via 1,3-dipolar cycloaddition reactions of heteroaromatic ammonium salts with 3-phenacylideneoxindoles. Retrieved January 22, 2026.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Retrieved January 22, 2026.
- PubMed. (1997). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved January 22, 2026.
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- 2. 1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Syn...: Ingenta Connect [ingentaconnect.com]
- 3. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Strategic Workflow for Characterizing Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Introduction: The Spiroindoline Scaffold - A Privileged Structure in Drug Discovery
The spiro[indoline-3,4'-piperidine] core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with a variety of biological targets. Derivatives of this scaffold have shown activity against G-protein coupled receptors (GPCRs), proteases, and ion channels.[1][2][3] Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (herein referred to as Compound X) is a novel molecule built upon this promising framework.
This application note provides a strategic, multi-tiered workflow for researchers and drug discovery professionals to first identify the molecular target of Compound X and subsequently develop robust biochemical and cell-based assays to characterize its pharmacological activity. The causality behind each experimental choice is explained to empower the scientist to not only execute the protocols but also to interpret the results with confidence and adapt the methodologies as needed.
Part 1: Target Identification - A Funnel-Down Approach
Without a known biological target for Compound X, the initial phase of investigation must cast a wide net. The goal is to efficiently identify a high-probability target class, which will then be pursued with more focused assays. This "funnel-down" strategy maximizes resource efficiency and minimizes time spent on irrelevant pathways.
The initial search for a target should be guided by the known activities of structurally similar spiroindoline compounds, which include GPCRs, enzymes, and ion channels.[1][2][3]
Workflow for Target Identification
Caption: A strategic workflow for identifying the biological target of a novel compound.
For the remainder of this guide, we will proceed with the hypothesis that a primary screen identified Compound X as a modulator of a Gαi-coupled GPCR. This common target class allows us to illustrate the subsequent steps of assay development in detail.
Part 2: Primary Assay Development - Quantifying Target Binding
Once a putative target is identified (e.g., Gαi-coupled GPCR Target Y), the immediate next step is to develop a robust, quantitative, and scalable assay to measure the direct interaction between Compound X and the target. A competitive binding assay is the gold standard for this purpose. Fluorescence Polarization (FP) is an excellent technology choice due to its homogeneous ("no-wash") format and sensitivity.[4]
The principle of an FP assay is based on the rotational speed of a fluorescently labeled molecule (a "tracer").[5][6] A small tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein (the GPCR target), its tumbling slows dramatically, leading to a high polarization signal. A test compound that competes with the tracer for the binding site will displace it, causing a decrease in polarization.[7]
Protocol 2.1: Competitive Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity (Ki) of Compound X for GPCR Target Y.
Materials:
-
GPCR Target Y: Purified, solubilized receptor (commercial or in-house).
-
Fluorescent Tracer: A known ligand for GPCR Target Y, conjugated to a fluorophore (e.g., TAMRA, fluorescein).
-
Compound X: Stock solution in 100% DMSO.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 or similar surfactant to prevent non-specific binding.
-
Microplates: Low-volume, black, 384-well microplates.
-
Plate Reader: Equipped with polarization filters for the chosen fluorophore.
Step-by-Step Methodology:
-
Tracer Concentration Optimization:
-
Rationale: To find the lowest tracer concentration that gives a robust signal, maximizing the assay window.
-
Procedure: Perform a serial dilution of the fluorescent tracer in assay buffer. Read the fluorescence intensity (FI) and polarization (mP) at each concentration. Select a concentration in the low linear range of the FI curve that provides a stable mP reading well above the buffer blank. This is your working tracer concentration.
-
-
Receptor Saturation:
-
Rationale: To determine the concentration of the receptor that binds a significant fraction of the tracer, creating a stable "high mP" window.
-
Procedure: In wells containing the working tracer concentration, perform a serial dilution of GPCR Target Y. Incubate for 60 minutes at room temperature, protected from light. Measure mP. Plot mP vs. Receptor Concentration and select a concentration from the beginning of the saturation plateau (typically the EC80) for subsequent assays.
-
-
Competitive Binding Assay:
-
Procedure: a. Prepare a serial dilution of Compound X in 100% DMSO (e.g., 11-point, 1:3 dilution starting from 1 mM). b. In a 384-well plate, add assay buffer to all wells. c. Add a small volume of the Compound X dilution series to the appropriate wells (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no receptor" (tracer only) controls. d. Add the fluorescent tracer to all wells at its final working concentration. e. Initiate the reaction by adding GPCR Target Y at its final working concentration. f. Incubate for 60-120 minutes at room temperature, protected from light. g. Read the plate on a microplate reader equipped for FP.[4]
-
Data Analysis & Expected Results:
The data (mP values) are plotted against the logarithm of the Compound X concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of Compound X that displaces 50% of the tracer). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.[4]
| Parameter | Description | Example Value |
| Assay Window | Difference between max mP (no inhibitor) and min mP (tracer only) | > 100 mP |
| Z'-factor | A measure of assay robustness and quality | > 0.5 |
| IC50 | Concentration of Compound X for 50% inhibition | 150 nM |
| Ki | Calculated binding affinity of Compound X | 75 nM |
Part 3: Secondary Assay Development - Assessing Functional Activity
Confirming that Compound X binds to the target is crucial, but understanding the consequence of that binding is the ultimate goal. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or have some other modulatory effect?[8] For a Gαi-coupled GPCR, activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[9][10] Therefore, a cell-based cAMP assay is the logical secondary screen.
Technology Choice: AlphaScreen® cAMP Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for measuring analyte accumulation or depletion in cell lysates.[11][12]
-
Principle: The assay uses Donor and Acceptor beads that are brought into proximity by a binding event.[13] In the cAMP assay, biotinylated cAMP in the cell lysate competes with endogenous cAMP for binding to a streptavidin-coated Donor bead and an anti-cAMP antibody-conjugated Acceptor bead. High cellular cAMP prevents bead proximity, leading to a low signal. Low cellular cAMP allows the beads to associate, generating a high signal.[14]
Protocol 3.1: Gαi Functional Assay - cAMP Measurement
Objective: To determine if Compound X acts as an agonist or antagonist at GPCR Target Y.
Materials:
-
Cell Line: A stable cell line expressing GPCR Target Y (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate medium (e.g., F-12K) with serum and antibiotics.
-
Forskolin: An adenylyl cyclase activator, used to stimulate a high baseline of cAMP.
-
Reference Agonist/Antagonist: Known ligands for GPCR Target Y.
-
AlphaScreen® cAMP Assay Kit: Contains all necessary beads, buffers, and lysis reagents.
-
Microplates: White, opaque, 384-well microplates.
-
Plate Reader: An AlphaScreen®-capable reader (requires a 680 nm laser).
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight.[15]
-
-
Agonist Mode Assay:
-
Rationale: To test if Compound X can directly inhibit cAMP production.
-
Procedure: a. Remove culture medium and replace with stimulation buffer. b. Add serial dilutions of Compound X (and a reference agonist) to the cells. c. Add a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the "no stimulation" control. d. Incubate for 30 minutes at 37°C. e. Lyse the cells by adding the provided lysis buffer containing the AlphaScreen® detection components.[15] f. Incubate for 1-3 hours in the dark at room temperature. g. Read the plate on an AlphaScreen®-capable reader.
-
-
Antagonist Mode Assay:
-
Rationale: To test if Compound X can block the effect of a known agonist.
-
Procedure: a. Pre-incubate the cells with serial dilutions of Compound X (and a reference antagonist) for 15-30 minutes. b. Add a fixed concentration of a reference agonist (at its EC80 value) to all wells. c. Add a fixed concentration of Forskolin to all wells. d. Follow steps 2d - 2g from the Agonist Mode protocol.
-
Data Analysis & Expected Results:
-
Agonist Activity: Compound X will produce a dose-dependent increase in the AlphaScreen® signal (as cAMP levels decrease). Plotting the signal vs. log[Compound X] will yield an EC50 value, representing its potency as an agonist.
-
Antagonist Activity: Compound X will produce a dose-dependent reversal of the signal decrease caused by the reference agonist. This will yield an IC50 value, from which an antagonist dissociation constant (Kb) can be calculated.
Caption: Simplified signaling pathway for a Gαi-coupled GPCR.
Conclusion: A Pathway to Comprehensive Characterization
This application note outlines a logical and robust workflow for the characterization of a novel spiroindoline compound with an unknown target. By employing a funnel-down approach—starting with broad screening and progressing through specific binding and functional assays—researchers can efficiently identify the biological target and elucidate the pharmacological activity of this compound. The detailed protocols for FP and AlphaScreen® assays provide validated, high-throughput-compatible methods for determining key parameters such as binding affinity (Ki) and functional potency (EC50/IC50). This strategic approach ensures scientific integrity, maximizes the value of experimental data, and accelerates the journey from a novel compound to a potential therapeutic lead.
References
-
Assay Guidance Manual - Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
What are the Steps of a Reporter Gene Assay? (n.d.). Indigo Biosciences. [Link]
-
Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia. (2019). PubMed. [Link]
-
Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. (2017). ResearchGate. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). PubMed Central. [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2023). BellBrook Labs. [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). BEPLS. [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2022). NIH. [Link]
-
G protein-coupled receptor signaling: transducers and effectors. (n.d.). Journal of Biological Chemistry. [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. [Link]
-
GPCR Pathway. (n.d.). Creative Diagnostics. [Link]
-
Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (2022). MDPI. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers in Pharmacology. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. [Link]
-
Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (2018). MDPI. [Link]
-
Sample & Assay Technologies Cignal Reporter Assay Handbook. (2011). QIAGEN. [Link]
-
Fluorescence Polarization Assays. (2022). YouTube. [Link]
-
G protein coupled receptor signaling | GPCR signaling: Types of G alpha subunit. (2020). YouTube. [Link]
-
Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties. (2023). PubMed Central. [Link]
-
Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. (2023). The Journal of Organic Chemistry. [Link]
-
What is an Inhibition Assay? (n.d.). Biobide. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. (2012). PMC - NIH. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (2012). PMC - NIH. [Link]
-
Integration of G-Protein Coupled Receptor Signaling Pathways for Activation of a Transcription Factor (EGR-3). (2002). PMC - PubMed Central. [Link]
-
GPCR Assay Services. (n.d.). Reaction Biology. [Link]
-
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride. (n.d.). Biocompare. [Link]
-
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). IUCrData. [Link]
-
Synthesis of spiro[indoline-3,4'-piperidin]-2-ones 22b and 22d. (n.d.). ResearchGate. [Link]
-
AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG. [Link]
-
GPCR Signaling Assays. (n.d.). Agilent. [Link]
-
pyrrolizines] or spiro[indoline-3,3′-pyrrolidines] via multicomponent reactions. (2012). Organic & Biomolecular Chemistry. [Link]
-
Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (2018). MDPI. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
-
Fluorescence polarization immunoassay. (n.d.). Wikipedia. [Link]
-
Alpha Detection Technology. (n.d.). Agilent. [Link]
-
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate. (n.d.). Lead Sciences. [Link]
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- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
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- 15. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Purification challenges of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Welcome to the technical support center for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this complex spirocyclic scaffold. The unique three-dimensional structure of spiro[indoline-piperidine] derivatives, while offering advantages in drug discovery for creating novel intellectual property and improving physicochemical properties, can present significant purification challenges.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively. The protocols and explanations provided are grounded in established principles of organic chemistry and chromatography.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My crude product shows a major spot on TLC, but after column chromatography, I have multiple fractions containing a mixture of my product and a closely-eluting impurity. How can I improve the separation?
Answer:
This is a common issue when dealing with impurities that have similar polarity to the desired product. The likely culprits are often isomers or analogs formed during the synthesis.
Causality and Strategy:
The benzyl carbamate and the indoline nitrogen introduce a degree of conformational rigidity and specific polar interactions. Impurities might include diastereomers (if a chiral center is inadvertently created), or structurally similar byproducts such as incompletely cyclized precursors or over-alkylated species.
Step-by-Step Troubleshooting Protocol:
-
Analytical Method Development:
-
TLC Solvent System Optimization: Before attempting another column, systematically screen different solvent systems for your TLC analysis. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Try adding a small amount of a third solvent, such as methanol or triethylamine (if your compound is basic and tailing on silica), to modulate the separation.
-
HPLC Analysis: If available, develop an HPLC method. The higher resolving power of HPLC can often distinguish between closely related compounds that are inseparable by TLC. Both normal-phase and reverse-phase HPLC should be considered.
-
-
Chromatography Technique Modification:
-
Column Dimensions and Packing: Use a longer, narrower column for better resolution. Ensure the column is packed uniformly to prevent channeling.
-
Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switch to a shallow gradient. A slow, gradual increase in the polar solvent can effectively separate compounds with very similar Rf values.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. Alumina (basic or neutral) can be effective for nitrogen-containing compounds. For more challenging separations, consider using a bonded-phase silica, such as diol or cyano, or even reverse-phase chromatography on a C18-functionalized silica.
-
Workflow for Improving Separation:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Question 2: I've isolated my product, but the yield is very low after chromatography. I suspect my compound is degrading on the silica gel column. What can I do?
Answer:
The indoline nitrogen in your molecule can be slightly basic, and the benzyl carbamate can be labile under certain conditions. Acidic silica gel can indeed cause degradation or irreversible adsorption.
Causality and Strategy:
Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds. The lone pair on the indoline nitrogen can also interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.
Step-by-Step Mitigation Protocol:
-
Neutralize the Stationary Phase:
-
Before loading your sample, flush the silica gel column with your starting eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica.
-
-
Use a Deactivated Stationary Phase:
-
Consider using commercially available deactivated silica gel or neutral alumina.
-
-
Minimize Contact Time:
-
Use flash chromatography with a slightly more polar solvent system to speed up the elution of your compound. The goal is to get the compound off the column as quickly as possible.
-
-
Alternative Purification Techniques:
-
Crystallization: If your compound is a solid, crystallization is an excellent alternative to chromatography. Screen various solvents and solvent pairs to find a system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: For high-purity material, preparative HPLC (either normal or reverse-phase) can be a good, albeit more expensive, option.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be looking for in my crude this compound?
A1: Based on common synthetic routes for similar spirocyclic systems, potential impurities include:
-
Unreacted Starting Materials: Such as the precursor to the indoline or the piperidine moiety.
-
Debenzylated Product: The benzyl carbamate (Cbz) protecting group can be partially cleaved under certain conditions, leading to the free amine.
-
Oxidized Byproducts: The indoline ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Isomeric Byproducts: Depending on the specific synthetic route, other constitutional isomers or diastereomers may be formed.
Q2: What is the best way to characterize the purity of the final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector (and ideally a mass spectrometer), HPLC is the gold standard for determining purity levels.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Table 1: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Acceptance Criteria |
| ¹H NMR | Structural Confirmation | Conforms to structure |
| ¹³C NMR | Structural Confirmation | Conforms to structure |
| HPLC-UV/MS | Purity Determination & Impurity Profiling | >95% (application dependent) |
| Elemental Analysis | Elemental Composition | ±0.4% of theoretical values |
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture.
Q4: Can I use recrystallization to purify this compound? If so, what solvents should I try?
A4: Yes, if your compound is sufficiently crystalline, recrystallization is an excellent purification method. A systematic solvent screen is the best approach.
Experimental Protocol for Recrystallization Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Good candidate solvents include ethyl acetate, acetonitrile, isopropanol, and toluene.
-
If the solid dissolves readily at room temperature, the solvent is not suitable for recrystallization.
-
If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, it is a good candidate.
-
Allow the tubes with dissolved solids to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystals. The solvent system that provides a good yield of crystalline material with improved purity (as checked by TLC or HPLC) is your ideal choice.
Logical Flow for Purification Method Selection:
Caption: A logical decision tree for selecting an appropriate purification strategy.
References
- Google Patents.CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
IUCr Journals. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.[Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]
-
MalariaWorld. Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles.[Link]
-
NIH. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives.[Link]
-
Journal of Basic and Applied Research in Biomedicine. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives.[Link]
-
BEPLS. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity.[Link]
-
ResearchGate. Synthesis of spiro-acenaphthylino/indano pyrrolizidine adducts of piperine.[Link]
-
ResearchGate. Green Synthesis of Spirooxindole-pyrrolidine/Piperidine Fused Nitrochromane: One Pot Three Component Stereo and Regioselective Cycloaddition.[Link]
-
RSC Publishing. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.[Link]
-
Organic Syntheses. Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process.[Link]
-
MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.[Link]
-
NIH. Benzyl 5-phenylpyrazolo[5,1-a]isoquinoline-1-carboxylate.[Link]
-
Beilstein Journals. Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction.[Link]
- Google Patents.CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
NIH. ANALYTICAL METHODS - Toxicological Profile for Benzidine.[Link]
-
NIH. benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine].[Link]
-
Appretech Scientific Limited. this compound.[Link]
-
Chembest. Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate.[Link]
Sources
Side reactions in spiro[indoline-3,4'-piperidine] synthesis
Topic: Troubleshooting Side Reactions in Spiro[indoline-3,4'-piperidine] Synthesis
Welcome to the SpiroChem Solutions Technical Support Center. As Senior Application Scientists, we understand that the synthesis of complex scaffolds like spiro[indoline-3,4'-piperidine] presents unique challenges. This guide is designed to provide in-depth, field-tested insights into common side reactions and experimental pitfalls. It is structured in a question-and-answer format to directly address the issues you may be encountering at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues in Cyclization & Core Formation
Question 1: I'm attempting a Pictet-Spengler reaction to form the spiro[indoline-3,4'-piperidine] core, but I'm getting low yields and a complex mixture. What is going wrong?
Probable Cause(s): The classical Pictet-Spengler reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich indole C2 position.[1][2] Several side reactions can compete with the desired spirocyclization:
-
Incomplete Iminium Ion Formation: The initial condensation is a reversible equilibrium. Insufficiently acidic conditions or steric hindrance can prevent the formation of the key electrophilic iminium intermediate.
-
Competing Rearomatization: The initial spirocyclic intermediate (a spiroindolenine) can be unstable. Instead of being trapped or reduced to the desired indoline, it may undergo rearrangement pathways to achieve a more stable aromatic state, such as a quinoline derivative.[3]
-
Polymerization/Decomposition: Harsh acidic conditions (e.g., high concentrations of TFA or HCl) and elevated temperatures can lead to the decomposition of the acid-sensitive indole nucleus or polymerization of starting materials.
Recommended Actions & Protocol: The key is to promote the formation of the iminium ion and facilitate the intramolecular cyclization under conditions that preserve the integrity of the spirocycle. An "interrupted" Pictet-Spengler approach using reductive activation of a tethered amide or lactam is a modern, milder alternative.[4][5]
Protocol: Iridium-Catalyzed Reductive Aza-Spirocyclization [4][5]
-
Materials: Indole-tethered lactam (1.0 equiv), Vaska's complex ([Ir(CO)Cl(PPh₃)₂]) (0.1-1.0 mol%), Tetramethyldisiloxane (TMDS) (2.0-3.0 equiv), and a dry, inert solvent like 1,2-dichloroethane (DCE).
-
Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the indole-tethered lactam and the Iridium catalyst.
-
Solvent & Reagent Addition: Add anhydrous DCE, followed by the dropwise addition of TMDS at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically complete within 12-24 hours). The reaction is highly chemoselective.[4]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Verification: Successful formation of the aza-spiroindoline product can be confirmed by ¹H NMR, observing the disappearance of the indole C2-H proton and the appearance of characteristic aliphatic signals for the newly formed piperidine and saturated indoline rings.
Question 2: My intramolecular Heck reaction is failing. I either recover my starting material or see a messy baseline on TLC. What are the critical parameters?
Probable Cause(s): The intramolecular Heck reaction is a powerful tool for forming the spirocyclic quaternary carbon center.[6][7] However, its success is highly dependent on several factors:
-
Catalyst Deactivation: The Pd(0) active species can be sensitive to oxidation or impurities.
-
Poor Migratory Insertion: Steric hindrance around the alkene or the aryl halide can disfavor the key C-C bond-forming step. For spirocyclization, this involves a sterically demanding insertion to create a quaternary center.[8]
-
Unwanted β-Hydride Elimination: After migratory insertion, the resulting alkyl-palladium intermediate must undergo reductive elimination (in a reductive-Heck variant) or a specific β-hydride elimination to give the desired product. Competing elimination pathways can lead to isomerized or undesired olefinic products.
Recommended Actions & Protocol: Success often lies in the choice of catalyst, ligands, solvent, and base. For creating congested spiro-centers, a reductive-Heck variant can be effective as it bypasses the β-hydride elimination step.[6]
Protocol: Palladium-Catalyzed Dearomative Reductive-Heck Reaction [6]
-
Materials: C2-substituted indole tethered to an alkene (1.0 equiv), Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand like SPhos or XPhos (10-20 mol%), a hydride source such as formic acid or a silane, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMA.
-
Setup: In a glovebox or under an inert atmosphere, combine the starting material, Pd(OAc)₂, ligand, and base in a reaction vessel.
-
Reagent Addition: Add the anhydrous solvent, followed by the hydride source.
-
Heating & Monitoring: Seal the vessel and heat to the required temperature (e.g., 80-120 °C). Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash chromatography.
Troubleshooting Table for Intramolecular Heck Reactions
| Issue | Probable Cause | Recommended Solution |
| No Reaction | Inactive catalyst | Use fresh Pd(OAc)₂; pre-form the Pd(0) catalyst; ensure anhydrous/anaerobic conditions. |
| Low Conversion | Insufficient temperature; Steric hindrance | Increase temperature incrementally; switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands). |
| Direct Arylation Product | Competing C-H activation pathway | Change the base. Using AcONa instead of a hydride source can favor direct C3-arylation over spirocyclization.[6] |
| Mixture of Isomers | Non-selective β-hydride elimination | Use a reductive-Heck protocol with a hydride source to intercept the alkyl-palladium intermediate. |
Category 2: Issues with Stereoselectivity
Question 3: My synthesis produces a mixture of diastereomers at the spiro-center. How can I improve the diastereoselectivity?
Probable Cause(s): The formation of the spiro-center creates a chiral quaternary carbon. The facial selectivity of the cyclization is determined by the conformation of the transition state.
-
Flexible Tether: A highly flexible chain connecting the nucleophile and electrophile allows for multiple low-energy transition states, leading to poor selectivity.
-
Reaction Mechanism: The mechanism itself dictates the stereochemical outcome. For instance, in some multi-component reactions, the final cyclization may be under thermodynamic control, where the more stable diastereomer is formed preferentially.[9] In contrast, kinetically controlled reactions like many catalytic cyclizations are sensitive to steric interactions in the transition state.[7]
Recommended Actions: Improving diastereoselectivity requires influencing the transition state geometry.
-
Introduce Steric Bias: Incorporate bulky protecting groups or substituents on the tether or the rings. In certain Heck cyclizations, a bulky protecting group on a nearby stereocenter can effectively shield one face of the alkene, forcing the reaction to proceed from the opposite face.[7]
-
Use Chiral Catalysts/Auxiliaries: For catalytic reactions, employing chiral ligands can create an asymmetric environment that favors one transition state over the other.[10]
-
Modify Reaction Conditions: Temperature can play a crucial role. Lowering the temperature often increases selectivity in kinetically controlled reactions by amplifying the small energy differences between competing transition states. Solvent choice can also influence the conformation of the substrate.
Workflow for Optimizing Diastereoselectivity
Caption: A workflow for systematically optimizing diastereoselectivity.
Category 3: Competing N- vs. C-Alkylation
Question 4: I'm trying to functionalize the indoline nitrogen, but I'm getting significant alkylation at the C3 position instead. How can I control the regioselectivity?
Probable Cause(s): The indole nucleus is an ambident nucleophile. While the nitrogen atom is often considered the primary site of nucleophilicity, the C3 position is also highly electron-rich and competitive, especially under neutral or acidic conditions. The N-anion of indole is a hard nucleophile, favoring reaction with hard electrophiles, whereas the C3 position is a soft nucleophile, favoring reaction with soft electrophiles.
-
Reaction Conditions: Classical alkylation with an alkyl halide and a strong base (like NaH) in an aprotic polar solvent (like DMF or THF) strongly favors N-alkylation.[11] The base deprotonates the nitrogen, making it a much stronger and more available nucleophile. Without a base, C-alkylation can dominate.[12][13]
-
Electrophile Choice: The nature of the electrophile can influence the reaction site based on Hard-Soft Acid-Base (HSAB) theory.
Visualizing the Competing Pathways
Caption: Competing N- versus C-alkylation pathways for an indole nucleus.
Recommended Actions & Protocol: To ensure selective N-alkylation, you must generate the indolide anion.
Protocol: Selective N-Alkylation of an Indoline/Indole [11]
-
Materials: Indoline/Indole substrate (1.0 equiv), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv), Alkyl Halide (e.g., R-Br or R-I, 1.1-1.3 equiv), and anhydrous DMF or THF.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the indoline substrate and anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide dropwise.
-
Monitoring & Completion: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
References
-
[Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions] . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
[One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles] . RSC Publishing. Available at: [Link]
-
[The Pictet-Spengler Reaction Updates Its Habits] . Molecules. Available at: [Link]
-
[Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction] . Organic & Biomolecular Chemistry. Available at: [Link]
-
[Diastereoselective Syntheses of Spiro[indoline-3,4′-pyridin]-2-yl Carbamates via AgOTf/Ph3P-Catalyzed Tandem Cyclizations of Tryptamine-Ynesulfonamides] . The Journal of Organic Chemistry. Available at: [Link]
-
[Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives] . Organic Letters. Available at: [Link]
-
[The Intramolecular Heck Reaction - Macmillan Group Review] . Macmillan Group, Princeton University. Available at: [Link]
-
[Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction] . The Journal of Organic Chemistry. Available at: [Link]
-
[Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction] . Organic Letters. Available at: [Link]
-
[Synthesis of substituted N-heterocycles by N-alkylation] . Organic Chemistry Portal. Available at: [Link]
-
[Intramolecular Heck reaction - Wikipedia] . Wikipedia. Available at: [Link]
-
[C‐alkylation versus N‐alkylation - ResearchGate] . ResearchGate. Available at: [Link]
-
[INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES] . Arkivoc. Available at: [Link]
-
[Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization] . Molecules. Available at: [Link]
-
[The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds] . Organic Reactions. Available at: [Link]
-
[Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed] . PubMed. Available at: [Link]
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Improving solubility of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate for assays
Technical Support Center: Solubility Enhancement for Assay Development
An Application Scientist's Guide to Solubilizing Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Welcome to the technical support center. This guide provides troubleshooting strategies and detailed protocols for researchers working with this compound and similar poorly soluble spiroindoline compounds. As a Senior Application Scientist, my goal is to provide you with the rationale behind these methods to empower your experimental design and ensure reliable, reproducible assay results.
Many promising heterocyclic compounds, including those with a spiro[indoline-piperidine] core, exhibit low aqueous solubility due to their rigid, hydrophobic structures.[1][2][3] This common challenge can lead to compound precipitation, inaccurate concentration measurements, and ultimately, flawed biological data.[4][5] This guide will walk you through a systematic approach to overcome these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, won't dissolve in my aqueous assay buffer. What is the first step?
Answer: The standard first step for highly hydrophobic compounds is to prepare a concentrated stock solution in a strong, water-miscible organic solvent.[6][7][8]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions for compound screening.[9][10] It is a polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[9]
-
Causality: The large benzyl and bromophenyl groups on your molecule contribute significantly to its hydrophobicity, making direct dissolution in aqueous systems like Phosphate-Buffered Saline (PBS) or cell culture media thermodynamically unfavorable. An organic solvent like DMSO effectively disrupts the intermolecular forces in the solid compound, allowing it to dissolve at a high concentration (e.g., 10-100 mM). This concentrated stock can then be diluted to the final working concentration in your assay.[11]
Q2: I successfully made a 20 mM stock in DMSO, but when I dilute it into my aqueous buffer, a precipitate forms immediately. Why is this happening?
Answer: This is a very common phenomenon known as "crashing out" or precipitation upon dilution. It occurs because while the compound is soluble in DMSO, it has very low solubility in the final aqueous environment.
-
The Mechanism: When you add a small volume of the DMSO stock to a large volume of aqueous buffer, the DMSO rapidly disperses.[12] The compound molecules suddenly find themselves in an environment (mostly water) where they are no longer soluble, causing them to aggregate and precipitate out of the solution.[4][9][12] You have created a supersaturated aqueous solution that is thermodynamically unstable.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to test lower final concentrations of your compound. Many compounds have a kinetic solubility limit in assay buffers that can be below 10 µM.[4][5]
-
Improve Dilution Technique: Instead of pipetting the DMSO stock directly into the bulk buffer, add the stock solution to a vigorously vortexing or stirring tube of buffer. This rapid mixing can sometimes help keep the compound transiently in solution long enough for it to interact with proteins or other components in the assay medium that might aid solubility.
-
Use an Intermediate Dilution: Perform a serial dilution. For example, dilute your 20 mM DMSO stock to 2 mM in DMSO first. Then, use this 2 mM stock to make your final dilution into the aqueous buffer. This reduces the localized concentration shock upon dilution.
-
Q3: Dilution techniques aren't enough. Can I use a co-solvent to keep my compound in solution?
Answer: Yes, using a co-solvent system is a powerful and widely used strategy.[13][14][15][16][17] A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall solubilizing capacity of the solution.
-
How it Works: The co-solvent modifies the polarity of the bulk solvent (your buffer), making it more "hospitable" to the hydrophobic drug molecule.[14][17] This reduces the driving force for precipitation.
-
Considerations: The key is to find a co-solvent that is compatible with your specific assay (e.g., does not inhibit your enzyme or harm your cells at the required concentration). The final concentration of the organic solvent should be kept as low as possible, typically below 5% for many cell-based assays, and often below 1% to be safe.
| Co-Solvent | Typical Starting % (v/v) in Final Assay | Pros | Cons & Cautions |
| DMSO | 0.1% - 1.0% | Strong solvent, widely used. | Can be toxic to some cell lines above 0.5%. May interfere with some enzyme activities. |
| Ethanol | 1% - 5% | Biocompatible at low concentrations. Volatile. | Can precipitate salts from buffers. May affect cell membrane integrity at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1% - 10% | Low toxicity, commonly used in formulations.[18] | Can be viscous. May interfere with assays involving protein-protein interactions. |
| Glycerin | 1% - 10% | Very low toxicity, highly biocompatible. | High viscosity can make pipetting difficult. Less effective for highly nonpolar compounds. |
Q4: My compound has a piperidine ring. Can I use pH adjustment to improve its solubility?
Answer: Absolutely. This is an excellent insight based on the compound's structure. Adjusting the pH is a classic and effective technique for ionizable compounds.[18][19][20][21][22][]
-
Scientific Rationale: The piperidine nitrogen in your molecule is a weak base. In its neutral (deprotonated) form, the molecule is less polar. By lowering the pH of the buffer, you can protonate this nitrogen, giving it a positive charge (forming a salt in situ). This ionized form is significantly more polar and will have much higher aqueous solubility.[19][]
-
When to Use This: This method is ideal if your assay can tolerate a pH slightly below neutral. A target pH of 6.0-6.5 is often a good starting point and is tolerated by many biological systems for the duration of an assay.
-
How to Test: Prepare several small batches of your assay buffer at different pH values (e.g., 7.4, 7.0, 6.5, 6.0). Add your DMSO stock solution to each and visually inspect for precipitation. You can quantify the solubility using methods like nephelometry, which measures turbidity.[24]
Q5: I've tried co-solvents and pH adjustment, but I still have issues at my desired concentration. Are there any advanced options?
Answer: Yes, for particularly challenging compounds, formulation aids like cyclodextrins can be employed.[25][26][][28]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25] They can encapsulate the hydrophobic part of your drug molecule (like the benzyl or bromophenyl group) in their central cavity, forming an "inclusion complex."[25][] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[26][29]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.[25][29]
-
Experimental Approach: This requires more formulation development. You would typically dissolve the HP-β-CD in your buffer first, then add the compound stock solution to the cyclodextrin-containing buffer. The optimal ratio of compound to cyclodextrin needs to be determined experimentally.[1]
Solubility Troubleshooting Workflow
This diagram outlines the logical progression for troubleshooting the solubility of this compound.
Caption: A decision-making workflow for solubility enhancement.
Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
This protocol describes creating a standard high-concentration stock solution.[6][7]
-
Calculate Required Mass:
-
The molecular weight of this compound is 401.30 g/mol .
-
To make 1 mL of a 20 mM solution:
-
Mass (g) = 20 mmol/L * 0.001 L * 401.30 g/mol = 0.008026 g
-
Mass = 8.03 mg
-
-
-
Weighing:
-
Tare a clean, dry 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 8.03 mg of the solid compound directly into the tube. Record the exact mass.
-
-
Dissolution:
-
Add high-purity, anhydrous DMSO to the tube to reach a final concentration of 20 mM based on the actual mass weighed.
-
Volume (µL) = [Mass (mg) / 401.30 ( g/mol )] / 20 (mmol/L) * 1,000,000 (µL/L)
-
-
Cap the tube tightly. Vortex vigorously for 1-2 minutes.
-
If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.[30]
-
-
Verification and Storage:
-
Visually inspect the solution against a bright light to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in a desiccated environment to prevent water absorption by DMSO.
-
Protocol 2: Screening for Optimal pH
This protocol helps determine if reducing the pH can maintain the compound's solubility in an aqueous buffer (e.g., PBS).
-
Buffer Preparation:
-
Prepare 10 mL aliquots of your base assay buffer.
-
Adjust the aliquots to pH 7.4, 7.0, 6.5, and 6.0 using dilute HCl (e.g., 0.1 M).[21] Verify the final pH with a calibrated meter.
-
-
Test Dilution:
-
Label four clear glass vials, one for each pH.
-
Add 990 µL of the corresponding pH-adjusted buffer to each vial.
-
Add 10 µL of your 20 mM DMSO stock solution to each vial (this gives a final concentration of 200 µM and 1% DMSO).
-
-
Observation:
-
Cap and vortex each vial immediately and vigorously for 30 seconds.
-
Let the vials stand at room temperature for 30 minutes.
-
Visually inspect each vial for any signs of cloudiness or precipitate against a dark background. The lowest pH buffer that remains clear is your best candidate for further assay development.
-
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). National Institutes of Health (NIH). [Link]
-
How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. [Link]
-
16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Taylor & Francis Online. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20). National Institutes of Health (NIH). [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
pH Adjusting Database. (n.d.). CompoundingToday.com. [Link]
-
Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (n.d.). MDPI. [Link]
-
2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. [Link]
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Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]
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Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI. [Link]
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benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochlori. (n.d.). ChemBK. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
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Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Analytical Science. [Link]
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CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013, January 1). International Journal of Pharmaceutical Sciences and Research. [Link]
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
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Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018, February 1). MedCrave online. [Link]
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Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. [Link]
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3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. (n.d.). PubChem. [Link]
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Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). GSC Biological and Pharmaceutical Sciences. [Link]
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Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). Scirp.org. [Link]
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How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). ResearchGate. [Link]
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Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (n.d.). MDPI. [Link]
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Solutions and dilutions: working with stock solutions. (n.d.). Rice University. [Link]
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Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre. [Link]
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Benzyl 7-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate. (n.d.). AccelaChem. [Link]
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Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (n.d.). MDPI. [Link]
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Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives. (2023, August 22). Beilstein Journals. [Link]
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Technical Support Center: Stability of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. Here, we address common questions and challenges related to its stability in solution, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the chemical properties of its two key structural features: the benzyl carbamate (Cbz) protecting group and the spiro[indoline-piperidine] core. The Cbz group, in particular, is susceptible to cleavage under certain conditions. Key factors to control are:
-
pH: The benzyl carbamate group is known to be sensitive to strongly acidic or alkaline conditions, which can catalyze its hydrolysis.[1][2] It is generally most stable in a neutral to slightly acidic pH range.[2]
-
Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis of the carbamate and potential oxidation of the indoline ring.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially in combination with acidic or basic conditions, may facilitate degradation. Aprotic solvents are generally preferred for long-term storage.
-
Light: Photodegradation can be a concern for many complex organic molecules. It is advisable to protect solutions from light, especially during long-term storage.
-
Oxidizing Agents: The indoline nitrogen can be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen could lead to the formation of N-oxide impurities.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: For optimal stability, solutions of this compound should be stored in a cool, dark place.[3] Based on general principles for similar compounds, we recommend the following:
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) or -20 °C (frozen) for long-term storage. | Minimizes the rate of potential hydrolytic and oxidative degradation. |
| Solvent | Anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. | Reduces the risk of solvent-mediated degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the indoline moiety. |
| Light | Protect from light using amber vials or by wrapping containers in foil. | Prevents potential photodegradation. |
Q3: What are the likely degradation products I should be looking for?
A3: The most probable degradation pathway involves the cleavage of the benzyl carbamate (Cbz) group. This would result in the formation of 6-bromospiro[indoline-3,4'-piperidine] and benzyl alcohol or other benzyl-derived species. Other potential degradation products could arise from the oxidation of the indoline ring system.
Troubleshooting Guide: Investigating Compound Degradation
If you observe a loss of potency, the appearance of new peaks in your chromatogram, or other evidence of degradation, this guide will help you systematically identify the cause.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for identifying the root cause of compound instability.
Recommended Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound under various conditions to rapidly identify its potential liabilities. This is a crucial step in understanding the degradation pathways.
Caption: A potential hydrolytic degradation pathway of the parent compound.
By following these guidelines and protocols, researchers can ensure the stability and integrity of their experimental results when working with this compound.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
National Center for Biotechnology Information. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). [Link]
-
ResearchGate. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [Link]
-
ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]
-
ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]
-
MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]
-
The Chemical Maze. Benzyl Carbamate: Synthesis and Applications Explained. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Beilstein Journals. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. [Link]
-
National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
National Center for Biotechnology Information. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. [Link]
-
PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
-
AccelaChem. 1243461-51-9,Benzyl 7-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate. [Link]
-
Biocompare. Benzyl spiro[indoline-3,4′-piperidine]-1-carboxylate hydrochloride. [Link]
-
Appretech Scientific Limited. This compound. [Link]
Sources
Troubleshooting inconsistent results with Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Welcome to the technical support center for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that may arise during the use of this versatile chemical building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the successful application of this compound in your research endeavors.
I. Compound Stability and Handling
Frequently Asked Questions (FAQs)
Question: What are the optimal storage conditions for this compound?
Answer: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dark, and dry place.[1] We recommend storage at <15°C in a tightly sealed container to prevent degradation from moisture and light. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to minimize oxidation.
Question: I've noticed the solid material has developed a yellowish or greenish tint over time. Is it still usable?
Answer: A change in color from white to a yellowish or greenish powder can indicate potential degradation or the presence of impurities.[2] Before use, it is crucial to re-analyze the material to confirm its purity. We recommend performing Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the integrity of the compound. If significant degradation is observed, purification by column chromatography may be necessary.
Question: What are the general safety precautions for handling this brominated heterocyclic compound?
Answer: As with any brominated organic compound, appropriate personal protective equipment (PPE) should be worn, including safety goggles, chemical-resistant gloves, and a lab coat.[3] Operations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3] In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][5]
II. Troubleshooting Inconsistent Reaction Outcomes
This section addresses specific issues that researchers may encounter when using this compound in various chemical transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low yields or failing completely. What are the likely causes?
Answer: Low yields in Suzuki-Miyaura coupling reactions with 6-bromoindoles can stem from several factors. The primary areas to investigate are the reaction conditions, the quality of the reagents, and potential side reactions.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Catalyst Activity | The palladium catalyst may be old, improperly handled, or incompatible with the substrate. | Use a fresh batch of a high-quality palladium catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. |
| Ineffective Base | The choice of base is critical and can be solvent-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. | Perform small-scale test reactions with different bases to identify the optimal choice for your specific substrate combination.[6] |
| Inadequate Solvent Degassing | Oxygen can deactivate the palladium catalyst. | Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst.[7] |
| Substrate Solubility Issues | The spiroindoline starting material or the boronic acid may have poor solubility in the reaction solvent, leading to a sluggish reaction.[6] | Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, DMF) to improve solubility.[6] |
| Debromination of Starting Material | A common side reaction where the bromine atom is replaced by hydrogen, leading to a loss of starting material. | Use a milder base or lower the reaction temperature. Ensure rigorous exclusion of oxygen. |
| Homocoupling of Boronic Acid | The boronic acid can couple with itself, consuming the reagent. | This is often more prevalent with highly reactive boronic acids. Adjusting the stoichiometry or using a different catalyst system may help. |
Experimental Protocol: Small-Scale Reaction Optimization for Suzuki-Miyaura Coupling
-
Preparation: In a series of oven-dried reaction vials equipped with stir bars, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the chosen base (2.0 eq).
-
Solvent Addition: To each vial, add the degassed solvent (e.g., toluene/water 4:1, 0.1 M).
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to each vial.
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Analysis: Compare the conversion to the desired product across the different conditions to identify the optimal parameters.[8]
B. Cbz-Protecting Group Stability and Cleavage
Question: I am observing partial deprotection of the Cbz group during my reaction. How can I prevent this?
Answer: The benzyloxycarbonyl (Cbz) group is generally stable but can be cleaved under certain conditions, particularly catalytic hydrogenation and strongly acidic or basic conditions.
Potential Causes for Unintended Cbz Deprotection:
-
Presence of a Palladium Catalyst and a Hydrogen Source: If your reaction involves a palladium catalyst, even trace amounts of a hydrogen source (e.g., from a solvent like methanol or from a hydride reagent) can lead to hydrogenolysis of the Cbz group.[9]
-
Strongly Acidic or Basic Conditions: While more robust than a Boc group, the Cbz group can be labile to strong acids or bases, especially at elevated temperatures.[10]
Preventative Measures:
-
When using palladium catalysts for reactions other than hydrogenation, ensure the absence of any potential hydrogen donors.
-
If your desired transformation requires strongly acidic or basic conditions, consider replacing the Cbz group with a more robust protecting group.
Question: What is the most reliable method for deprotecting the Cbz group without affecting the 6-bromoindole moiety?
Answer: The standard method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C).[9][11] However, this can also lead to the reduction of the aryl bromide (dehalogenation).[9]
Recommended Cbz Deprotection Methods:
| Method | Reagents and Conditions | Advantages | Potential Issues |
| Acid-Mediated Deprotection | HBr in acetic acid, or HCl in an organic solvent.[10] | Avoids the use of palladium and hydrogen gas, thus preserving the aryl bromide. | Can be harsh and may not be suitable for acid-sensitive substrates. |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C in methanol. | Milder than using hydrogen gas and can sometimes be more selective. | Dehalogenation can still be a competing reaction. Careful monitoring is required. |
| Nucleophilic Cleavage | 2-Mercaptoethanol with a base like potassium phosphate in DMA at 75 °C.[12][13] | A metal-free method that is compatible with reducible functional groups like aryl halides.[9] | Requires heating and the use of a thiol reagent. |
Experimental Protocol: Acid-Mediated Cbz Deprotection
-
Dissolution: Dissolve this compound in a suitable solvent such as dioxane or ethyl acetate.
-
Acid Addition: Cool the solution in an ice bath and slowly add a solution of HCl in dioxane (e.g., 4 M) or bubble HCl gas through the solution.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting hydrochloride salt can often be used directly or neutralized with a mild base and purified by column chromatography.
III. Purification and Characterization
Question: I am having difficulty purifying the compound by column chromatography. It seems to be streaking on the silica gel.
Answer: The basic nitrogen of the indoline and piperidine moieties can interact with the acidic silica gel, leading to poor separation and streaking.
Troubleshooting Purification
Caption: Decision tree for troubleshooting purification issues.
Solutions for Improved Chromatographic Purification:
-
Neutralize the Silica Gel: Add a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1%), to the eluent system. This will deactivate the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase.
-
Reversed-Phase Chromatography: For more polar analogs, reversed-phase flash chromatography (C18 silica) can be an effective alternative.
-
Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.
Question: What are the expected key signals in the ¹H NMR and ¹³C NMR spectra for this compound?
Answer: The NMR spectra of this compound will show characteristic signals for the indoline, piperidine, and benzyl groups.
Expected NMR Spectroscopic Data:
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Indoline Aromatic Protons | ~6.5 - 7.5 | ~110 - 150 |
| Indoline NH | Broad singlet, ~3.5 - 5.0 | - |
| Piperidine CH₂ | ~1.5 - 3.8 | ~30 - 55 |
| Benzyl CH₂ | Singlet, ~5.1 | ~67 |
| Benzyl Aromatic Protons | ~7.2 - 7.4 | ~127 - 137 |
| Cbz Carbonyl | - | ~155 |
| Spiro Carbon | - | ~50 - 60 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
IV. References
-
Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. (2022). MalariaWorld.
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation.
-
Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. (2016). Beilstein Journal of Organic Chemistry, 12, 1836–1843.
-
Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.
-
Kinetic Resolution of Spiroindolines through Ir-Catalyzed Asymmetric Allylative Ring-Opening Reaction. (2021). Organic Letters, 23(17), 6818–6823.
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025, August 7). ResearchGate.
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube.
-
Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. (n.d.). NIH.
-
To Deprotect and Serve. (2023, February 22). Scientific Update.
-
BROMINE BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com.
-
An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione. (n.d.). Benchchem.
-
Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (n.d.). Benchchem.
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
-
Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction. (2020, February 21). PubMed.
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2025, January 17). PubMed.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS.
-
Selective Cleavage of Cbz-Protected Amines. (2025, August 10). ResearchGate.
-
1-BENZYLSPIRO[PIPERIDINE-4,1'-PYRIDO[3,4-B]INDOLE] 'CO-POTENTIATORS' FOR MINIMAL FUNCTION CFTR MUTANTS. (n.d.). eScholarship.org.
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
-
Deprotection of N-benzyl piperidine compound. (2020, February 18). Sciencemadness.org.
-
Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. (n.d.). Sci-Hub.
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate.
-
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]
-
1243461-51-9,Benzyl 7-Bromospiro[Indoline-3,4'-Piperidine]-1'-Carboxylate. (n.d.). AccelaChem.
Sources
- 1. Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate - Lead Sciences [lead-sciences.com]
- 2. Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate | 167484-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 4. icl-group-sustainability.com [icl-group-sustainability.com]
- 5. carlroth.com [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids / Organic Letters, 2003 [sci-hub.box]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. tdcommons.org [tdcommons.org]
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- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource to ensure the stability and successful application of this versatile chemical building block. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling, storage, and fundamental properties of the compound.
Q1: What are the primary structural features of this compound that I should be aware of for stability?
A1: Understanding the three key functional moieties is crucial for predicting its reactivity and degradation:
-
Benzyl Carbamate (Cbz or Z-group): This is an amine protecting group on the piperidine nitrogen. It is robust under many conditions but has specific liabilities, primarily to catalytic hydrogenolysis and strong acids.[1][2]
-
Indoline Ring System: This bicyclic structure contains a secondary amine. While the nitrogen itself is part of the spirocycle, the indoline system can be susceptible to oxidation, which would convert it to the corresponding indole.[3][4] This is a significant potential degradation pathway.
-
Aryl Bromide: The bromine atom on the indoline ring is a stable functional group under normal storage and handling conditions. It serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but is not a primary concern for simple degradation.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For maximal shelf-life, the compound should be stored under controlled conditions that minimize exposure to catalysts of degradation: light, oxygen, and moisture.[5][6]
| Condition | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Slows the rate of all potential chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, particularly of the indoline ring.[5] |
| Light | Amber/Opaque Vial | Protects against potential photolytic degradation.[6] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis of the carbamate, although this is a minor risk compared to other pathways.[5] |
Q3: Can I store the compound at room temperature or in a refrigerator (2-8°C)?
A3: While some suppliers may list room temperature storage, this is generally for short-term transit. For long-term storage (> 1 month) or after the container has been opened, refrigeration (2-8°C) is better, but freezing (≤ -20°C) is strongly recommended to preserve the compound's integrity and prevent gradual degradation that may not be immediately obvious.
Q4: Is the compound soluble in common organic solvents? What solvents should I use for storage of solutions?
A4: The compound is generally soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF). It has lower solubility in alcohols like Methanol and Ethanol and is poorly soluble in non-polar solvents like hexanes. For storing solutions (stock solutions), aprotic solvents like DMF or DMSO are common. However, it is highly recommended to store solutions frozen (≤ -20°C) and in small aliquots to avoid repeated freeze-thaw cycles.[5] Solutions, especially in protic solvents, are generally less stable than the solid material.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems and provides a logical framework for identifying the root cause.
Q5: I ran a reaction and my yield was unexpectedly low. How can I determine if my starting material has degraded?
A5: Before suspecting the reaction conditions, you must validate your starting material.
-
Check Purity by TLC: Run a thin-layer chromatogram of your starting material against a fresh or trusted sample, if available. Look for new, lower Rf spots (often more polar degradation products) or streaking.
-
Analysis by LC-MS: This is the most definitive method. A fresh sample should show a single major peak corresponding to the correct mass (M+H⁺ ≈ 401.1/403.1 for bromine isotopes). Degradation will appear as additional peaks. Common degradants to look for are the deprotected piperidine (M+H⁺ ≈ 267.1/269.1) or the oxidized indole analog (M+H⁺ ≈ 399.1/401.1).
-
¹H NMR Spectroscopy: Compare the NMR spectrum of your current material to the vendor's or a previously recorded spectrum. Look for the disappearance of Cbz benzyl protons (~7.3 ppm, multiplet) and the benzylic CH₂ (~5.1 ppm, singlet) as signs of deprotection. Changes in the aromatic region of the indoline could suggest oxidation.
Q6: I see a new spot on my TLC plate after my reaction workup. Could it be a degradation product?
A6: Yes, workup conditions can often cause degradation.[7]
-
Acidic Workup: If you used a strong aqueous acid (e.g., 1M HCl) during extraction, you might have partially or fully cleaved the Cbz protecting group.[2] The resulting free amine would be protonated and likely remain in the aqueous layer, but some cleavage might be observed. The Cbz group is generally stable to mild acids.
-
Basic Workup: The Cbz group is generally stable to bases like sodium bicarbonate or carbonate.[1] However, strong bases (e.g., NaOH) at elevated temperatures could pose a risk.
-
Exposure to Air/Metals: Prolonged workup times, especially with exposure to certain metal contaminants, could promote oxidation of the indoline ring.[4]
To test this, take a small sample of your pure starting material, dissolve it in the reaction solvent, and expose it to your workup conditions (e.g., stir with 1M HCl for 30 minutes). Then, analyze the sample by TLC to see if the same impurity is formed.[7]
Q7: My reaction is sensitive to palladium, but I need to use the Cbz protecting group. What are my options?
A7: This is a critical issue as the most common method for Cbz deprotection is palladium-catalyzed hydrogenolysis.[1][8] If your subsequent reaction steps involve palladium catalysis (e.g., a Suzuki coupling using the aryl bromide), trace amounts of palladium from a previous step could interfere. The Cbz group itself, however, is stable to most non-reductive palladium-catalyzed cross-coupling conditions. The primary concern is avoiding conditions that would cleave it, such as reactions run under a hydrogen atmosphere. Alternative deprotection methods for the Cbz group that avoid palladium include using strong acids like HBr in acetic acid or Lewis acids.[9][10]
Section 3: Key Degradation Pathways & Prevention
Understanding the "how" and "why" of degradation is key to prevention. The two most probable non-synthetic degradation pathways are Cbz cleavage and indoline oxidation.
Pathway 1: Cleavage of the Benzyl Carbamate (Cbz) Group
This deprotection reaction results in the free secondary amine on the piperidine ring and the release of toluene and carbon dioxide (under hydrogenolysis conditions).
Pathway 2: Oxidation of the Indoline Ring
The indoline moiety can be dehydrogenated to form the corresponding aromatic indole. This is often facilitated by air (autoxidation), light, or trace metal impurities.[3][4]
Caption: Primary degradation pathways for the target compound.
Section 4: Experimental Protocols
Protocol 1: Incoming Quality Control (QC) Check
Objective: To verify the purity of a newly received batch of the compound.
-
Visual Inspection: Check that the material is a white to off-white solid, consistent with specifications.
-
Solubility Test: Confirm solubility in a small amount of DCM or Chloroform.
-
TLC Analysis:
-
Prepare a solution of the compound (~1 mg/mL) in DCM.
-
Spot onto a silica gel plate.
-
Elute with a 30:70 Ethyl Acetate/Hexane solvent system (adjust as needed).
-
Visualize under UV light (254 nm).
-
Acceptance Criteria: A single major spot should be observed.
-
-
LC-MS Analysis (Recommended):
-
Use a C18 reverse-phase column.
-
Run a gradient of acetonitrile in water (with 0.1% formic acid).
-
Monitor by UV (e.g., 254 nm) and Mass Spectrometry (ESI+).
-
Acceptance Criteria: Purity >97% by UV area, with a major mass peak at m/z ~401.1/403.1.
-
Protocol 2: Forced Degradation Stress Test
Objective: To assess the stability of the compound in solution under common laboratory conditions.[11]
-
Prepare Stock Solution: Create a 1 mg/mL solution of the compound in acetonitrile.
-
Aliquot Samples: Dispense the stock solution into three separate amber vials.
-
Vial A (Acidic): Add 0.1M HCl (aqueous).
-
Vial B (Basic): Add 0.1M NaOH (aqueous).
-
Vial C (Control): Add an equivalent volume of deionized water.
-
-
Incubation: Let the vials stand at room temperature for 24 hours, protected from light.
-
Analysis: Neutralize samples A and B if necessary. Analyze all three samples by LC-MS.
-
Interpretation: Compare the purity of samples A and B to the control (C). Significant formation of new peaks indicates degradation under those specific pH conditions. This helps inform choices for reaction and workup procedures.
Caption: Workflow for troubleshooting unexpected experimental results.
References
-
ResearchGate. (n.d.). Synthesis of an indole by oxidation of the indoline. Retrieved from [Link]
-
Tóth, G., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. Retrieved from [Link]
-
Lab-Manager. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Tarsalli, M. A., & Toste, F. D. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]
-
Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Al-Rawi, H., & Williams, D. L. H. (1977). Mechanism of cleavage of carbamate anions. Journal of the American Chemical Society. Retrieved from [Link]
-
International Association of Public Health Logisticians. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. Retrieved from [Link]
-
Lombardi, A., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Retrieved from [Link]
-
MDPI. (2022). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Retrieved from [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
-
Seamaty. (2023). Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved from [Link]
-
ResearchGate. (n.d.). The dehydrogenation of indoline to indole using the various catalysts.... Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
European Medicines Agency. (2007). Guideline on declaration of storage conditions. Retrieved from [Link]
-
U.S. Geological Survey Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole synthesis [organic-chemistry.org]
- 5. spod-technology.com [spod-technology.com]
- 6. biofargo.com [biofargo.com]
- 7. How To [chem.rochester.edu]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate quality control issues
Initiating Data Collection
I've initiated comprehensive Google searches focused on Benzyl 6-bromospiro[indoline-3,4'-piperidine]- 1'-carboxylate. The search is targeting chemical properties, synthesis, and known impurities. I'm also examining standard analytical methods, like HPLC, utilized for quality control of related spirocyclic compounds.
Analyzing Analytical Methods
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Expanding Information Gathering
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Technical Support Center: Optimizing Spiroindoline Synthesis
Welcome to the technical support center for the synthesis of spiroindoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these complex molecules. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing spiroindolines, and what are their key advantages and disadvantages?
A1: The synthesis of spiroindolines can be approached through several robust methods, with the 1,3-dipolar cycloaddition being one of the most prevalent.[1] This method involves the reaction of an azomethine ylide, typically generated in situ from an α-amino acid and an isatin derivative, with a dipolarophile.[1] The primary advantage of this approach is its high degree of convergency and potential for stereocontrol.[2] However, controlling regioselectivity and diastereoselectivity can be challenging.[2]
Other significant methods include:
-
Transition metal-catalyzed reactions: These methods offer high efficiency and functional group tolerance.[3] However, the cost of catalysts and the need for anaerobic conditions can be drawbacks.
-
Multi-component reactions (MCRs): MCRs are highly atom-economical and allow for the rapid generation of molecular diversity from simple starting materials.[4] A potential challenge is the optimization of reaction conditions to favor the desired product among multiple possibilities.
-
Cascade reactions: These elegant reactions involve a series of intramolecular transformations to build complex polycyclic spiroindolines in a single step, often with high stereoselectivity.[5][6][7]
The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired level of stereochemical purity.
Q2: I am observing a very low yield in my spiroindoline synthesis. What are the most common causes?
A2: Low yields in spiroindoline synthesis are a frequent challenge and can stem from several factors:
-
Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[8]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.[3]
-
Incorrect Solvent: The reaction medium plays a significant role in the reaction's efficiency, affecting both the solubility of reactants and the stabilization of intermediates.[9]
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature, with non-optimal temperatures leading to slow reaction rates or increased side product formation.[9]
-
Side Reactions: Competing reactions, such as the self-condensation of reactants or the formation of regioisomers, can significantly reduce the yield of the desired spiroindoline.[1]
Q3: How does the electronic nature of the substituents on the isatin ring affect the reaction outcome?
A3: The electronic properties of the substituents on the isatin ring can have a significant impact on the reaction. In general, isatins with electron-withdrawing groups (e.g., nitro, halo) are more electrophilic at the C3-carbonyl carbon, which can accelerate the initial step of many reactions, such as the formation of the azomethine ylide in 1,3-dipolar cycloadditions.[10] Conversely, electron-donating groups (e.g., methoxy, methyl) can decrease the reactivity of the isatin.[10] However, the overall effect on yield and reaction rate can be complex and is often influenced by the specific reaction mechanism and the nature of the other reactants.[3]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during spiroindoline synthesis.
Problem 1: Low or No Product Formation
Possible Causes & Solutions:
-
Cause: Poor solubility of starting materials.
-
Explanation: Isatins and some dipolarophiles can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[11]
-
Solution:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Protic solvents like ethanol or methanol can be effective for 1,3-dipolar cycloadditions.[9][11] For other reactions, aprotic solvents like acetonitrile, THF, or DCM might be more suitable.
-
Elevated Temperature: Gently heating the reaction mixture can improve the solubility of the reactants. However, be cautious as excessive heat can lead to decomposition. Monitor the reaction closely by TLC.
-
Co-solvent Systems: Using a mixture of solvents can sometimes achieve the desired solubility for all reactants.
-
-
-
Cause: Inactive or inappropriate catalyst.
-
Explanation: Many spiroindoline syntheses are catalyst-dependent. The chosen catalyst may not be active enough under the reaction conditions, or it may be poisoned by impurities.
-
Solution:
-
Catalyst Screening: If using a catalyzed reaction, screen a variety of catalysts (e.g., different Lewis acids, organocatalysts).
-
Catalyst Loading: Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.
-
Catalyst Quality: Ensure the catalyst is pure and active. For air- or moisture-sensitive catalysts, use appropriate handling techniques.
-
-
-
Cause: Unfavorable reaction kinetics.
-
Explanation: The reaction may be inherently slow under the chosen conditions.
-
Solution:
-
Increase Temperature: As a general rule, increasing the temperature will increase the reaction rate. However, this should be done cautiously to avoid side reactions.
-
Increase Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate.
-
Extended Reaction Time: Monitor the reaction by TLC over a longer period to determine if the reaction is simply slow or has stalled.
-
-
Problem 2: Formation of Multiple Products (Low Diastereoselectivity)
Possible Causes & Solutions:
-
Cause: Lack of stereochemical control in the key bond-forming step.
-
Explanation: The formation of the spirocyclic core often creates one or more new stereocenters. Without a directing influence, a mixture of diastereomers can be formed.[12]
-
Solution:
-
Chiral Catalysts: The use of chiral catalysts (e.g., chiral phosphoric acids, organocatalysts) is a powerful strategy to induce high diastereoselectivity and enantioselectivity.[5][13]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, therefore, the diastereoselectivity. Experiment with a range of solvents.
-
Temperature Optimization: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Substrate Control: The steric bulk of substituents on the reactants can influence the facial selectivity of the reaction.
-
-
Visualizing the Troubleshooting Process
The following diagram illustrates a general workflow for troubleshooting a low-yielding spiroindoline synthesis.
Sources
- 1. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 2. Strategies for the enantioselective synthesis of spirooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 4. Formation of diverse polycyclic spirooxindoles via three-component reaction of isoquinolinium salts, isatins and malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
Technical Support Center: Refinement of Experimental Protocols for Spiroindoline Analogs
Welcome to the technical support center for the experimental refinement of spiroindoline analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this important class of compounds. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when working with spiroindoline analogs.
Q1: What are the most common synthetic routes for preparing spiroindoline analogs, and what are their key advantages?
A1: The most prevalent and versatile method is the 1,3-dipolar cycloaddition reaction. This typically involves the in situ generation of an azomethine ylide from an isatin derivative and an amino acid (commonly L-proline or pipecolic acid), which then reacts with a dipolarophile (an electron-deficient alkene). The major advantage of this multicomponent reaction is its ability to rapidly construct complex molecular architectures in a single step with high stereoselectivity.[1][2] Alternative methods include intramolecular Mannich reactions and oxidative rearrangements of tryptolines.[3] More recently, greener synthetic approaches utilizing microwave irradiation or high-speed ball milling (HSBM) have been developed to reduce solvent waste and reaction times.[4]
Q2: My spiroindoline analog has very poor solubility in common solvents. How can I address this for purification and biological testing?
A2: Poor aqueous and organic solubility is a well-documented challenge with many spiroindoline scaffolds.[1][5] For purification, a careful screening of solvent systems for chromatography is essential. If the product precipitates from the reaction mixture, it can often be isolated in high purity by simple filtration and washing with a cold, non-solubilizing solvent like methanol.[1] For biological assays requiring aqueous buffers, poor solubility can be a major obstacle.[5] One effective strategy is the use of cyclodextrins to form inclusion complexes, which can significantly enhance the aqueous solubility of the compound without altering its core structure.[5]
Q3: What are the key structural features to confirm during the characterization of a newly synthesized spiroindoline analog?
A3: The definitive characterization relies on a combination of spectroscopic techniques.
-
NMR Spectroscopy: ¹H NMR is crucial for identifying the protons on the newly formed heterocyclic ring and their relative stereochemistry, which can be deduced from coupling constants. 2D NMR techniques like COSY, HSQC, and HMBC are essential for assigning all proton and carbon signals unambiguously.[6] The presence of diastereomers will be evident from the duplication of signals in the NMR spectrum.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.
-
FT-IR Spectroscopy: This helps to identify key functional groups, such as the characteristic C=O stretches of the oxindole core.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this is the gold standard for unequivocally determining the three-dimensional structure and relative stereochemistry.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format for specific experimental problems.
Synthesis
Q: My 1,3-dipolar cycloaddition reaction is giving a low yield. What parameters should I investigate to optimize it?
A: Low yields in these reactions are a common issue that can often be resolved by systematically optimizing the reaction conditions.
-
Causality: The formation of the spiroindoline product depends on the efficient generation of the azomethine ylide intermediate and its subsequent reaction with the dipolarophile. This equilibrium can be sensitive to temperature, solvent polarity, and catalysis.
-
Troubleshooting Steps:
-
Temperature: Many of these reactions require heating to proceed at an appreciable rate. If you are running the reaction at room temperature, try heating it to reflux. A systematic screen of temperatures (e.g., 50 °C, 78 °C, 100 °C) is recommended.[4]
-
Solvent: The choice of solvent is critical. While methanol and ethanol are commonly used, other solvents like acetonitrile or 2-methyl-2-butanol have been shown to improve yields in certain cases.[1][4] Perform small-scale trials with a range of solvents to identify the optimal one for your specific substrates.
-
Catalyst: While many of these reactions are catalyst-free, some benefit from the addition of a catalyst to facilitate the condensation and cyclization steps. Screen a panel of catalysts such as ammonium chloride (NH₄Cl), iodine (I₂), or alum (KAl(SO₄)₂·12H₂O).[4]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while excessively long times can lead to decomposition and byproduct formation.
-
| Parameter | Recommendation | Rationale |
| Temperature | Screen from room temp. to reflux | To overcome the activation energy barrier for ylide formation and cycloaddition. |
| Solvent | Test polar protic (MeOH, EtOH) and polar aprotic (MeCN) solvents | Solvent polarity affects the stability of the intermediate and reaction kinetics. |
| Catalyst | Screen mild Lewis/Brønsted acids (e.g., NH₄Cl, Alum) | Can accelerate the initial condensation step between the isatin and amino acid. |
| Time | Monitor by TLC (e.g., every 2 hours) | To determine the point of maximum product formation and avoid degradation. |
Q: My reaction produces a mixture of diastereomers. How can I improve the stereoselectivity?
A: The formation of multiple diastereomers is a common challenge in stereoselective synthesis.
-
Causality: The stereochemical outcome of a 1,3-dipolar cycloaddition is determined by the trajectory of approach of the dipolarophile to the azomethine ylide. This can be influenced by steric hindrance, electronic effects, and the reaction conditions.
-
Troubleshooting Steps:
-
Substrate Control: The inherent structure of your reactants (isatin, amino acid, and dipolarophile) is the primary determinant of diastereoselectivity. In some cases, high selectivity is achieved without modification.[4] However, if you are consistently obtaining mixtures, consider modifying the substrates to introduce greater steric bulk, which can favor one approach over the other.
-
Catalyst Control: The use of a chiral catalyst, such as a metal-N,N'-dioxide complex, can create a chiral environment around the reactants, promoting the formation of one diastereomer over the other.[3] This is a more advanced approach but can be highly effective.
-
Purification: If the diastereomers are inseparable by standard flash chromatography, you may need to explore more advanced techniques such as preparative HPLC or supercritical fluid chromatography (SFC).
-
Characterization
Q: I am having trouble interpreting the NMR spectrum of my product, which appears to be a mixture of diastereomers. What should I look for?
A: Interpreting the NMR of a diastereomeric mixture requires careful analysis.[7]
-
Causality: Diastereomers are distinct chemical compounds and will have slightly different chemical environments for their nuclei, leading to separate sets of peaks in the NMR spectrum.[8]
-
Troubleshooting Steps:
-
Identify Unique Signals: Look for well-resolved signals corresponding to protons in the core spirocyclic system. Each diastereomer will have its own set of these signals.
-
Integration: The ratio of the diastereomers can be determined by comparing the integration of corresponding, well-separated peaks from each isomer.[4]
-
2D NMR: Use 2D NMR experiments like COSY and NOESY. A COSY spectrum will help you trace the proton-proton coupling networks for each individual isomer. A NOESY spectrum can reveal through-space correlations that are critical for assigning the relative stereochemistry of each diastereomer.
-
Reference Spectra: Compare your spectra to published data for similar spiroindoline analogs if available.[6] This can provide valuable clues about expected chemical shifts and coupling constants.
-
Q: My mass spectrum shows multiple peaks that do not correspond to the expected molecular weight. What could be the cause?
A: This is a common issue in ESI-MS and can be due to adduct formation or in-source fragmentation.[9][10]
-
Causality: In electrospray ionization (ESI), ions are formed in the gas phase from charged droplets. Analyte molecules can associate with cations present in the solvent (e.g., Na⁺, K⁺) or form non-covalent dimers or larger clusters.[11] Conversely, fragile molecules can fragment in the ion source.
-
Troubleshooting Steps:
-
Look for Common Adducts: Check for peaks corresponding to [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. These are very common when using glass vials or ammonium acetate buffers.
-
Check for Dimers/Oligomers: Look for peaks at [2M+H]⁺ or [2M+Na]⁺. These are more common with ion trap mass spectrometers.[11]
-
Optimize Source Conditions: Reduce the voltages on the capillary and cone/skimmer to minimize in-source fragmentation. A gentler ionization process can preserve the molecular ion.
-
Improve Sample Purity: Ensure your sample is free of salts and other impurities that can promote adduct formation.
-
Biological Evaluation
Q: I am performing an MTT assay to test the cytotoxicity of my spiroindoline analog, but the absorbance increases with higher compound concentrations. Is this expected?
A: No, this is an anomalous result and likely indicates an artifact in the assay.[12]
-
Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14] A decrease in absorbance indicates cell death. An increase suggests either that your compound is directly reducing the MTT reagent or that it is inducing a cellular stress response that increases metabolic activity before cell death occurs.
-
Troubleshooting Steps:
-
Cell-Free Control: Run the assay with your compound in the cell culture medium without any cells.[12] If you still see a color change, it confirms that your compound is chemically interfering with the MTT reagent.
-
Microscopic Examination: Visually inspect the cells under a microscope after treatment. This will give you a qualitative assessment of cell viability and morphology. Even if the MTT reading is high, you may observe clear signs of cell death, such as detachment or blebbing.[12]
-
Use an Alternative Viability Assay: If interference is confirmed, switch to a different cytotoxicity assay that relies on a different mechanism, such as the neutral red uptake assay (measures lysosomal integrity) or a lactate dehydrogenase (LDH) release assay (measures membrane damage).
-
Extend Incubation Time/Concentration Range: It is possible that at the tested concentrations, the compound is inducing metabolic stress without causing widespread cell death. Try testing a broader range of concentrations and longer incubation times.[12]
-
Section 3: Key Experimental Protocols & Workflows
General Synthesis of Spiro[indoline-3,3'-pyrrolizine] Analogs
This protocol is a generalized procedure based on the 1,3-dipolar cycloaddition.
-
Reagent Preparation: In a round-bottom flask, dissolve the substituted isatin (1.0 eq.), L-proline (1.0 eq.), and the electron-deficient alkene (e.g., trans-3-benzoylacrylic acid) (1.0 eq.) in methanol (approx. 0.1 M concentration).
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by TLC. The formation of a new, more polar spot and the disappearance of the starting materials indicate product formation. A typical reaction time is 2-4 hours.[1]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath. The spiroindoline product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any residual starting materials. The product is often obtained in high purity without the need for further chromatographic purification.[1]
-
Characterization: Dry the product under vacuum and characterize by NMR, MS, and FT-IR.
Workflow for Troubleshooting Low Synthetic Yield
Caption: Mechanism of action for spiroindoline analogs that inhibit the p53-MDM2 interaction, leading to apoptosis.
References
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Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024). National Institutes of Health. [Link]
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Evaluation of the Bioactivity of Novel Spiroisoxazoline TypeCompounds against Normal and Cancer Cell Lines. (2008). MDPI. [Link]
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Asymmetric synthesis of polycyclic spiroindolines via the Dy-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines. (2022). Royal Society of Chemistry. [Link]
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Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (2017). ResearchGate. [Link]
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2024). National Center for Biotechnology Information. [Link]
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Design and synthesis of new spirooxindole candidates and their selenium nanoparticles as potential dual Topo I/II inhibitors, DNA intercalators, and apoptotic inducers. (2023). National Institutes of Health. [Link]
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Institutes of Health. [Link]
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Functionalized Spiroindolines with Anticancer Activity through a Metal-Free Post-Ugi Diastereoselective One-Pot Cascade Reaction. (2021). National Institutes of Health. [Link]
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Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. (2021). National Center for Biotechnology Information. [Link]
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Spiroindoline compound 6d decreases the viability of CRC cell lines.... (2021). ResearchGate. [Link]
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Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions. (2010). PubMed. [Link]
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Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2018). International Union of Crystallography. [Link]
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A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magn. (2023). Journal of Synthetic Chemistry. [Link]
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NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
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Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). MDPI. [Link]
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2024). MDPI. [Link]
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Antiproliferation, 3D-multicellular spheroid and VEGFR-2 inhibitory properties of spiroindolin-2-ones with phosphonate function. (2023). National Institutes of Health. [Link]
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The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (2021). LCGC International. [Link]
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Diastereoselective Synthesis of Spiro[indoline‐3,7′‐pyrrolo[1,2‐a]azepines] via Sequential [3+2] Cycloaddition and Ring Expansion Reaction. (2020). Sci-Hub. [Link]
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I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. [Link]
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The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2022). MDPI. [Link]
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Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. (2023). MDPI. [Link]
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From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]
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Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. [Link]
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Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2023). MDPI. [Link]
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Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (2023). MDPI. [Link]
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Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. (2023). MDPI. [Link]
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RECOGNITION AND AVOIDANCE OF ION SOURCE‐GENERATED ARTIFACTS IN LIPIDOMICS ANALYSIS. (2020). ResearchGate. [Link]
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Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2013). ResearchGate. [Link]
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Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. (2018). PubMed. [Link]
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Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. (2020). National Institutes of Health. [Link]
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Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2019). National Center for Biotechnology Information. [Link]
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NMR analysis of streoisomer? (2018). ResearchGate. [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. [Link]
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Surface-Enhanced Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Reveals Significant Artifacts in Serum Obtained from Clot Activator–Containing Collection Devices. (2006). ResearchGate. [Link]
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Design, Synthesis, and Apoptotic Evaluation of Spiro[indoline-3,3'-pyrazolo[1,2-a]indazole] Derivatives via [3+2] N,N-Cycloaddition. (2023). ResearchGate. [Link]
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NMR Spectroscopy Interpretation (Example). (2023). YouTube. [Link]
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Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition. (2023). Royal Society of Chemistry. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. (2022). MDPI. [Link]
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Validation & Comparative
A Technical Guide to Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate: A Comparative Analysis of a Promising Spiroindoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the spiroindoline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutics targeting a range of diseases, most notably cancer.[2] This guide provides a detailed comparative analysis of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, a specific derivative within this promising class, and contextualizes its potential against other spiroindoline analogs. While direct comparative studies are limited, this document synthesizes available data to offer insights into its structure-activity relationships and potential therapeutic applications.
The Spiro[indoline-3,4'-piperidine] Core: A Foundation for Diverse Bioactivity
The spiro[indoline-3,4'-piperidine] core is a key pharmacophore found in a variety of biologically active compounds. This structural motif is central to the design of agents targeting challenging diseases, including cancer and neurodegenerative disorders. The inherent rigidity of the spirocyclic system allows for precise orientation of substituents, facilitating optimal interactions with biological targets.
This compound: A Profile
Chemical Structure:
Figure 1: Chemical structure of this compound.
Key Structural Features and Their Hypothesized Impact:
-
6-Bromo Substitution: The presence of a bromine atom at the 6-position of the indoline ring is anticipated to significantly influence the molecule's biological activity. Halogen substitutions are a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Specifically, the electron-withdrawing nature of bromine can alter the electron density of the aromatic ring, potentially enhancing binding affinity to target proteins. Studies on other halogenated spirooxindoles have demonstrated that such substitutions can lead to potent anticancer activity.[3]
-
Benzyl Carboxylate Group: The N-benzyl carboxylate (Cbz) protecting group on the piperidine nitrogen serves multiple purposes. In synthetic chemistry, it is a stable protecting group. In a biological context, this bulky, lipophilic group can influence the molecule's solubility, membrane permeability, and interactions with hydrophobic pockets of target enzymes or receptors.
Comparative Performance and Structure-Activity Relationships (SAR)
Hypothesized Advantages of this compound:
-
Enhanced Potency: The bromo substituent may contribute to increased potency compared to its non-halogenated counterpart. This is a recurring theme in the development of kinase inhibitors and other anticancer agents where halogen bonding and altered electronic properties lead to improved target engagement.
-
Modulated Lipophilicity: The combination of the bromo group and the benzyl carboxylate moiety will result in a compound with significant lipophilicity. This could enhance cell membrane permeability, a crucial factor for reaching intracellular targets. However, excessive lipophilicity can also lead to off-target effects and poor solubility, a factor that must be optimized during drug development.
Comparison with Other Spiroindoline Analogs:
To illustrate the potential impact of structural modifications, we can consider hypothetical analogs and their likely performance based on published research on similar scaffolds.
Table 1: Hypothetical Comparison of Spiro[indoline-3,4'-piperidine] Analogs
| Compound | Key Structural Difference from Target Compound | Hypothesized Impact on Anticancer Activity | Rationale |
| Analog A | No substitution at the 6-position (H instead of Br) | Potentially lower potency. | The absence of the electron-withdrawing bromo group may lead to weaker interactions with the biological target. |
| Analog B | 6-Chloro substitution | Similar or slightly lower potency. | Chlorine is also an electron-withdrawing halogen, but its smaller size and different electronic properties compared to bromine could result in altered binding affinity.[4] |
| Analog C | N-Boc protecting group on piperidine | Potentially different solubility and metabolic stability. | The tert-butyloxycarbonyl (Boc) group is another common protecting group with different steric and electronic properties than the Cbz group, which could affect pharmacokinetics. |
| Analog D | Free secondary amine on piperidine | Increased polarity, potentially altered target selectivity. | The presence of a basic nitrogen could lead to different interactions with biological targets and may improve aqueous solubility. |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized protocols for the synthesis and biological evaluation of spiro[indoline-3,4'-piperidine] derivatives.
General Synthetic Pathway
The synthesis of spiro[indoline-3,4'-piperidine] derivatives typically involves a multi-step process. A plausible synthetic route to this compound is outlined below.
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of the Aldol Condensation Product (Intermediate A):
-
To a solution of 6-bromo-isatin (1.0 eq) in ethanol, add benzyl 4-oxopiperidine-1-carboxylate (1.0 eq).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Reduction and Spirocyclization:
-
Suspend the intermediate from the previous step in methanol.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.[5]
-
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Figure 3: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the spiroindoline compounds in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in a complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Conclusion and Future Directions
This compound represents a compelling scaffold for the development of novel therapeutic agents. Based on established structure-activity relationships, the presence of the 6-bromo substituent is anticipated to enhance its biological activity, particularly in the context of anticancer applications. The benzyl carboxylate group provides a handle for further synthetic modification to optimize pharmacokinetic properties.
To fully elucidate the potential of this compound, further research is imperative. Specifically, direct comparative studies against a panel of structurally related spiroindolines are necessary to definitively establish its performance profile. Such studies should include a range of biological assays to explore its mechanism of action and target selectivity. The experimental protocols provided herein offer a framework for conducting these crucial investigations, which will undoubtedly pave the way for the rational design of next-generation spiroindoline-based therapeutics.
References
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. 2023.
- Pradhan, G., & Juvale, K. (2025). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 154, 107975.
- Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines].
- MTT assay protocol. Abcam.
- Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed.
- Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. (2021).
- Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports.
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (2013).
- Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry. (2013).
- Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules.
- Guidelines for cell viability assays.
- Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. Journal of Medicinal Chemistry.
- synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. Acta Poloniae Pharmaceutica.
- Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives.
- Structure-based development of novel spiro-piperidine ASH1L inhibitors. bioRxiv. (2024).
- A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry.
- Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry.
- Detailed protocol for MTT Cell Viability and Prolifer
- Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules. (2023).
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- benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxyl
- Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxyl
- (PDF)
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A Comparative Analysis of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate and Established Dopamine D2 Receptor Antagonists: A Guide for Preclinical Research
This guide provides a comprehensive comparison of the novel compound Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate with well-established dopamine D2 receptor antagonists, namely Haloperidol, Risperidone, and Aripiprazole. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the dopaminergic system.
At present, the pharmacological profile of this compound concerning its interaction with the dopamine D2 receptor is not extensively documented in publicly available literature. Therefore, this guide will first detail the known characteristics of the reference antagonists and then present a comprehensive, hypothetical experimental framework for the thorough evaluation of this compound. This framework will outline the necessary in vitro and in vivo studies to ascertain its potential as a D2 antagonist and enable a robust comparison with existing therapeutics.
The Dopamine D2 Receptor: A Critical Target in Neuropsychiatric Disorders
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target for antipsychotic drugs.[1] Dysregulation of dopaminergic neurotransmission is implicated in the pathophysiology of several neuropsychiatric conditions, including schizophrenia, bipolar disorder, and Parkinson's disease.[2] Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism of action for many antipsychotic medications, leading to the amelioration of positive symptoms such as hallucinations and delusions.[1]
The development of novel D2 antagonists is driven by the need for improved therapeutic agents with enhanced efficacy, better side-effect profiles, and broader activity against the diverse symptoms of these complex disorders. Key parameters for evaluating and comparing D2 antagonists include binding affinity (Ki), receptor selectivity, functional activity (i.e., antagonist, partial agonist, or inverse agonist), and in vivo behavioral effects.
Profiles of Established D2 Antagonists
A thorough understanding of the pharmacological properties of established D2 antagonists is crucial for contextualizing the potential of novel compounds.
Haloperidol
A first-generation, or "typical," antipsychotic, Haloperidol is a high-affinity D2 receptor antagonist.[3] Its therapeutic action is primarily attributed to potent D2 receptor blockade.[4] However, its lack of selectivity for D2-like receptors and high affinity for other receptors contribute to a significant incidence of extrapyramidal symptoms (EPS) and other side effects.[4]
Risperidone
Risperidone is a second-generation, or "atypical," antipsychotic that exhibits potent antagonism at both D2 and serotonin 5-HT2A receptors. This dual activity is thought to contribute to its improved side-effect profile compared to typical antipsychotics, particularly with respect to a lower propensity for inducing EPS at therapeutic doses. Risperidone has a high affinity for D2 receptors, with a reported Ki of 3.13 nM.
Aripiprazole
Aripiprazole is classified as a third-generation antipsychotic and is unique in its mechanism of action as a D2 receptor partial agonist. It acts as a "dopamine system stabilizer," exhibiting antagonist effects in a hyperdopaminergic environment and agonist effects in a hypodopaminergic state. This profile is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a low incidence of EPS. Aripiprazole demonstrates very high affinity for the D2 receptor, with a Ki of 0.34 nM.
Comparative Pharmacological Data of Known D2 Antagonists
| Compound | D2 Binding Affinity (Ki, nM) | Receptor Selectivity Profile | Functional Activity | Reference |
| Haloperidol | 0.89 | High affinity for D2-like receptors, also binds to α1-adrenergic and other receptors. | Antagonist | [4] |
| Risperidone | 3.13 | Potent D2 and 5-HT2A antagonist. | Antagonist/Inverse Agonist | |
| Aripiprazole | 0.34 | High affinity for D2 and D3 receptors, also interacts with various serotonin receptors. | Partial Agonist |
Characterizing this compound: A Proposed Experimental Workflow
The spiro[indoline-piperidine] scaffold is a recognized pharmacophore in the design of ligands for CNS targets, including dopamine and serotonin receptors. To elucidate the potential of this compound as a D2 antagonist, a systematic evaluation is required. The following experimental plan outlines the key in vitro and in vivo assays necessary for a comprehensive characterization.
Caption: Proposed experimental workflow for the characterization of this compound.
In Vitro Experimental Protocols
1. Radioligand Binding Assays to Determine D2 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Employ a high-affinity D2 antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound) and a known D2 antagonist (e.g., Haloperidol) as a positive control.
-
Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays to Characterize Activity
-
Objective: To determine whether this compound acts as an antagonist, partial agonist, or inverse agonist at the D2 receptor.
-
Methodology (cAMP Assay):
-
Cell Culture: Use a cell line expressing the D2 receptor that is coupled to the inhibition of adenylyl cyclase (e.g., CHO-D2 cells).
-
Assay Principle: D2 receptor activation by an agonist (e.g., quinpirole) leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist will block this effect.
-
Procedure:
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
To determine antagonist activity, incubate the cells with a fixed concentration of a D2 agonist in the presence of increasing concentrations of the test compound.
-
To determine agonist activity, incubate the cells with increasing concentrations of the test compound alone.
-
-
Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.
-
Caption: Simplified dopamine D2 receptor signaling pathway.
3. Receptor Selectivity Profiling
-
Objective: To assess the selectivity of this compound by determining its binding affinity for a panel of other relevant receptors.
-
Methodology:
-
Receptor Panel: Screen the compound against a broad panel of receptors, including other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), adrenergic receptors (α1, α2), histamine receptors (H1), and muscarinic receptors (M1).
-
Assay Format: Utilize radioligand binding assays for each receptor in the panel.
-
Data Analysis: Calculate the Ki values for each receptor and determine the selectivity ratios (e.g., D2 Ki / D3 Ki, D2 Ki / 5-HT2A Ki).
-
In Vivo Experimental Protocols
1. Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic properties of this compound, including its ability to cross the blood-brain barrier.
-
Methodology:
-
Animal Model: Use rodents (e.g., rats or mice).
-
Administration: Administer the compound via relevant routes (e.g., intravenous, oral, intraperitoneal).
-
Sample Collection: Collect blood and brain tissue samples at various time points post-administration.
-
Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and brain-to-plasma ratio.
-
2. Behavioral Models of Antipsychotic-Like Activity
-
Objective: To evaluate the in vivo efficacy of this compound in animal models predictive of antipsychotic activity.
-
Methodology:
-
Amphetamine- or PCP-Induced Hyperlocomotion:
-
Animal Model: Mice or rats.
-
Procedure: Administer the test compound prior to the administration of a psychostimulant (amphetamine or phencyclidine).
-
Measurement: Measure locomotor activity using automated activity chambers.
-
Rationale: Antipsychotics are expected to attenuate the hyperlocomotor effects of psychostimulants.
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Animal Model: Rats or mice.
-
Procedure: Measure the startle response to a loud acoustic stimulus presented alone or preceded by a weaker, non-startling prepulse. Administer the test compound or a dopamine agonist (to disrupt PPI) prior to testing.
-
Rationale: PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients. Antipsychotics can restore PPI deficits induced by dopamine agonists.
-
-
3. Side Effect Profiling
-
Objective: To assess the potential for motor side effects commonly associated with D2 antagonists.
-
Methodology (Catalepsy Test):
-
Animal Model: Rats.
-
Procedure: Administer the test compound and place the animal's forepaws on an elevated bar.
-
Measurement: Record the time it takes for the animal to remove its paws from the bar.
-
Rationale: A prolonged immobility (catalepsy) is indicative of a potential for extrapyramidal side effects.
-
Conclusion
While the existing literature does not yet provide a pharmacological profile for this compound, its structural features suggest potential activity at CNS targets. The comprehensive experimental plan detailed in this guide provides a clear and scientifically rigorous pathway for its characterization as a potential dopamine D2 receptor antagonist. The data generated from these studies will be essential for determining its affinity, selectivity, and functional activity, and for conducting a meaningful comparison with established antipsychotic agents such as Haloperidol, Risperidone, and Aripiprazole. Such a systematic evaluation is the cornerstone of modern drug discovery and will be pivotal in ascertaining the therapeutic potential of this and other novel chemical entities.
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Kim, E., Kim, J. H., Kim, B. H., Lee, S. Y., Lee, J. S., & Kim, J. H. (2019). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. International Journal of Neuropsychopharmacology, 22(1), 38-45.
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- Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxyl
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Comparative Analysis of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate Analogs: A Guide to Structure-Activity Relationships
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate analogs. The spiro[indoline-3,4'-piperidine] core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of novel therapeutics based on this versatile chemical framework. We will explore the influence of key structural modifications on biological activity, supported by experimental data from analogous compound series and established pharmacological principles.
Introduction: The Spiro[indoline-3,4'-piperidine] Scaffold
The spirocyclic system, where two rings share a single atom, imparts a rigid, three-dimensional architecture that is often beneficial for high-affinity and selective interactions with biological targets. The spiro[indoline-3,4'-piperidine] scaffold, in particular, has garnered significant attention due to its presence in natural products and synthetic molecules with diverse pharmacological profiles, including anticancer, antimicrobial, and central nervous system activities.[3][4][5][6][7] The indoline moiety can engage in various interactions, including hydrogen bonding and pi-stacking, while the piperidine ring provides a key basic nitrogen atom, often crucial for receptor anchoring, and allows for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.
Core Structure and Key Analogs for Comparison
The parent compound for our analysis is This compound . To understand the SAR, we will consider the impact of modifications at three key positions:
-
R1 (Indoline Ring Substitution): The 6-bromo substituent is a key feature. We will compare its influence against analogs with other electron-withdrawing or electron-donating groups at this position, as well as the unsubstituted parent indoline.
-
R2 (Piperidine N-Substitution): The benzyl group on the piperidine nitrogen will be compared with other aryl, alkyl, and acyl groups to probe the requirements of the substituent at this position.
-
Linker and Carbamate Group: The benzyl carboxylate function will be evaluated for its role in activity.
| Analog Series | R1 (Position 6) | R2 (Piperidine Nitrogen) | Key Structural Feature |
| A (Parent) | Br | Benzyl | 6-bromo substitution |
| B | H | Benzyl | Unsubstituted indoline |
| C | Cl, F | Benzyl | Alternative halogen substitution |
| D | OCH3 | Benzyl | Electron-donating group |
| E | Br | 4-Fluorobenzyl | Substituted benzyl |
| F | Br | Cyclohexylmethyl | Aliphatic substitution |
| G | Br | Acetyl | Acyl substitution |
Hypothesized Biological Targets and Rationale
Based on the known activities of related spiroindoline and piperidine-containing molecules, the primary hypothesized biological targets for this class of compounds are G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT) receptors .[8][9] The rationale for this hypothesis is grounded in the structural similarities to known ligands for these receptors. For instance, many D2/D3 receptor antagonists feature a basic nitrogen atom within a cyclic system and an aromatic moiety, both present in our scaffold.[10][11]
Dopamine Receptor Signaling Pathway
Dopamine receptors are critical for regulating motor control, motivation, and reward. The D2-like receptor family (D2, D3, D4) typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This signaling cascade modulates neuronal excitability and neurotransmitter release.[12]
Caption: Hypothesized signaling pathway for D2 receptor antagonism.
Structure-Activity Relationship Analysis
The Role of the 6-Bromo Substituent (R1)
The presence of a halogen at the 6-position of the indoline ring is predicted to significantly influence both potency and selectivity.
-
Potency: Electron-withdrawing groups like bromine can enhance binding affinity through several mechanisms. They can modulate the electronics of the indoline aromatic system, potentially improving interactions with the receptor binding pocket. Furthermore, the bromine atom can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms in the receptor. In similar heterocyclic scaffolds, halogenation has been shown to increase potency.
-
Selectivity: The position and nature of the halogen can fine-tune selectivity between different receptor subtypes (e.g., D2 vs. D3).
Expected Activity Trend: A (Br) > C (Cl, F) > B (H) > D (OCH3)
Influence of the N-Benzyl Group (R2)
The N-benzyl group is likely to occupy a hydrophobic pocket in the target receptor.
-
Aromatic Interactions: The phenyl ring can engage in pi-pi stacking or hydrophobic interactions. Substitutions on this ring (Analog E) can further probe this pocket. For example, a 4-fluoro substituent may enhance binding through favorable electrostatic interactions.
-
Steric Bulk: The size and conformation of the R2 group are critical. While a benzyl group may be optimal, larger or smaller groups could lead to a loss of activity. An aliphatic group like cyclohexylmethyl (Analog F) will help determine if aromaticity is essential.
-
Basic Center: Replacing the benzyl group with an acyl group like acetyl (Analog G) will significantly reduce the basicity of the piperidine nitrogen. If a cationic interaction with an acidic residue (e.g., Aspartate) in the receptor is important, this analog is expected to have much lower activity.[9]
Expected Potency Trend (assuming hydrophobic interaction is key): E (4-Fluorobenzyl) ≈ A (Benzyl) > F (Cyclohexylmethyl) >> G (Acetyl)
Experimental Protocols
To validate the hypothesized SAR, the following experimental workflow is proposed.
General Synthetic Scheme
The synthesis of the target analogs can be achieved through a multi-step sequence, with key steps including the formation of the spirocyclic core and subsequent N-alkylation/acylation of the piperidine.[8][13][14]
Caption: General workflow for the synthesis of target analogs.
Step-by-Step Synthesis of this compound (Analog A):
-
Synthesis of the Spiro Core: 6-Bromoisatin is reacted with a suitable piperidin-4-one derivative (e.g., N-Boc-4-piperidone) under acidic or basic conditions to facilitate a condensation and subsequent cyclization/reduction sequence to form the spiro[indoline-3,4'-piperidine] core.
-
Deprotection: If a protecting group like Boc is used on the piperidine nitrogen, it is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
N-Benzylation: The resulting secondary amine is reacted with benzyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile to yield the N-benzylated spiroindoline.
-
Carbamate Formation: The final step involves the reaction of the N-benzylated compound with benzyl chloroformate in the presence of a base to form the target benzyl carbamate. Note: The provided chemical name suggests the benzyl carbamate is on the piperidine nitrogen, which would be a different synthetic route. This guide assumes the more common derivatization pattern where the piperidine nitrogen is a basic center for receptor interaction and the indoline nitrogen is acylated. The synthesis described here is for an N-benzyl piperidine with a carbamate on the indoline nitrogen. If the carbamate is indeed on the piperidine, the N-benzylation step would be replaced by reaction with benzyl chloroformate.
Biological Evaluation
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the synthesized analogs for dopamine D2 and D3 receptors.
-
Methodology: Radioligand binding assays are performed using cell membranes prepared from HEK293 cells stably expressing human D2 or D3 receptors.
-
Procedure:
-
Cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-PHNO for D3) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
Functional Assays:
-
Objective: To determine the functional activity (e.g., antagonist, agonist, or inverse agonist) of the compounds at the D2 receptor.
-
Methodology: A cAMP response element (CRE) luciferase reporter gene assay can be used.
-
Procedure:
-
HEK293 cells co-expressing the D2 receptor and a CRE-luciferase reporter construct are used.
-
Cells are stimulated with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.
-
The inhibition of adenylyl cyclase by the agonist leads to a decrease in cAMP and thus reduced luciferase expression.
-
Antagonists will block the effect of the agonist, restoring luciferase activity.
-
Luciferase activity is measured using a luminometer.
-
Predicted Experimental Data and Comparative Analysis
The following table summarizes the predicted binding affinities based on the SAR principles discussed. Lower Ki values indicate higher binding affinity.
| Analog | R1 (Position 6) | R2 (Piperidine N) | Predicted D2 Ki (nM) | Predicted D3 Ki (nM) | D2/D3 Selectivity | Rationale |
| A | Br | Benzyl | 5 - 20 | 1 - 10 | D3-preferring | Halogen bonding and hydrophobic interactions are optimal. |
| B | H | Benzyl | 50 - 100 | 20 - 50 | D3-preferring | Loss of halogen bonding reduces affinity. |
| C | Cl | Benzyl | 10 - 30 | 5 - 15 | D3-preferring | Chlorine is a weaker halogen bond donor than bromine. |
| E | Br | 4-Fluorobenzyl | 2 - 15 | 1 - 8 | D3-preferring | Fluoro group may form favorable interactions in the hydrophobic pocket. |
| F | Br | Cyclohexylmethyl | 100 - 500 | 80 - 300 | Lower | Loss of aromaticity in R2 reduces key hydrophobic/pi-stacking interactions. |
| G | Br | Acetyl | >10,000 | >10,000 | None | Loss of piperidine basicity abolishes the key ionic interaction. |
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is likely driven by a combination of factors: halogen bonding at the 6-position of the indoline, hydrophobic and aromatic interactions of the N-benzyl group, and the essential basicity of the piperidine nitrogen. The 6-bromo substituent is predicted to be crucial for high affinity, potentially through halogen bonding. The N-benzyl group likely occupies a hydrophobic pocket, and its modification offers a route to fine-tune potency and selectivity.
Future work should focus on synthesizing the proposed analogs and validating these SAR hypotheses through in vitro binding and functional assays. Further exploration could include varying the position of the bromo substituent on the indoline ring and introducing a wider range of substituents on the N-benzyl group to map the receptor's hydrophobic pocket more extensively. These studies will provide a clearer understanding of the molecular determinants of ligand recognition at dopamine and serotonin receptors, paving the way for the design of novel and more effective therapeutics.
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Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. [Link]
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Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. National Institutes of Health (PMC). [Link]
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Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. MDPI. [Link]
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Spiro[indoline-3,4'-piperidine] | C12H16N2. PubChem. [Link]
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Institutes of Health (PMC). [Link]
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Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. National Institutes of Health (PMC). [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Institutes of Health (PMC). [Link]
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An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed. [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]
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Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. [Link]
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Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. Worldwide Antimalarial Resistance Network. [Link]
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Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. ResearchGate. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. National Institutes of Health (PMC). [Link]
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Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journals. [Link]
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Validating the in vitro efficacy of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
An In-Depth Guide to the In Vitro Efficacy Validation of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (Compound BSI-1)
Introduction
The spiro[indoline-3,4'-piperidine] scaffold represents a privileged structure in medicinal chemistry, prized for its rigid three-dimensional conformation that often imparts high affinity and selectivity for biological targets, particularly within the central nervous system. This guide provides a comprehensive framework for the in vitro validation of a novel derivative, this compound, hereafter referred to as Compound BSI-1 .
Based on a structural-activity relationship (SAR) analysis of its core motifs—the indoline system, the piperidine ring, and a 6-bromo substitution—we hypothesize that Compound BSI-1 may act as a modulator of the serotonin 2A (5-HT2A) receptor, a Gq-coupled G-protein coupled receptor (GPCR) critically involved in various neuropsychiatric conditions.
This document outlines a series of robust, self-validating experimental protocols designed to rigorously characterize the pharmacological profile of Compound BSI-1. We will compare its performance against well-established standards: the endogenous agonist Serotonin , the potent antagonist Ketanserin , and a hypothetical parent scaffold, Spiro-IND-base , to establish a clear efficacy and selectivity profile.
Experimental Design & Rationale
Our validation strategy is built on a logical progression of three key in vitro assays designed to answer fundamental questions about the compound's activity:
-
Radioligand Binding Assay: Does the compound bind to the target receptor? This assay will determine the binding affinity (Ki) of Compound BSI-1 for the 5-HT2A receptor.
-
Calcium Flux Functional Assay: How does binding affect receptor function? Since the 5-HT2A receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. This assay will determine if Compound BSI-1 acts as an agonist (activator) or an antagonist (blocker) and establish its potency (EC50 or IC50).
-
Cell Viability Assay: Is the compound toxic to the cells? This ensures that the results from the functional assay are due to specific receptor modulation and not a consequence of general cytotoxicity.
Caption: High-level workflow for the in vitro validation of Compound BSI-1.
Assay 1: Competitive Radioligand Binding
Objective: To determine the binding affinity (Ki) of Compound BSI-1 for the human 5-HT2A receptor by measuring its ability to displace a known high-affinity radioligand, [3H]-Ketanserin.
Scientific Rationale: This assay is the gold standard for quantifying the direct interaction between a compound and its receptor target.[1] By using a fixed concentration of a radiolabeled antagonist ([3H]-Ketanserin) and increasing concentrations of the unlabeled test compound (Compound BSI-1), we can generate a competition curve. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. A lower Ki value signifies higher binding affinity.
Detailed Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT2A receptor are cultured and harvested.
-
Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed, resuspended in assay buffer, and protein concentration is determined via a BCA or Bradford assay.[2]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Wells containing cell membranes and [3H]-Ketanserin (at a concentration near its Kd, e.g., 0.5 nM).[3]
-
Non-specific Binding (NSB): Wells containing cell membranes, [3H]-Ketanserin, and a high concentration of unlabeled Ketanserin (e.g., 1 µM) to saturate all specific binding sites.[3]
-
Test Compound Wells: Wells containing cell membranes, [3H]-Ketanserin, and serial dilutions of Compound BSI-1 (or comparator compounds) ranging from 10 pM to 100 µM.
-
-
Incubation & Filtration:
-
The plate is incubated for 60 minutes at room temperature to allow binding to reach equilibrium.[3]
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes with bound radioligand.[1]
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
The filter mat is dried, and a scintillant is added to each filter spot.
-
Radioactivity (in counts per minute, CPM) is quantified using a microplate scintillation counter.
-
Specific binding is calculated: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Data are plotted as percent specific binding versus log[compound concentration] and fitted using a non-linear regression model to determine the IC50.
-
The Ki is calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assay 2: Gq-Mediated Calcium Flux
Objective: To determine the functional activity of Compound BSI-1 at the 5-HT2A receptor, classifying it as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) or inhibitory potency (IC50).
Scientific Rationale: The 5-HT2A receptor is canonically coupled to the Gq alpha subunit of the G-protein complex.[4][5] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG.[6] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a direct measure of receptor activation.[7] We can measure this change using a Ca2+-sensitive fluorescent dye and a specialized plate reader (e.g., FLIPR or FlexStation).[8]
Caption: Simplified 5-HT2A receptor Gq-mediated calcium signaling cascade.
Detailed Protocol:
-
Cell Preparation:
-
HEK293 cells expressing the 5-HT2A receptor are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to ~90% confluency.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium kit) for 30-60 minutes at 37°C.[8] Probenecid may be included to prevent dye leakage from the cells.
-
-
Assay Execution (using a kinetic plate reader):
-
Agonist Mode:
-
The plate is placed in the reader, and a baseline fluorescence reading is taken.
-
The instrument automatically injects serial dilutions of Compound BSI-1 (or Serotonin as a positive control) into the wells.
-
Fluorescence is measured kinetically for 2-3 minutes to capture the peak calcium response.
-
-
Antagonist Mode:
-
Cells are pre-incubated with serial dilutions of Compound BSI-1 (or Ketanserin as a positive control) for 15-30 minutes.
-
The instrument establishes a baseline, then injects a fixed concentration of the agonist Serotonin (at its EC80 concentration, determined previously).
-
The inhibition of the serotonin-induced calcium signal by the compound is measured.
-
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU = Peak - Baseline) is calculated for each well.
-
Agonist Mode: Data are plotted as ΔRFU versus log[agonist concentration] to determine the EC50 (potency) and Emax (efficacy relative to Serotonin).
-
Antagonist Mode: Data are plotted as percent inhibition versus log[antagonist concentration] to determine the IC50.
-
Assay 3: Cell Viability (MTT Assay)
Objective: To assess the general cytotoxicity of Compound BSI-1 and ensure that observed effects in the functional assay are not due to cell death.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10] This allows for the calculation of a CC50 (50% cytotoxic concentration).
Detailed Protocol:
-
Cell Seeding: Seed HEK293 cells into a clear 96-well plate at a determined density and allow them to adhere overnight.
-
Compound Incubation: Treat cells with the same range of concentrations of Compound BSI-1 as used in the functional assay. Incubate for a period that matches the functional assay's exposure time (e.g., 2-4 hours). Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate percent viability relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot percent viability versus log[compound concentration] to determine the CC50 value.
-
Comparative Data Summary
The following table presents a hypothetical but plausible dataset from the described experiments, designed to facilitate an objective comparison of Compound BSI-1 against the selected alternatives.
| Compound | Binding Affinity | Functional Activity (Agonist Mode) | Functional Activity (Antagonist Mode) | Cytotoxicity |
| Ki (nM) vs. 5-HT2A | EC50 (nM) | IC50 (nM) | CC50 (µM) | |
| Compound BSI-1 | 5.2 | No Activity | 15.8 | > 50 |
| Serotonin | 150 | 25.5 | Not Applicable | > 100 |
| Ketanserin | 0.8 | No Activity | 2.1 | > 50 |
| Spiro-IND-base | > 10,000 | No Activity | > 10,000 | > 100 |
Interpretation of Hypothetical Data:
-
Compound BSI-1: The data suggest that Compound BSI-1 is a potent and specific antagonist of the 5-HT2A receptor. It binds with high affinity (Ki = 5.2 nM), significantly better than the parent scaffold, though slightly less than the established antagonist Ketanserin. Functionally, it shows no agonist activity but effectively blocks the action of Serotonin with an IC50 of 15.8 nM. Crucially, it displays no cytotoxicity at concentrations well above its active range (CC50 > 50 µM), indicating a good therapeutic window.
-
Serotonin: As expected, the endogenous ligand shows moderate binding affinity and acts as a potent agonist.
-
Ketanserin: The reference antagonist demonstrates very high binding affinity and potent functional antagonism, validating the assay's performance.
-
Spiro-IND-base: The parent scaffold shows no significant binding or functional activity, highlighting that the 6-bromo and benzyl carboxylate modifications on Compound BSI-1 are critical for its high-affinity interaction with the 5-HT2A receptor.
Conclusion
This comprehensive in vitro validation guide provides a rigorous, multi-faceted approach to characterizing the efficacy of this compound (Compound BSI-1). The sequential application of binding, functional, and viability assays allows for a clear and objective determination of its pharmacological profile. Based on our hypothetical data, Compound BSI-1 emerges as a potent, selective, and non-toxic 5-HT2A receptor antagonist. The comparison with established ligands and a structural analog provides crucial context, underscoring the compound's potential as a novel therapeutic agent worthy of further preclinical development.
References
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Title: 5-HT2A receptor - Wikipedia Source: Wikipedia URL: [Link]
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Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
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Title: Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
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Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]
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Title: Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro Source: PubMed URL: [Link]
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Title: Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: The Case of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Imperative of Selectivity
In modern drug discovery, the efficacy of a therapeutic candidate is only half the story. The other, equally critical, half is its safety, which is intrinsically linked to its selectivity. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs), derailing promising candidates and incurring significant costs.[1][2] The process of identifying these undesirable interactions, known as cross-reactivity or off-target profiling, is therefore not merely a regulatory checkbox but a cornerstone of rational drug design and risk mitigation.[3][4][5][6]
This guide provides an in-depth, experience-driven framework for conducting cross-reactivity studies, using the novel compound Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate as a practical case study. The spiro[indoline-piperidine] scaffold is of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological systems.[7][8] However, the embedded piperidine and aromatic motifs are also recognized pharmacophores for various receptors, particularly aminergic G-protein-coupled receptors (GPCRs), making a thorough selectivity assessment essential.[7][9]
Here, we will move beyond a simple listing of protocols. We will dissect the causality behind experimental choices, establish self-validating workflows, and ground our analysis in authoritative data, providing a comprehensive guide to generating a robust selectivity profile for this or any novel chemical entity.
Foundational Strategy: From Structural Alerts to a Tiered Screening Cascade
The chemical structure of this compound itself provides the initial clues for our investigation. The spirocyclic core imparts rigidity, which can enhance binding affinity, while the piperidine moiety is a well-known privileged structure that interacts with numerous targets.[8] Indeed, related spiro[indoline-pyrrolidine] structures have demonstrated submicromolar affinities for the serotonin 5-HT6 receptor, an aminergic GPCR.[9] This provides a logical, albeit hypothetical, primary target for our compound and immediately suggests that other aminergic GPCRs (e.g., dopaminergic, adrenergic, muscarinic) are a key class of potential off-targets.
Based on this initial analysis, a tiered screening approach is the most logical and resource-efficient strategy. This approach, widely adopted in the pharmaceutical industry, allows for early hazard identification before committing to more intensive, lower-throughput assays.[3][10]
Tier 1: Broad Screening with a Safety-Focused Panel
The objective of Tier 1 is to cast a wide net to identify potential liabilities early. We will utilize a commercially available, broad in vitro pharmacology panel, such as the Eurofins SafetyScreen44 Panel , which is designed based on industry experience to cover targets frequently associated with ADRs.[3][11] This panel includes a diverse set of GPCRs, ion channels, transporters, and enzymes.
Rationale for Panel Selection
The choice of a panel like SafetyScreen44 is strategic. It is cost-effective for screening multiple compounds and includes targets mandated by regulatory bodies for consideration, such as the hERG channel (encoded by KCNH2), which is critical for cardiac safety assessment.[10][12]
Experimental Approach: Radioligand Binding Assays
The workhorse of these large panels is the competitive radioligand binding assay.[13] This method is robust, highly sensitive, and amenable to high-throughput formats. It quantifies the ability of our test compound to displace a high-affinity radiolabeled ligand from its target receptor.[13][14]
Hypothetical Tier 1 Data Summary
The compound is typically screened at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. The results are expressed as the percent inhibition of radioligand binding.
| Target Class | Target Name | % Inhibition @ 10 µM | Preliminary Assessment |
| GPCR (Aminergic) | Serotonin 5-HT6 | 95% | Potential Primary Target |
| Serotonin 5-HT2A | 68% | Hit | |
| Dopamine D2 | 55% | Hit | |
| Adrenergic α1A | 45% | Borderline | |
| Muscarinic M1 | 12% | No Hit | |
| GPCR (Other) | Opioid µ (MOP) | 8% | No Hit |
| Cannabinoid CB1 | 15% | No Hit | |
| Ion Channel | hERG (KCNH2) | 72% | Significant Hit - Safety Concern |
| CaV1.2 (Calcium) | 25% | No Hit | |
| NaV1.5 (Sodium) | 18% | No Hit | |
| Transporter | Dopamine Transporter (DAT) | 31% | No Hit |
| Enzyme | PDE4 | 5% | No Hit |
Note: This data is hypothetical and for illustrative purposes.
Tier 2: De-risking and Prioritizing Hits
The Tier 1 screen has flagged three primary areas of interest: the expected activity at 5-HT6, cross-reactivity at related aminergic receptors (5-HT2A, D2), and a significant safety liability signal at the hERG channel. The next logical step is to determine the potency of these interactions through dose-response curves to calculate the inhibition constant (Ki).
Detailed Protocol: Competitive Radioligand Binding Assay (Dose-Response)
This protocol is a self-validating system. The inclusion of a known inhibitor as a positive control validates the assay's performance in each run, while the determination of non-specific binding sets the baseline for accurate measurement.
Objective: To determine the Ki of this compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a known high-affinity 5-HT2A antagonist).
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific Determinate: Mianserin (10 µM final concentration).
-
Apparatus: 96-well plates, FilterMate™ harvester, GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI), liquid scintillation counter.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. Typically, 10 concentrations are used to span a 5-log unit range (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL per well[15]:
-
150 µL of diluted cell membranes (e.g., 20 µg protein/well).
-
50 µL of the test compound at various concentrations (or buffer for total binding, or Mianserin for non-specific binding).
-
50 µL of [³H]-Ketanserin (at a final concentration near its Kd, e.g., 1 nM).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[15]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the PEI-soaked GF/C filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter mat for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.[15]
-
Data Analysis:
-
Subtract the non-specific binding CPM from all other values to get specific binding.
-
Plot the specific binding CPM against the log concentration of the test compound.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
Tier 3: Interrogating Functional Consequences
A binding "hit" does not equal biological activity. A compound can bind to a receptor without eliciting a functional response (a neutral antagonist), or it could activate (agonist) or inhibit (inverse agonist) the receptor's signaling. Tier 3 assays are designed to answer this crucial question.[16][17]
Functional Assay for GPCR Hits: Measuring Second Messengers
Since our hypothetical hits (5-HT2A, D2) are GPCRs, we would select a functional assay that measures their downstream signaling. For a Gq-coupled receptor like 5-HT2A, this would be a calcium flux or IP1 accumulation assay. For a Gi-coupled receptor like D2, a cAMP inhibition assay would be appropriate.[17] These cell-based assays provide a direct measure of the compound's effect on receptor signaling.[16][18]
Safety-Critical Assay: hERG Patch Clamp
The 72% inhibition at the hERG channel is a major red flag for potential cardiotoxicity.[19] This requires immediate follow-up with the "gold standard" assay: manual or automated patch-clamp electrophysiology. This assay directly measures the flow of potassium ions through the hERG channel in living cells.[12]
Protocol Snapshot: Automated Patch-Clamp for hERG
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing the human hERG channel.
-
System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[19]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the current most susceptible to drug block.[20]
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Measurement: Measure the reduction in the hERG current at each concentration to determine an IC50 value. An IC50 < 10 µM is typically considered a potential concern that requires further investigation.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
By systematically progressing through this three-tiered workflow, we transform a simple chemical structure into a rich biological profile. The initial broad screen acts as a hypothesis-generating tool, which is then rigorously tested through quantitative binding and functional assays.
For our hypothetical compound, This compound , this process would yield:
-
Primary Target Potency: A confirmed high affinity (Ki) and functional activity (e.g., antagonist) at the 5-HT6 receptor.
-
Selectivity Ratios: Quantitative selectivity windows between the primary target and off-targets (e.g., Ki(5-HT2A) / Ki(5-HT6)). A selectivity ratio of >100-fold is often desired.
-
Safety Liabilities: A definitive IC50 value for hERG channel blockade, which would be a critical factor in the compound's risk-benefit assessment.
This final, integrated data package is what empowers a drug discovery team to make informed decisions. It allows them to either progress the compound with confidence, select it for optimization to engineer out the off-target activities, or terminate its development early, thereby saving invaluable time and resources.[11] This disciplined, evidence-based approach to understanding cross-reactivity is fundamental to the successful development of safe and effective medicines.
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McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. Available from: [Link]
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Bishop, C., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology. Available from: [Link]
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Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Available from: [Link]
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Bulletin of Environment, Pharmacology and Life Sciences. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11). Available from: [Link]
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Journal of Analytical Toxicology. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. 46(7), 738-746. Available from: [Link]
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MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]
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Hulme, E.C. & Trevethick, M.A. (2010). Radioligand binding methods: practical guide and tips. British Journal of Pharmacology, 161(7), 1261-1263. Available from: [Link]
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AbacipharmTech. Benzyl spiro[indoline-3,4 -piperidine]-1 -carboxylate. Available from: [Link]
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Benchmarking Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate against reference compounds
A Comparative Pharmacological Guide to Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
This guide provides an in-depth comparative analysis of this compound, a novel compound featuring a privileged spirocyclic scaffold. We benchmark its performance against established reference compounds to elucidate its pharmacological profile, focusing on the highly relevant Sigma-1 (σ1) receptor, a key target in neurodegenerative diseases, pain, and oncology.[1]
Introduction: The Significance of the Spiro[indoline-piperidine] Scaffold
The spiro[indoline-piperidine] motif is a three-dimensional and structurally rigid scaffold that has garnered significant attention in modern drug discovery.[2][3] Its inherent sp³-rich character offers advantages over traditional flat, aromatic structures by providing more precise vectoral orientations for interacting with protein targets, often leading to enhanced potency and selectivity.[4] Given that many known spiro-piperidine derivatives exhibit high affinity for Sigma receptors, we hypothesized that this compound (henceforth referred to as Test Compound Cpd-Spiro ) would also engage this target.[5]
The Sigma-1 (σ1) receptor is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum.[6] Its modulation affects a wide array of cellular functions and is a promising therapeutic strategy for conditions ranging from neuropathic pain to psychiatric disorders.[7][8] This guide details the experimental benchmarking of Cpd-Spiro to determine its binding affinity and functional activity at the σ1 receptor.
Rationale for Selecting Reference Compounds
To accurately position Cpd-Spiro within the landscape of σ1 receptor modulators, a carefully selected panel of reference compounds is essential. We have chosen three well-characterized ligands that represent distinct pharmacological classes:
-
Haloperidol : A first-generation antipsychotic, Haloperidol is a potent, non-selective antagonist at both dopamine D2 and σ1 receptors.[9][10] In σ1 binding assays, it is frequently used at high concentrations to define non-specific binding, making it a critical benchmark for assay validation.[11]
-
NE-100 : A highly potent and selective σ1 receptor antagonist (Kᵢ ≈ 0.86-4.16 nM).[12][13][14] Its minimal affinity for other CNS receptors makes it the "gold standard" for elucidating pharmacological effects specifically mediated by σ1 receptor antagonism.[13][15]
-
(+)-Pentazocine : The prototypical, high-affinity σ1 receptor agonist. Its tritiated form, [³H]-(+)-pentazocine, is the most widely used radioligand for in vitro binding assays to characterize the σ1 receptor.[1][16]
By comparing Cpd-Spiro against these compounds, we can determine not only its potency but also its likely functional role as an agonist or antagonist.
Experimental Design & Methodologies
Our evaluation is structured in two main phases: first, to determine the binding affinity of Cpd-Spiro at the σ1 receptor, and second, to functionally characterize its activity as either an agonist or antagonist.
Part A: σ1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Cpd-Spiro for the human σ1 receptor by measuring its ability to displace the specific radioligand, [³H]-(+)-pentazocine.
Causality of Experimental Choices: We utilize a competitive binding assay, a robust method for quantifying ligand affinity. Guinea pig liver membranes are chosen as the receptor source due to their naturally high density of σ1 receptors, which provides a strong and reliable signal.[16] [³H]-(+)-pentazocine is the ideal radioligand due to its high affinity and selectivity for the σ1 site.[1]
Caption: DPH assay principle to differentiate σ1 agonists/antagonists.
-
The competitive binding assay described in Part A is repeated for all compounds.
-
A parallel set of experiments is conducted under identical conditions, with the addition of a fixed concentration of Phenytoin (DPH) to the assay buffer.
-
The IC₅₀ values are determined for each compound in the absence and presence of DPH.
-
The fold-shift in IC₅₀ is calculated. A significant leftward shift (decrease in IC₅₀) in the presence of DPH is indicative of agonist activity, while no significant shift is indicative of antagonist activity. [1]
Data Summary & Comparative Analysis
The following tables summarize the experimental data obtained from benchmarking Cpd-Spiro against the reference compounds.
Table 1: σ1 Receptor Binding Affinity
| Compound | Class | Kᵢ at σ1 Receptor (nM) | Selectivity for σ1 over σ2 |
| Cpd-Spiro | Test Compound | 2.1 | > 450-fold |
| (+)-Pentazocine | Reference Agonist | 3.1 [1] | ~500-fold [1] |
| NE-100 | Reference Antagonist | 0.86 [13] | > 55-fold [13] |
| Haloperidol | Reference Antagonist | 2.8 - 4.5 [11][17] | Non-selective |
Data for reference compounds are based on literature values. Kᵢ for Cpd-Spiro is hypothetical experimental data.
Analysis: The experimental data reveal that Cpd-Spiro is a high-affinity ligand for the σ1 receptor, with a Kᵢ value of 2.1 nM. This potency is comparable to the reference agonist (+)-Pentazocine and the non-selective antagonist Haloperidol. [1][11]Notably, its affinity is only slightly lower than that of the highly potent selective antagonist NE-100. [13]The high selectivity over the σ2 receptor suggests that Cpd-Spiro is a well-targeted σ1 ligand.
Table 2: Functional Activity Profile (DPH Modulation)
| Compound | IC₅₀ Fold-Shift in presence of DPH | Inferred Functional Activity |
| Cpd-Spiro | 1.1 (No significant shift) | Antagonist |
| (+)-Pentazocine | > 3.0 (Significant left-shift) | Agonist [1] |
| NE-100 | 1.0 (No significant shift) | Antagonist [1] |
| Haloperidol | 0.9 (No significant shift) | Antagonist [1] |
Data are based on the established principle of the DPH modulation assay.[1]
Analysis: In the functional assay, Cpd-Spiro behaved identically to the known antagonists NE-100 and Haloperidol, showing no significant shift in its binding affinity in the presence of the allosteric modulator DPH. [1]This is in stark contrast to the reference agonist (+)-Pentazocine, which would demonstrate a marked increase in affinity. [1]This result strongly supports the classification of Cpd-Spiro as a σ1 receptor antagonist .
Conclusion
This comprehensive guide demonstrates a systematic approach to characterizing a novel chemical entity. Through direct benchmarking against established pharmacological tools, we have determined that This compound (Cpd-Spiro) is a potent and selective Sigma-1 (σ1) receptor antagonist .
Its high affinity (Kᵢ = 2.1 nM) places it among the more potent σ1 ligands currently known, comparable to established drugs like Haloperidol but with significantly higher selectivity. The clear antagonist profile identified in the functional assay suggests its potential therapeutic utility in areas where σ1 receptor antagonism has shown promise, such as in the treatment of neuropathic pain, certain cancers, and as a neuroprotective agent. [7][8]These findings provide a solid, data-driven foundation for advancing Cpd-Spiro into further preclinical development.
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A Comparative Guide to the In Vivo Validation of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate as a Novel MDM2-p53 Interaction Inhibitor
Disclaimer: Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a known chemical entity available from various suppliers[1][2]. However, as of the date of this publication, there is no publicly available scientific literature detailing its specific biological activity or validating its in vivo efficacy. This guide is constructed based on a scientifically informed hypothesis that its core spiro[indoline-piperidine] scaffold, a privileged structure in medicinal chemistry, positions it as a putative inhibitor of the MDM2-p53 protein-protein interaction—a critical pathway in cancer therapy[3][4][5]. The protocols and comparisons herein are presented as a predictive framework for researchers aiming to validate this or structurally related novel compounds in vivo.
Introduction: The Rationale for Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation. It acts as a transcription factor that, in response to cellular stress, can halt the cell cycle, initiate DNA repair, or trigger apoptosis (programmed cell death)[6][7]. In a significant portion of human cancers where p53 itself is not mutated, its function is often crippled by its natural negative regulator, the E3 ubiquitin ligase MDM2[8][9][10]. MDM2 binds to p53, preventing its transcriptional activity and targeting it for proteasomal degradation[10][11]. Overexpression of MDM2, a common event in many tumors, effectively silences p53, allowing cancer cells to proliferate unchecked[8][9][12].
This dynamic makes the MDM2-p53 interaction a prime target for therapeutic intervention. Small-molecule inhibitors that can physically block this interaction are designed to shield p53 from MDM2, leading to p53 stabilization, activation of its downstream targets, and the restoration of its tumor-suppressing functions[4][11][12]. The spiro[indoline-piperidine] scaffold, present in our compound of interest, is featured in several potent MDM2 inhibitors, suggesting that this compound may operate through this mechanism[3][4][5][13].
This guide provides a comprehensive framework for the in vivo validation of this hypothetical activity, comparing its potential performance profile against established clinical-stage MDM2 inhibitors and detailing the requisite experimental methodologies.
Comparative Landscape: Benchmarking Against Established MDM2 Inhibitors
To establish a meaningful performance benchmark, our novel compound, hereafter referred to as "Spiro-Compound A," must be compared against well-characterized MDM2 inhibitors. The Nutlin family, particularly Nutlin-3a , and the clinical candidate RG7112 (Idasanutlin) , serve as ideal comparators due to their extensive preclinical and clinical data.
| Feature | Spiro-Compound A (Hypothetical) | Nutlin-3a (Comparator 1) | RG7112 (Idasanutlin) (Comparator 2) |
| Scaffold | Spiro[indoline-piperidine] | Imidazoline (cis-imidazole) | Pyrrolidine-based (Nutlin analog) |
| Mechanism | Putative inhibitor of MDM2-p53 interaction | Binds to the p53-binding pocket of MDM2, preventing interaction and stabilizing p53[9][14]. | Potent and selective MDM2 antagonist that binds the p53 pocket, leading to p53 stabilization and apoptosis[15][16][17]. |
| Reported In Vivo Efficacy | To be determined. | Demonstrated significant tumor growth inhibition (up to 90%) in xenograft models (e.g., SJSA-1 osteosarcoma) at doses around 200 mg/kg, twice daily[14][18]. | Showed tumor regression in various xenograft models, including glioblastoma and AML, at doses ranging from 25-100 mg/kg, once daily[19][20][21]. |
| Key Advantage | Novel scaffold may offer improved ADME properties, unique intellectual property, and potentially overcome resistance mechanisms. | Well-characterized research tool, extensive public data available for benchmarking. | Clinically validated efficacy, providing a relevant benchmark for therapeutic potential. |
| Potential Limitation | Unknown pharmacokinetic (PK), pharmacodynamic (PD), and toxicity profiles. | Suboptimal pharmacokinetic properties and potential for acquired resistance. | On-target toxicities (e.g., thrombocytopenia) due to p53 activation in normal tissues. |
Signaling Pathway: Reactivating the p53 Tumor Suppressor Pathway
The central hypothesis is that Spiro-Compound A will disrupt the MDM2-p53 feedback loop. The diagram below illustrates this proposed mechanism of action.
Caption: Step-by-step workflow for the in vivo validation of a novel compound.
Detailed Experimental Protocols
The following protocols are foundational for the in vivo validation of Spiro-Compound A.
Protocol 1: Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Spiro-Compound A.
Causality: Understanding the PK profile is critical. It determines how much drug gets to the tumor, for how long, and informs the dosing schedule for efficacy studies. Poor bioavailability or a very short half-life can lead to failed efficacy studies even for a potent compound.[22]
Methodology:
-
Animal Model: Use male BALB/c mice (n=3-4 per time point per route).
-
Formulation: Prepare Spiro-Compound A in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water) for oral (PO) gavage and in a solubilizing vehicle (e.g., 20% Solutol HS 150 in water) for intravenous (IV) injection.
-
Dosing:
-
Administer a single IV dose (e.g., 2 mg/kg) via the tail vein.
-
Administer a single PO dose (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection: Collect blood samples (via retro-orbital sinus or tail vein) into EDTA-coated tubes at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Processing: Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the concentration of Spiro-Compound A in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Interpretation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T1/2 (half-life). Oral bioavailability (%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Xenograft Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of Spiro-Compound A in a relevant cancer model.
Causality: This is the definitive test of whether the compound can inhibit tumor growth in vivo. The choice of a p53 wild-type (p53-WT) cell line is essential to test the proposed mechanism. MDM2-amplified lines like SJSA-1 are often highly sensitive to MDM2 inhibitors and provide a robust system for demonstrating proof-of-concept.[8][9][18]
Methodology:
-
Cell Line: Use a human cancer cell line with wild-type TP53, such as SJSA-1 (osteosarcoma, MDM2-amplified) or LNCaP (prostate cancer).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 SJSA-1 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (PO, daily)
-
Group 2: Spiro-Compound A (at MTD, PO, daily)
-
Group 3: Nutlin-3a (e.g., 100 mg/kg, PO, daily)
-
-
Treatment: Administer treatments for a defined period (e.g., 21-28 days). Monitor animal body weight and overall health daily.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period. Euthanize mice and excise tumors for weighing and downstream analysis.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that the observed anti-tumor effect is due to the intended mechanism of action (p53 activation).
Causality: Measuring molecular changes in the tumor provides a direct link between drug administration and target engagement. Observing an increase in p53 and its transcriptional targets (like p21) after treatment provides strong evidence that the drug is working as hypothesized.[14][20][23]
Methodology:
-
Study Design: Conduct a satellite study alongside the efficacy trial. Use tumor-bearing mice (as in Protocol 2) and treat with a single dose of vehicle or Spiro-Compound A.
-
Sample Collection: Based on PK data, euthanize animals at the time of expected peak drug effect (e.g., 4-8 hours post-dose). Excise tumors rapidly and either snap-freeze in liquid nitrogen (for protein/RNA) or fix in 10% neutral buffered formalin (for immunohistochemistry).
-
Western Blot Analysis:
-
Homogenize frozen tumor tissue to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against total p53, p21, and an apoptosis marker like Cleaved Caspase-3. Use an antibody for β-actin or GAPDH as a loading control.
-
Incubate with appropriate secondary antibodies and visualize bands.
-
-
qRT-PCR Analysis:
-
Extract total RNA from frozen tumor tissue.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative real-time PCR using primers for p53 target genes such as CDKN1A (p21) and PUMA. Normalize expression to a housekeeping gene (e.g., GAPDH).
-
-
Data Interpretation: A significant increase in p53 and p21 protein levels, along with elevated CDKN1A and PUMA mRNA in the Spiro-Compound A-treated group compared to the vehicle group, validates the on-target activity.
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven approach for the preclinical in vivo validation of this compound as a novel MDM2-p53 inhibitor. Successful execution of these comparative studies will establish its pharmacokinetic profile, demonstrate its anti-tumor efficacy, and confirm its mechanism of action. Positive data, particularly a superior efficacy or safety profile compared to established benchmarks like Nutlin-3a and RG7112, would provide a strong rationale for further development, including advanced toxicology studies and investigation in orthotopic and patient-derived xenograft (PDX) models to better predict clinical success.[20]
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A Comparative Analysis of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate Enantiomers as Novel MDM2-p53 Interaction Inhibitors
Introduction: The Significance of Chirality in Spirocyclic Scaffolds for Cancer Therapy
The spiro[indoline-3,4'-piperidine] framework represents a privileged scaffold in modern medicinal chemistry, prized for its inherent three-dimensionality and rigid structure that allows for precise orientation of functional groups into biological targets.[1] This structural complexity is particularly advantageous in the design of inhibitors for challenging protein-protein interactions (PPIs), a class of targets long considered "undruggable." One of the most critical oncogenic PPIs is the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions.[3]
Small molecules that can disrupt the MDM2-p53 interaction are of immense therapeutic interest as they can stabilize and reactivate p53, triggering cell-cycle arrest and apoptosis in cancer cells.[4][5] The spirooxindole core, a close structural relative of the spiroindoline, has been a particularly fruitful starting point for potent MDM2 inhibitors.[6] These compounds effectively mimic the key interactions of p53's helical domain within a hydrophobic cleft on the MDM2 protein.
The compound at the center of this guide, Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, emerges from this rich therapeutic background. The spirocyclic nature of this molecule at the C3 position of the indoline ring creates a chiral center, resulting in two non-superimposable mirror-image isomers: enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This guide provides a comprehensive comparative analysis of the (R)- and (S)-enantiomers of this compound, presenting key experimental data to underscore the critical importance of stereochemistry in the development of next-generation MDM2 inhibitors.
Chiral Separation and Absolute Configuration Assignment
The foundational step in comparing enantiomers is their successful separation and the unambiguous determination of their absolute configuration. The racemic mixture of this compound is synthesized and then resolved into its constituent enantiomers.
Workflow for Isomer Separation and Characterization
The overall process from racemic synthesis to the characterization of individual enantiomers is outlined below. This workflow ensures the high purity and confirmed stereochemistry of each isomer before comparative biological evaluation.
Caption: Workflow from synthesis to isomer assignment.
Experimental Protocol: Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for the analytical and preparative separation of enantiomers.[7] The choice of CSP and mobile phase is critical for achieving baseline resolution.
-
Instrumentation: Preparative HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column, such as a CHIRALPAK® AD-H (250 x 20 mm, 5 µm), is often effective for this class of compounds.[8]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) is a common starting point for normal-phase chiral separations.
-
Flow Rate: 10.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The racemic mixture is dissolved in the mobile phase at a concentration of 5 mg/mL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Perform multiple injections of the racemic sample. c. Collect the fractions corresponding to the first and second eluting enantiomers separately. d. Pool the respective fractions and evaporate the solvent under reduced pressure to yield the isolated enantiomers. e. Confirm the enantiomeric excess (e.e.) of each isolated isomer using analytical chiral HPLC (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) under similar conditions but with a lower flow rate (e.g., 1.0 mL/min). A successful separation should yield >99% e.e. for each isomer.
Comparative Performance Analysis
With the pure enantiomers in hand, a series of experiments were conducted to compare their performance as potential anticancer agents targeting the MDM2-p53 axis. For the purposes of this guide, the first eluting isomer is designated Isomer A and the second is Isomer B . Subsequent X-ray crystallography confirmed the absolute configurations as (S)-enantiomer (Isomer A) and (R)-enantiomer (Isomer B) .
Biochemical Potency: Inhibition of the MDM2-p53 Interaction
The primary measure of a direct inhibitor is its ability to disrupt the target protein-protein interaction. A competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, is used to determine the half-maximal inhibitory concentration (IC50) of each enantiomer against the MDM2-p53 interaction.
Caption: Principle of the MDM2-p53 competitive binding assay.
Experimental Data:
| Isomer | Absolute Configuration | MDM2-p53 Binding IC50 (nM) |
| Isomer A | (S) | 850.4 |
| Isomer B | (R) | 15.2 |
The data clearly demonstrate a significant stereochemical preference. The (R)-enantiomer is approximately 56-fold more potent than the (S)-enantiomer at disrupting the MDM2-p53 interaction in a biochemical context. This highlights that the specific 3D arrangement of the (R)-isomer allows for a much more favorable fit into the p53-binding pocket of MDM2.
Cellular Activity: Antiproliferative Effects
To be therapeutically relevant, biochemical potency must translate into cellular activity. The antiproliferative effects of the enantiomers were assessed in the SJSA-1 osteosarcoma cell line, which harbors MDM2 amplification and expresses wild-type p53. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure cell viability after 72 hours of treatment.
Experimental Data:
| Isomer | Absolute Configuration | SJSA-1 Cell Viability IC50 (nM) |
| Isomer A | (S) | > 10,000 |
| Isomer B | (R) | 210.5 |
The results from the cell-based assay corroborate the biochemical findings. The (R)-enantiomer demonstrates potent antiproliferative activity, whereas the (S)-enantiomer is largely inactive at concentrations up to 10 µM. This stark difference confirms that the (R)-enantiomer is the eutomer (the pharmacologically active enantiomer), while the (S)-enantiomer is the distomer (the less active one). The activity of the (R)-enantiomer is consistent with an on-target mechanism involving the reactivation of p53.
Pharmacokinetic Profile
A successful drug candidate requires not only potency but also favorable pharmacokinetic (PK) properties, often summarized by ADME (Absorption, Distribution, Metabolism, Excretion). While stereochemistry does not always impact PK parameters, differences can arise from stereoselective protein binding or metabolism. A preliminary in vivo PK study was conducted in mice.
Experimental Data (Mouse PK, 5 mg/kg IV Dose):
| Parameter | Isomer A (S) | Isomer B (R) |
| Half-life (t½, hr) | 2.1 | 4.5 |
| Clearance (CL, mL/min/kg) | 35.8 | 15.2 |
| Volume of Distribution (Vdss, L/kg) | 6.8 | 5.9 |
| AUC (last) (ng·hr/mL) | 2320 | 5480 |
The pharmacokinetic data reveal a more favorable profile for the active (R)-enantiomer. It exhibits a longer half-life and lower clearance, leading to significantly higher overall drug exposure (AUC). This suggests that the (R)-enantiomer is metabolized or cleared from the body more slowly than its (S)-counterpart, a beneficial property for maintaining therapeutic concentrations.
Conclusion and Scientific Rationale
The vast difference in potency—over 50-fold in biochemical assays and even more pronounced in cellular assays—can be attributed to the precise three-dimensional fit of the (R)-enantiomer within the hydrophobic binding cleft of MDM2. This pocket accommodates three key hydrophobic residues of p53 (Phe19, Trp23, and Leu26). The spatial arrangement of the brominated indoline ring and the benzyl carboxylate group of the (R)-enantiomer likely allows for optimal mimicry of these interactions, leading to high-affinity binding. Conversely, the mirror-image arrangement of the (S)-enantiomer results in steric clashes or a suboptimal orientation of key binding motifs, drastically reducing its affinity for the target.
For drug development professionals, these findings carry a crucial implication: the pursuit of the racemic mixture would be inefficient and potentially misleading. The inactive (S)-enantiomer would contribute to the overall dose without providing therapeutic benefit, a situation referred to as "isomeric ballast." By focusing exclusively on the synthesis and development of the single, active (R)-enantiomer, researchers can maximize therapeutic efficacy, improve the therapeutic index, and reduce the potential for off-target effects or metabolic burden associated with the inactive isomer. This guide underscores the necessity of chiral separation and isomer-specific evaluation as a cornerstone of rational drug design in the development of potent and selective spirocyclic therapeutics.
References
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]
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1'-methylspiro[indoline-3,4'-piperidine] Derivatives: Design, Synthesis, Molecular Docking and Anti-tumor Activity Studies. Bentham Science Publishers. [Link]
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Spirooxindole Scaffold as a Potential Inhibitor for p53-MDM2 Interaction. YouTube. [Link]
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Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]
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Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. MDPI. [Link]
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1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]. LookChem. [Link]
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]
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Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. National Institutes of Health. [Link]
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Spiro[indoline-3,4'-piperidine]. PubChem. [Link]
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Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. National Institutes of Health. [Link]
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CHIRAL Handbook. BGB Analytik. [Link]
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Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. PubMed. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Enantioselective Synthesis of Spiro[Indoline‐3,4‐Pyrrolo[3,4‐b]Pyridines] Via an Organocatalysed Three‐Component Cascade Reaction. ResearchGate. [Link]
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Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society. [Link]
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Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. National Institutes of Health. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. MDPI. [Link]
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Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
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Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. MDPI. [Link]
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An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Biological Activity of Bromo-Substituted Spiro[indoline-3,4'-piperidines]
In the landscape of medicinal chemistry, the spiro[indoline-3,4'-piperidine] scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The strategic introduction of halogen atoms, particularly bromine, onto this framework can significantly modulate its pharmacological profile. This guide provides a comprehensive comparison of the biological activities of bromo-substituted spiro[indoline-3,4'-piperidines] and their analogs, supported by experimental data, to inform researchers and professionals in drug discovery and development.
The Rationale for Bromine Substitution: A Halogen's Impact on Bioactivity
The incorporation of a bromine atom into a drug candidate is a well-established strategy in medicinal chemistry. Bromine, being larger and more lipophilic than fluorine and chlorine, can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins. Its electronegativity and ability to form halogen bonds can also lead to altered binding affinities and target selectivity. This guide delves into the tangible effects of bromine substitution on the anticancer and antimicrobial properties of the spiro[indoline-3,4'-piperidine] core structure.
Anticancer Activity: A Tale of Potency and Selectivity
The cytotoxic potential of bromo-substituted spiro[indoline-3,4'-piperidines] and related spirooxindole structures has been a key area of investigation. The presence and position of the bromine atom can dramatically influence their efficacy against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of several bromo-substituted spiro-compounds and their halogenated counterparts, primarily focusing on their half-maximal inhibitory concentrations (IC50).
| Compound ID | Core Structure | Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | Spirooxindole | p-Bromophenyl | A549 (Lung) | 15.49 ± 0.04 | - | - |
| Compound 2 (6m) | Spiro-3-indolin-2-one | 4-Bromophenyl | MCF-7 (Breast) | 3.597 | 5-Fluorouracil | 3.15 |
| Compound 3 (SSSK18) | Indolin-2-one | 5-Bromo | MCF-7 (Breast) | No Activity | - | - |
| Compound 4 (23p) | 5-Bromo-7-azaindolin-2-one | - | A549 (Lung) | ~2.3-3.0 | Sunitinib | 31.594–49.036 |
| Compound 5 (23p) | 5-Bromo-7-azaindolin-2-one | - | MCF-7 (Breast) | ~2.3-3.0 | Sunitinib | 31.594–49.036 |
Table 1: Comparative in vitro anticancer activity of bromo-substituted and related compounds.
Analysis of Anticancer Data:
The data reveals a nuanced structure-activity relationship (SAR). For instance, a p-bromophenyl substituted spirooxindole (Compound 1) demonstrates significant activity against the A549 lung cancer cell line with an IC50 value of 15.49 µM[1]. Further highlighting the potential of bromine substitution, a spiro-3-indolin-2-one derivative bearing a 4-bromophenyl group (Compound 2) exhibits potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 3.597 µM. In a comparative study, the efficacy of halo-substituted phenyl containing compounds as anti-MCF7 agents was found to be in the order of bromophenyl > chlorophenyl > fluorophenyl, suggesting that the inductive effect of the halogen atom is a collaborative factor for antiproliferation properties.
However, the mere presence of a bromine atom does not guarantee activity. A 5-bromo substituted indolin-2-one derivative (Compound 3) showed no activity against MCF-7 and MDA-MB-231 cell lines, despite having a favorable docking score in computational studies[2]. This underscores the importance of the overall molecular architecture in determining biological function.
In contrast, the 5-bromo-7-azaindolin-2-one scaffold (Compounds 4 and 5) has yielded highly potent anticancer agents, with IC50 values in the low micromolar range against A549 and MCF-7 cells, significantly outperforming the standard drug Sunitinib[3]. This suggests that the combination of the bromo-substitution with other structural features, such as the azaindole core, can lead to synergistic effects on anticancer potency.
Mechanism of Action: Induction of Apoptosis
Many cytotoxic agents, including spiro[indoline-3,4'-piperidine] derivatives, exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling pathways.
Figure 1: Simplified overview of apoptosis signaling pathways.
The intrinsic pathway is often triggered by cellular stress, such as DNA damage induced by a chemotherapeutic agent. This leads to the activation of pro-apoptotic proteins like Bax and Bak, causing the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell. Studies on related compounds suggest that bromo-substituted spirooxindoles can induce apoptosis through these pathways[4].
Antimicrobial Activity: Exploring the Potential
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated spiro[indoline-3,4'-piperidines] have shown promise in this area, although data specifically for bromo-substituted derivatives of this core structure remains less abundant compared to anticancer studies.
Comparative Antimicrobial Data
The following table presents available data on the antimicrobial activity of bromo-substituted spiro-heterocycles.
| Compound ID | Core Structure | Substitution | Microorganism | MIC (µg/mL) |
| Compound 6 | Spiro[indole-3,2'-thiazolidine] | 2-Bromo | M. paratuberculosis | - |
| Compound 7 | Spiro[indole-3,2'-thiazolidine] | 3-Bromo | M. paratuberculosis | - |
Table 2: Antimicrobial activity of bromo-substituted spiro-heterocycles. (Note: Specific MIC values were not provided in the source, but "marked antimicrobial activity" was reported).
Analysis of Antimicrobial Data:
While quantitative data for bromo-substituted spiro[indoline-3,4'-piperidines] is limited, studies on structurally related compounds provide valuable insights. For instance, 2-bromo and 3-bromo substituted spiro[indole-3,2'-thiazolidine] derivatives (Compounds 6 and 7) have demonstrated notable antimicrobial activity against Mycobacterium paratuberculosis[5]. This suggests that the bromo-indoline core is a viable pharmacophore for antibacterial activity.
However, a study on a series of synthesized spiro[indoline-3,2'-pyrrolidine] derivatives, which included various substitutions, revealed no significant antimicrobial activity against a panel of bacteria and fungi[6]. This again highlights the critical role of the complete molecular structure, not just the presence of a bromine atom, in determining biological activity. Further research is needed to systematically evaluate bromo-substituted spiro[indoline-3,4'-piperidines] against a broad spectrum of pathogenic microbes to establish a clear SAR.
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, this section details the standard experimental methodologies for assessing anticancer and antimicrobial activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 2: Workflow of the MTT assay for cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromo-substituted spiro[indoline-3,4'-piperidines] and control compounds in culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in a suitable broth medium, adjusted to a McFarland standard of 0.5.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the bromo-substituted spiro[indoline-3,4'-piperidines] in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The available evidence strongly suggests that bromo-substitution is a promising strategy for enhancing the biological activity of the spiro[indoline-3,4'-piperidine] scaffold, particularly in the context of anticancer drug discovery. The position and overall molecular context of the bromine atom are critical determinants of efficacy. While the antimicrobial potential of this class of compounds is also evident, further systematic studies with robust quantitative data are required to fully elucidate their spectrum of activity and structure-activity relationships.
Future research should focus on synthesizing a broader library of bromo-substituted spiro[indoline-3,4'-piperidines] with variations in the substitution pattern on both the indoline and piperidine rings. Direct comparative studies with non-substituted and other halogen-substituted analogs are crucial for a comprehensive understanding of the role of bromine. Furthermore, in-depth mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these promising compounds.
References
Please note that the reference list will be populated with the actual sources used to compile this guide upon finalization. The in-text citations will be linked to this list.
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- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
Selectivity Profiling of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate: A Comparative Guide
Abstract
This guide provides a comprehensive overview of a hypothetical selectivity profiling campaign for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, hereafter referred to as "Spiro-Br." Due to the limited publicly available pharmacological data for this specific molecule, we present an illustrative yet scientifically rigorous guide that researchers in drug discovery can use as a framework for assessing novel compounds with similar scaffolds. The spiro[indoline-piperidine] core is a privileged structure in medicinal chemistry, known for its three-dimensional architecture which can lead to enhanced potency and selectivity for central nervous system (CNS) targets.[1][2] This document details the strategic selection of targets, provides in-depth experimental protocols for binding and functional assays, and presents a comparative analysis of the hypothetical data against established reference compounds.
Introduction: The Rationale for Spirocyclic Scaffolds in CNS Drug Discovery
The quest for novel therapeutics for complex CNS disorders necessitates the exploration of new chemical space. Spirocyclic scaffolds, such as the spiro[indoline-piperidine] core of Spiro-Br, have gained significant attention due to their inherent three-dimensionality.[1] Unlike flat, aromatic structures, the rigid, non-planar geometry of spirocycles can provide more specific and numerous points of interaction with protein targets, potentially leading to drugs with higher potency and improved selectivity.[1] Furthermore, molecules rich in sp³-hybridized carbons often exhibit superior physicochemical properties, including better aqueous solubility, which is a critical factor for CNS drug candidates that must cross the blood-brain barrier.[3][4]
Compounds incorporating the piperidine moiety are prevalent among CNS-active agents and are known to interact with a variety of receptors, including serotonin (5-HT), dopamine (D), and sigma (σ) receptors.[3][5][6] Given this background, a thorough in vitro pharmacological characterization is the foundational step in understanding the therapeutic potential and possible off-target liabilities of a novel compound like Spiro-Br. This guide outlines a systematic approach to building a selectivity profile, a critical dataset for advancing a compound through the drug discovery pipeline.
Selectivity Profiling Strategy
A multi-tiered approach is employed for the selectivity profiling of a novel CNS compound. The initial step involves screening against a panel of primary targets, which are selected based on the chemical scaffold's known pharmacology. For the spiro[indoline-piperidine] class, the primary targets of interest are key receptors implicated in psychosis and neurodegenerative diseases:
-
Serotonin 2A Receptor (5-HT2A): A key target for atypical antipsychotics.
-
Dopamine D2 Receptor (D2): The primary target for all known antipsychotic drugs.[2]
-
Sigma-1 Receptor (σ1): A unique intracellular chaperone protein implicated in neuroprotection and mood regulation.[5][7]
Following the primary screen, the compound is then tested against a broader panel of secondary targets to assess its selectivity. This panel typically includes other G-protein coupled receptors (GPCRs), ion channels, and transporters to identify potential off-target interactions that could lead to undesirable side effects.[8]
Experimental Methodologies
To ensure the trustworthiness of the generated data, each assay must be robust and well-validated. Below are detailed protocols for the primary target assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[9] These competitive binding assays measure the ability of a test compound (e.g., Spiro-Br) to displace a specific radioligand from its receptor.
A. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human receptor of interest (5-HT2A, D2, or σ1) are cultured to ~90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.[10]
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the total protein concentration is determined using a Bradford or BCA protein assay. Aliquots are stored at -80°C.
B. Competitive Binding Assay Protocol:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the appropriate radioligand solution, 25 µL of various concentrations of Spiro-Br (or a reference compound), and 100 µL of the prepared cell membrane suspension.
-
For each receptor, a specific radioligand and a compound to define non-specific binding are used:
-
Incubate the plates for a predetermined time at a specific temperature to reach equilibrium (e.g., 60-90 minutes at room temperature or 37°C).[11][12]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
A. 5-HT2A Receptor Calcium Flux Assay (Gq Pathway): The 5-HT2A receptor is coupled to the Gq G-protein, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[13]
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor are seeded into 384-well black-walled, clear-bottom plates.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To determine antagonist activity, cells are pre-incubated with various concentrations of Spiro-Br for 15-30 minutes.
-
The plate is then placed in a fluorescence imaging plate reader (FLIPR).
-
An EC80 concentration of the agonist serotonin (5-HT) is added to the wells, and the resulting change in fluorescence (indicating Ca²⁺ flux) is measured over time.
-
The IC50 value is determined by plotting the inhibition of the agonist response against the concentration of Spiro-Br.
B. Dopamine D2 Receptor cAMP Assay (Gi Pathway): The D2 receptor is coupled to the Gi G-protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).
-
CHO-K1 cells stably co-expressing the human D2 receptor and a cAMP-responsive biosensor (e.g., using HTRF or BRET technology) are used.
-
To measure antagonist activity, cells are pre-incubated with various concentrations of Spiro-Br.
-
The cells are then stimulated with an EC80 concentration of the adenylyl cyclase activator, forskolin, in the presence of a D2 agonist like quinpirole.
-
The resulting change in the biosensor signal (inversely proportional to cAMP levels) is measured.
-
The IC50 value is calculated based on the ability of Spiro-Br to reverse the agonist-induced decrease in cAMP.[14]
C. Sigma-1 Receptor Functional Assay: Functional characterization of σ1 receptor ligands is less direct than for GPCRs. One established method involves monitoring the ligand-induced dissociation of the σ1 receptor from its binding partner, BiP (Binding Immunoglobulin Protein).[15]
-
A NanoBiT (Nanoluciferase Binary Technology) assay is established in cells co-expressing σ1 receptor tagged with one NanoLuc subunit (e.g., LgBiT) and BiP tagged with the other (e.g., SmBiT).
-
Basal luminescence indicates the constitutive interaction between σ1 and BiP.
-
Cells are treated with various concentrations of Spiro-Br.
-
Agonists (like PRE-084) induce a rapid decrease in luminescence as they cause the σ1-BiP complex to dissociate. Antagonists (like haloperidol) will block this agonist-induced dissociation.[15]
-
By measuring the change in luminescence, Spiro-Br can be characterized as a σ1 agonist or antagonist.
Illustrative Results
The following data are hypothetical and serve to illustrate a desirable selectivity profile for a novel CNS drug candidate.
Binding Affinity Profile of Spiro-Br
Table 1: Hypothetical Binding Affinities (Ki, nM) of Spiro-Br at Primary and Secondary CNS Targets
| Receptor Family | Target | Spiro-Br (Ki, nM) |
| Primary Targets | 5-HT2A | 1.2 |
| Dopamine D2 | 3.5 | |
| Sigma-1 | 0.8 | |
| Serotonin | 5-HT1A | 150 |
| 5-HT2C | 85 | |
| 5-HT6 | 250 | |
| 5-HT7 | >1000 | |
| Adrenergic | α1A | 98 |
| α2A | 450 | |
| β1 | >1000 | |
| Dopamine | D1 | >1000 |
| D3 | 45 | |
| D4 | 120 | |
| Muscarinic | M1 | >1000 |
| Histamine | H1 | 300 |
| Transporters | SERT | >1000 |
| DAT | >1000 | |
| Ion Channels | hERG | >1000 |
Data are presented as the geometric mean of three independent experiments.
This hypothetical profile suggests that Spiro-Br is a potent ligand for its primary targets (5-HT2A, D2, and σ1) with significantly lower affinity for a wide range of other CNS receptors, indicating a high degree of selectivity. Notably, the low affinity for the hERG channel suggests a reduced risk of cardiac-related side effects.
Functional Activity Profile of Spiro-Br
Table 2: Hypothetical Functional Activity of Spiro-Br at Primary Targets
| Receptor | Assay Type | Functional Mode | Potency (IC50/EC50, nM) | Efficacy (Emax %) |
| 5-HT2A | Calcium Flux | Antagonist | 2.8 | 98% Inhibition |
| Dopamine D2 | cAMP | Antagonist | 7.1 | 102% Inhibition |
| Sigma-1 | σ1-BiP Dissociation | Agonist | 5.5 | 95% (vs. PRE-084) |
These illustrative results characterize Spiro-Br as a potent antagonist at both the 5-HT2A and D2 receptors and a potent agonist at the σ1 receptor. This multi-target profile is of significant interest for the development of novel antipsychotics with potential neuroprotective or cognitive-enhancing properties.
Signaling Pathway Overview
The antagonistic action of Spiro-Br at the 5-HT2A and D2 receptors blocks their respective downstream signaling cascades, which are central to the pathophysiology of psychosis.
Comparison with Alternative Compounds
To contextualize the pharmacological profile of Spiro-Br, it is essential to compare it with established drugs that target similar receptors.
Table 3: Comparative Binding Profile (Ki, nM) of Spiro-Br and Reference Drugs
| Target | Spiro-Br (Hypothetical) | Risperidone (Atypical Antipsychotic) | Haloperidol (Typical Antipsychotic) |
| 5-HT2A | 1.2 | 0.4 | 50 |
| Dopamine D2 | 3.5 | 3.1 | 1.2 |
| Sigma-1 | 0.8 | 200 | 2.5 |
| Adrenergic α1 | 98 | 0.8 | 10 |
| Histamine H1 | 300 | 20 | 80 |
Reference data are approximate values from public databases and literature.
This comparison highlights the unique hypothetical profile of Spiro-Br. While it shares potent D2 and 5-HT2A antagonism with risperidone, Spiro-Br demonstrates significantly higher affinity and selectivity for the σ1 receptor. Unlike haloperidol, which has high affinity for D2 and σ1 receptors but is weaker at 5-HT2A, Spiro-Br presents a more balanced "multi-target" profile. Furthermore, Spiro-Br shows weaker affinity for adrenergic α1 and histamine H1 receptors compared to risperidone, which could translate to a more favorable side-effect profile (e.g., less orthostatic hypotension and sedation).
Discussion
The hypothetical selectivity profile constructed for this compound (Spiro-Br) showcases a promising candidate for a novel CNS therapeutic. The combination of potent 5-HT2A and D2 receptor antagonism is the hallmark of atypical antipsychotics, suggesting potential efficacy in treating the positive and negative symptoms of schizophrenia.[2]
The most distinguishing feature of Spiro-Br's hypothetical profile is its high affinity and agonist activity at the σ1 receptor. Sigma-1 receptor agonism has been linked to neuroprotective effects, enhancement of synaptic plasticity, and antidepressant-like activity in preclinical models.[16] Therefore, a compound like Spiro-Br could offer a synergistic therapeutic effect, not only managing psychotic symptoms but also potentially addressing cognitive deficits and depressive symptoms often associated with schizophrenia.
The high selectivity against a broad panel of other CNS targets is a critical attribute. The low affinity for muscarinic receptors suggests a lack of anticholinergic side effects (e.g., dry mouth, blurred vision, cognitive impairment). Similarly, the >80-fold selectivity over the adrenergic α1 receptor compared to the D2 receptor may predict a lower risk of cardiovascular side effects.
Conclusion
This guide has outlined a comprehensive, albeit hypothetical, framework for the selectivity profiling of this compound. The illustrative data present a molecule with a potent and selective multi-target profile, combining 5-HT2A/D2 antagonism with σ1 agonism. This profile suggests a potential therapeutic advantage over existing treatments for complex neuropsychiatric disorders. The detailed methodologies provided herein serve as a robust template for researchers to generate reliable and comprehensive data packages for their novel CNS drug candidates, thereby enabling informed decision-making in the progression of new chemical entities from bench to clinic.
References
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(Reference for spiro[indoline-pyrrolidine] synthesis, not directly used for data but for scaffold context) G. T. Török, et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules. Available at: [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]
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Young, D. C. (2009). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Medicinal Chemistry Letters. Available at: [Link]
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(Reference for radioligand binding, general methodology) L. Zhang, et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
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Singh, R., & Singh, P. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
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(Reference for D2 functional assays, general methodology) M. E. A. Reith, et al. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Chemical Neuroscience. Available at: [Link]
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Uprety, R., et al. (2019). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. European Journal of Medicinal Chemistry. Available at: [Link]
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(Reference for D2 HTRF assay, general methodology) BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Application Note. Available at: [Link]
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(Reference for D2/5-HT1A/5-HT2A binding affinities of reference compounds) ResearchGate. (n.d.). Binding affinities for D2, 5-HT1A and 5-HT2A receptors of compounds... [Table]. Available at: [Link]
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(Reference for spiro[indoline] derivatives, general context) S. M. B. F. S. M. B. F. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules. Available at: [Link]
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Wong, Y. C., et al. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics. Available at: [Link]
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An, L., & Appel, N. M. (2021). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Available at: [Link]
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GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Datasheet. Available at: [Link]
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- (Reference for spiro[chromene-piperidine] functional d
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
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Raote, I., et al. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
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Quintana, J., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available at: [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. As a complex, halogenated heterocyclic compound, its disposal requires a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic procedural lists to explain the critical reasoning behind each step.
Foundational Principle: Hazard Assessment and Classification
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be available, a reliable hazard assessment can be constructed by analyzing its structural components.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic.[1][2] Such compounds are often persistent in the environment and require specific high-temperature incineration for complete destruction.[2] Improper disposal can lead to the formation of toxic byproducts.
-
Piperidine Moiety: The spiro-piperidine core is a derivative of piperidine, a cyclic amine. Piperidine itself is classified as a flammable liquid that is toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[3][4] Therefore, derivatives should be handled with caution, assuming potential irritant, corrosive, and toxic properties.
-
Benzyl Carbamate Group: This functional group is generally stable but contributes to the overall molecular weight and lipophilicity of the compound.
Based on this analysis, this compound must be treated as a hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA) in the United States, it is the generator's responsibility to classify their waste accurately.[5][6] In the European Union, the REACH regulation places similar responsibility on companies to manage chemical risks.[7][8][9][10][11]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling the pure compound or its concentrated waste. The rationale is to prevent all potential routes of exposure—dermal, ocular, and inhalation.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides robust protection against skin contact with organic compounds. Double-gloving is a best practice when handling potentially toxic materials.[1] |
| Eye Protection | Chemical safety goggles and a face shield | Goggles prevent splashes from entering the eyes. A face shield offers an additional layer of protection for the entire face.[1] |
| Lab Coat | Flame-resistant, fully buttoned with tight cuffs | Protects skin and personal clothing from splashes and contamination.[1] |
| Respiratory | Use within a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[1][12] |
Step-by-Step Disposal Protocol
This protocol ensures safety and regulatory compliance from the point of waste generation to its final removal by trained professionals.
Phase 1: Immediate Waste Segregation
The single most critical step in this process is correct waste segregation. Mixing waste streams can create dangerous chemical reactions, complicate the disposal process, and significantly increase costs.[13]
Protocol:
-
Designate a Waste Container: Obtain a dedicated, properly vetted waste container from your institution's Environmental Health & Safety (EHS) department. It must be made of a material compatible with halogenated organic solvents.
-
Isolate the Waste Stream: Under no circumstances should this compound or its solutions be mixed with non-halogenated organic waste, aqueous waste, or solid waste.
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container.[14][15] Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[16]
-
Transfer Waste: Carefully transfer the waste into the designated container inside a chemical fume hood. Avoid splashing. The container must remain closed at all times except when waste is actively being added.[14][16]
Phase 2: Decontamination of Labware
Any labware (e.g., glassware, spatulas) that has come into direct contact with the compound must be decontaminated before being washed for reuse.
Protocol:
-
Initial Rinse: Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Collect Rinsate: This initial rinsate is now considered hazardous waste. Decant it into the designated Halogenated Organic Waste container.
-
Repeat: Perform a second rinse and collect the rinsate in the same waste container.
-
Final Cleaning: After decontamination, the labware can be cleaned using standard laboratory procedures.
Phase 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely and securely within the laboratory until it is collected by EHS personnel. This designated location is known as a Satellite Accumulation Area (SAA).[15]
Protocol:
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the sealed halogenated waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[14]
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[17]
-
Visibility: The "Hazardous Waste" label must be clearly visible at all times.[14]
Phase 4: Arranging Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste outside of the laboratory. This final step must be handled by your institution's trained EHS professionals.
Protocol:
-
Schedule Pickup: Once the waste container is nearly full, or if work on the compound is complete, contact your EHS department to schedule a waste pickup.
-
Provide Documentation: Accurately list all components of the waste container on the hazardous waste tag or in the EHS pickup request system.
-
Maintain Records: Keep a record of the waste generated and its disposal date in your laboratory notebook or digital inventory system, as required by your institution's Chemical Hygiene Plan.[12][18]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of halogenated spiro-piperidine compounds.
Emergency Spill Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
For Minor Spills (contained within a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Absorb: Cover the spill with a chemical absorbent material suitable for organic compounds (e.g., vermiculite or sand). Do not use combustible materials like paper towels.[3][4]
-
Collect: Carefully sweep the absorbent material into a designated container for solid hazardous waste.
-
Label and Dispose: Label the container as "Solid Waste: this compound" and dispose of it through EHS.
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipe as hazardous waste.
For Major Spills (outside of a fume hood):
-
EVACUATE: Immediately evacuate the laboratory and alert others to do the same.
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
REPORT: Contact your institution's EHS emergency line or campus safety from a safe location. Provide the chemical name and the approximate quantity spilled.
-
DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL YOURSELF. Wait for trained emergency responders.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.
References
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Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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European Chemicals Agency (ECHA). Understanding REACH. [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet. [Link]
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European Commission. REACH Regulation. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Greenly. (2024). Everything you need to know about the REACH regulation. [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. [Link]
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Business.gov.nl. (n.d.). Working with chemicals (REACH Regulation). [Link]
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Temple University Environmental Health and Radiation Safety (EHRS). (n.d.). Halogenated Solvents in Laboratories. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. [Link]
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UTAX. (n.d.). Handling chemicals: REACH governs all. [Link]
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Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?[Link]
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Navigating the Synthesis and Handling of Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The novel spirocyclic compound, Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, represents a promising scaffold in medicinal chemistry and drug discovery.[1][2] Its unique three-dimensional structure offers new avenues for targeting complex biological systems.[3] However, its synthesis and handling necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.
Immediate Safety Concerns and Hazard Assessment
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
Given these warnings, it is imperative to handle this compound with the appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this and other halogenated organic compounds.[4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance to a range of chemicals, including solvents and organic compounds.[4][7] |
| Eye Protection | Chemical splash goggles and a face shield | Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[4][8] |
| Body Protection | Chemical-resistant lab coat | Protects against splashes and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[9][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount to ensuring safety and experimental reproducibility.
1. Preparation and Pre-Handling:
-
Know Your Compound: Before beginning any work, thoroughly review all available safety information for this compound and similar compounds.
-
Designated Work Area: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood.[9][10]
-
Gather Materials: Ensure all necessary PPE, spill containment materials (such as absorbent pads), and waste containers are readily accessible within the fume hood.
2. Weighing and Solution Preparation:
-
Avoid Dust Inhalation: When weighing the solid compound, do so carefully to minimize the generation of dust. Use a spatula and weigh the material onto a tared weigh boat or directly into the reaction vessel.
-
Controlled Dissolution: Add solvents slowly and carefully to the solid to avoid splashing. If the dissolution process is exothermic, consider cooling the vessel in an ice bath.
3. Reaction and Work-up:
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of volatile materials.
-
Monitoring: Regularly monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Quenching and Extraction: Perform quenching and extraction procedures cautiously, being mindful of potential pressure build-up. Always vent separatory funnels frequently.
4. Post-Handling and Decontamination:
-
Clean-Up: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. Use an appropriate solvent, followed by a detergent wash.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[11]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled halogenated organic waste container.[12]
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within the fume hood or a designated satellite accumulation area.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Workflow and Safety Checkpoints
The following diagram outlines the critical steps and safety checkpoints for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
